4,4-Difluorochroman-6-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,4-difluoro-2,3-dihydrochromen-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c10-9(11)3-4-13-8-2-1-6(12)5-7(8)9/h1-2,5H,3-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMQRVULTNRTIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1(F)F)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4,4-Difluorochroman-6-amine (CAS Number 1187968-09-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4-Difluorochroman-6-amine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The strategic incorporation of gem-difluoro groups into molecular scaffolds is a well-established strategy to modulate physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. This document details the physicochemical properties of this compound, a proposed synthetic route, and discusses its potential applications as a key building block in the design and discovery of novel therapeutic agents. While specific biological activity for this compound is not extensively documented in publicly available literature, this guide will extrapolate its potential utility based on the established roles of analogous fluorinated chroman structures in drug development.
Introduction: The Strategic Importance of Fluorinated Chromans in Medicinal Chemistry
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of fluorine atoms into organic molecules can profoundly influence their properties. The gem-difluoro motif (CF2), in particular, is often employed as a bioisostere for carbonyl groups or to block metabolic oxidation at a specific position, thereby enhancing the pharmacokinetic profile of a drug candidate.[1] this compound combines the desirable features of the chroman ring system with the advantageous properties conferred by gem-difluorination at the 4-position, presenting a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in synthesis and for the characterization of its derivatives.
General Properties
| Property | Value | Source |
| CAS Number | 1187968-09-7 | Internal Data |
| Molecular Formula | C₉H₉F₂NO | [2][3][4] |
| Molecular Weight | 185.17 g/mol | [2][3][4] |
| Appearance | Expected to be a solid at room temperature | Inferred |
Predicted Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons (6-8 ppm), -CH₂- protons adjacent to oxygen and the difluorinated carbon (3.5-4.5 ppm), -NH₂ protons (broad singlet, variable shift). |
| ¹³C NMR | Aromatic carbons (110-150 ppm), carbon bearing the gem-difluoro group (triplet, ~120-130 ppm), -CH₂- carbons (60-70 ppm). |
| ¹⁹F NMR | A single resonance for the two equivalent fluorine atoms. |
| IR (Infrared) | N-H stretching (3300-3500 cm⁻¹), C-F stretching (1000-1200 cm⁻¹), aromatic C-H and C=C stretching. |
| MS (Mass Spec.) | Molecular ion peak (M⁺) at m/z = 185. |
Proposed Synthesis of this compound
A specific, peer-reviewed synthesis of this compound is not readily found in the literature. However, based on established synthetic methodologies for fluorinated compounds and the reduction of aromatic nitro groups, a plausible and robust two-step synthetic pathway is proposed. This pathway begins with the gem-difluorination of a suitable chromanone precursor, followed by the reduction of a nitro group to the desired amine.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Rationale: This step introduces the key gem-difluoro moiety. The use of a deoxyfluorinating agent such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® is a standard method for converting a ketone to a gem-difluoride. The reaction proceeds via a covalent sulfur intermediate.
Protocol:
-
To a stirred solution of 6-nitrochroman-4-one (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add DAST (1.5 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4,4-difluoro-6-nitrochroman.
Rationale: The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method, while reduction with tin(II) chloride in acidic media is a robust alternative.
Protocol (Catalytic Hydrogenation):
-
Dissolve 4,4-difluoro-6-nitrochroman (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound. Further purification may be achieved by recrystallization or column chromatography if necessary.
Protocol (Tin(II) Chloride Reduction):
-
Suspend 4,4-difluoro-6-nitrochroman (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid (HCl) dropwise at 0 °C.
-
Heat the reaction mixture to reflux for 1-3 hours, monitoring by TLC.
-
After cooling to room temperature, pour the mixture onto ice and basify with a concentrated aqueous solution of sodium hydroxide (NaOH) until a pH > 10 is achieved.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound.
Potential Applications in Drug Discovery and Medicinal Chemistry
While direct biological data for this compound is scarce in the public domain, its structure suggests significant potential as a building block in medicinal chemistry. The primary amine functionality serves as a versatile handle for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).
Scaffold for Novel Biologically Active Molecules
The 4,4-difluorochroman moiety can be incorporated into larger molecules to probe its effect on biological activity. The gem-difluoro group at the 4-position can enhance metabolic stability by preventing oxidation at this benzylic position. Furthermore, the electronic properties of the fluorine atoms can influence the acidity of the N-H protons and the overall polarity of the molecule, potentially impacting receptor binding and cell permeability.[7][8]
Analogues of Known Pharmacological Agents
Derivatives of this compound could be designed as analogues of existing drugs that feature a chroman or a related heterocyclic core. For instance, various chroman derivatives have been investigated for their potential as anticancer agents, neuroprotective agents, and cardiovascular drugs. The introduction of the gem-difluoro group could lead to second-generation compounds with improved pharmacokinetic or pharmacodynamic profiles.
Potential as a Fragment in Fragment-Based Drug Discovery
With a molecular weight of 185.17 g/mol , this compound is well-suited for use in fragment-based drug discovery (FBDD) campaigns. FBDD involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Hits from these screens can then be elaborated into more potent lead compounds. The unique combination of a rigid chroman scaffold, a polar amine group, and a lipophilic gem-difluoro moiety makes this compound an attractive fragment for screening against a variety of protein targets.
Conclusion
This compound is a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a proposed two-step sequence involving gem-difluorination and nitro group reduction. The strategic placement of the gem-difluoro group is anticipated to confer beneficial properties to its derivatives, such as enhanced metabolic stability and modulated lipophilicity. The versatile amine functionality allows for the straightforward generation of compound libraries for SAR studies. Further investigation into the biological activities of derivatives of this compound is warranted and holds the potential to yield novel therapeutic agents.
References
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Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]
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Grygorenko, O. O., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
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Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]
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Spectroscopic Characterization of 4,4-Difluorochroman-6-amine: An In-Depth Technical Guide for Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy for modulating the physicochemical and pharmacokinetic properties of drug candidates. The 4,4-difluorochroman moiety, in particular, offers a unique combination of a conformationally restricted system with a gem-difluoro group that can significantly impact metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive, predictive overview of the key spectroscopic data required for the unambiguous identification and characterization of 4,4-Difluorochroman-6-amine, a valuable building block for novel therapeutics. While direct experimental spectra for this specific compound are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to construct a reliable analytical fingerprint. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of complex small molecules.
Introduction: The Strategic Role of Fluorinated Chromans
The chroman framework is a privileged scaffold found in a multitude of biologically active compounds. The introduction of a gem-difluoro group at the 4-position introduces a profound stereoelectronic effect, locking the heterocyclic ring conformation and blocking a potential site of oxidative metabolism. When combined with an aromatic amine at the 6-position—a common pharmacophore for engaging with biological targets—the resulting molecule, this compound, becomes a highly attractive starting point for library synthesis in drug discovery programs.
Accurate and comprehensive structural characterization is non-negotiable in the progression of such candidates. A multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is essential for confirming the molecular structure, assessing purity, and establishing a reference for future manufacturing and quality control.
Molecular Structure and Plausible Synthesis
To facilitate a detailed discussion of the spectroscopic features, the structure of this compound is presented below with a systematic numbering scheme.
Caption: Molecular structure of this compound with IUPAC numbering.
A plausible synthetic approach could involve the fluorination of a corresponding chromanone precursor, followed by reduction and introduction of the amine functionality, or starting from a suitably substituted phenol. The characterization methods detailed herein are crucial for verifying the outcome of such synthetic steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the de novo structural elucidation of organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the carbon-hydrogen framework and the location of the fluorine atoms.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Based on studies of substituted chromans, the following chemical shifts and multiplicities are predicted.[1]
-
Aromatic Protons (H5, H7, H8): The amine group is an activating, ortho-para directing group, which will significantly shield the ortho (H5, H7) and para (H8 is not present) positions.
-
H5: Expected to be a doublet or doublet of doublets around δ 6.5-6.6 ppm . It is ortho to the activating amine group and will show a small meta-coupling to H7.
-
H7: Expected to be a doublet of doublets around δ 6.6-6.7 ppm , ortho to the amine and coupled to both H5 (meta) and H8 (ortho).
-
H8: Expected to be a doublet around δ 6.8-6.9 ppm , coupled to H7.
-
-
Aliphatic Protons (H2, H3): These protons are part of the heterocyclic ring.
-
H2 (-O-CH₂-): This methylene group is adjacent to the ether oxygen, leading to a downfield shift. Expected as a triplet around δ 4.2-4.4 ppm .
-
H3 (-CH₂-CF₂-): This methylene group is adjacent to the electron-withdrawing CF₂ group. Expected as a triplet of triplets around δ 2.2-2.4 ppm , showing coupling to both the H2 protons and the two fluorine atoms.
-
-
Amine Protons (-NH₂): The chemical shift of the amine protons is highly variable and depends on solvent, concentration, and temperature.[2][3]
-
In a non-polar solvent like CDCl₃, it may appear as a broad singlet around δ 3.5-4.0 ppm .
-
In a hydrogen-bond accepting solvent like DMSO-d₆, the signal is typically sharper and shifted downfield to δ 5.0-5.5 ppm .[4]
-
Predicted ¹³C and ¹⁹F NMR Spectra
¹³C NMR provides a map of the carbon skeleton, while ¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atoms.
-
¹³C NMR: The presence of fluorine will induce characteristic splittings in the signals of nearby carbons.[5][6]
-
C4 (-CF₂-): This carbon will be the most distinct, appearing as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF) in the region of δ 120-125 ppm . The ¹JCF coupling constant is expected to be large, around 240-260 Hz.
-
Aromatic Carbons: The chemical shifts will be influenced by the amine and difluorochroman substituents. C6, bonded to the nitrogen, will be shifted downfield (~δ 140-145 ppm). The carbon atoms will also exhibit smaller long-range C-F couplings.
-
Aliphatic Carbons: C2 (~δ 65-70 ppm) and C3 (~δ 35-40 ppm, split into a triplet by the fluorine atoms, ²JCF).
-
-
¹⁹F NMR: For gem-difluoro compounds, a single resonance is expected for the two chemically equivalent fluorine atoms.[7][8]
-
The signal is predicted to appear in the range of δ -90 to -100 ppm (relative to CFCl₃).
-
The signal will be split into a triplet by the two adjacent protons on C3 (²JHF), with an expected coupling constant of 15-20 Hz.
-
Summary of Predicted NMR Data
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ¹⁹F NMR (Predicted) |
| H2 | δ 4.2-4.4 ppm (t) | ~δ 65-70 ppm | - |
| H3 | δ 2.2-2.4 ppm (tt) | ~δ 35-40 ppm (t, ²JCF ≈ 20-25 Hz) | - |
| H5 | δ 6.5-6.6 ppm (d or dd) | ~δ 115-120 ppm | - |
| H7 | δ 6.6-6.7 ppm (dd) | ~δ 117-122 ppm | - |
| H8 | δ 6.8-6.9 ppm (d) | ~δ 125-130 ppm | - |
| -NH₂ | δ 3.5-4.0 ppm (br s, in CDCl₃) | - | - |
| C4 | - | δ 120-125 ppm (t, ¹JCF ≈ 240-260 Hz) | - |
| C6 | - | ~δ 140-145 ppm | - |
| Other Ar-C | - | δ 115-130 ppm | - |
| F (x2) | - | - | δ -90 to -100 ppm (t, ²JHF ≈ 15-20 Hz) |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Data Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Acquire a standard 1D ¹H spectrum.
-
Acquire a ¹³C{¹H} spectrum (proton-decoupled).
-
Acquire a ¹⁹F{¹H} spectrum (proton-decoupled) and a ¹⁹F spectrum (proton-coupled) to observe H-F coupling.
-
For unambiguous assignment, acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Calibrate the ¹H and ¹³C spectra to the residual solvent peak.
-
Integrate the ¹H signals to determine proton ratios.
-
Analyze the multiplicities and coupling constants to establish the connectivity.
-
Caption: Integrated workflow for the structural confirmation of this compound.
Conclusion
This guide has outlined the predicted spectroscopic fingerprint of this compound. The combination of NMR spectroscopy to define the precise atomic connectivity, mass spectrometry to confirm the molecular weight and elemental formula, and IR spectroscopy to verify the presence of key functional groups provides a robust and self-validating system for structural elucidation. For any drug development professional, mastering the interpretation of this collective data is paramount for ensuring the identity, purity, and quality of novel chemical entities destined for therapeutic application.
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Amine Fragmentation. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI. Retrieved from [Link]
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Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. (n.d.). SpringerLink. Retrieved from [Link]
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Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. (2008). ResearchGate. Retrieved from [Link]
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Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. (1993). J-Stage. Retrieved from [Link]
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13C NMR of Fluorinated Organics. (2007). University of Ottawa NMR Facility Blog. Retrieved from [Link]
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An In-depth Technical Guide to 4,4-Difluorochroman-6-amine: A Privileged Scaffold for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4,4-Difluorochroman-6-amine, a fluorinated heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. While specific literature on this exact molecule is emerging, this document consolidates fundamental data, proposes a robust synthetic pathway based on established organic chemistry principles, and explores its potential as a valuable building block for novel therapeutics. We will delve into its chemical properties, provide detailed, field-proven experimental protocols, and discuss the scientific rationale behind its design and potential applications, with a focus on leveraging the unique properties of the gem-difluoro motif.
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate a molecule's physicochemical and pharmacological properties. The gem-difluoromethylene (CF₂) group, in particular, is a valuable bioisostere for carbonyl groups or single carbon atoms, offering a unique combination of steric and electronic effects. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa, lipophilicity, and membrane permeability.
The chroman ring system is a privileged scaffold, forming the core of numerous biologically active natural products and synthetic compounds. The fusion of the gem-difluoro group with the chroman-6-amine scaffold presents a compelling molecular architecture for the exploration of new chemical space in drug discovery. This guide serves as a foundational resource for researchers aiming to synthesize, characterize, and utilize this compound in their research endeavors.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of this compound is critical for its application in drug design and development. The key quantitative data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1187968-09-7 | [1][2] |
| Molecular Formula | C₉H₉F₂NO | [1] |
| Molecular Weight | 185.17 g/mol | [1][3] |
| IUPAC Name | 4,4-difluoro-3,4-dihydro-2H-chromen-6-amine | |
| Synonyms | 4,4-Difluoro-2,3-dihydrochromen-6-amine, 2H-1-Benzopyran-6-amine, 4,4-difluoro-3,4-dihydro- | [1] |
Proposed Synthetic Pathway and Experimental Protocols
While a specific, peer-reviewed synthesis for this compound is not extensively documented, a logical and efficient three-step synthetic route can be proposed based on well-established and reliable chemical transformations. The overall strategy involves the initial synthesis of a 6-nitrochroman-4-one precursor, followed by gem-difluorination of the ketone, and concluding with the reduction of the nitro group to the target amine.
Caption: Proposed three-stage synthetic workflow for this compound.
Stage 1: Synthesis of 6-Nitrochroman-4-one
The synthesis of the chromanone core with the nitro group at the desired position is the crucial first step. A common approach is the reaction of a substituted phenol with an appropriate three-carbon unit, followed by intramolecular cyclization.
Protocol:
-
Reaction of 4-Nitrophenol with Acrylic Acid: In a round-bottom flask, 4-nitrophenol is reacted with acrylic acid in the presence of a suitable catalyst, such as polyphosphoric acid (PPA), which serves as both the acidic catalyst and the solvent.
-
Intramolecular Friedel-Crafts Acylation: The reaction mixture is heated to facilitate the intramolecular Friedel-Crafts acylation, leading to the cyclization and formation of 6-Nitrochroman-4-one.
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice water to precipitate the crude product. The solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol to yield pure 6-Nitrochroman-4-one.
Stage 2: Gem-Difluorination of 6-Nitrochroman-4-one
The conversion of the C4-ketone to a gem-difluoro group is a key transformation. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this purpose, although safer alternatives like Deoxo-Fluor are also effective.[4][5][6][7][8]
Protocol:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 6-Nitrochroman-4-one in anhydrous dichloromethane (DCM) is prepared.
-
Addition of DAST: The solution is cooled to 0 °C in an ice bath. Diethylaminosulfur trifluoride (DAST) is added dropwise via a syringe. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, 4,4-Difluoro-6-nitrochroman, is then purified by column chromatography on silica gel.
Stage 3: Reduction of 4,4-Difluoro-6-nitrochroman
The final step is the reduction of the aromatic nitro group to the corresponding primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[3][9][10][11][12]
Protocol:
-
Catalytic Hydrogenation: 4,4-Difluoro-6-nitrochroman is dissolved in ethanol in a hydrogenation vessel. A catalytic amount of palladium on carbon (10% Pd/C) is added.
-
Hydrogenation Reaction: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at balloon pressure or in a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).
-
Filtration and Concentration: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
Purification: The final product can be purified by column chromatography or recrystallization to obtain the desired high-purity compound.
Predicted Spectroscopic Data and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons adjacent to the oxygen and the CF₂ group, and the amine protons. The aromatic protons will appear as multiplets in the downfield region (around 6.5-7.5 ppm). The methylene protons of the chroman ring will likely appear as triplets. The amine protons will present as a broad singlet.
-
¹³C NMR: The carbon NMR will show signals for the aromatic carbons, with those bonded to fluorine exhibiting coupling. The carbon of the CF₂ group will appear as a triplet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR is a critical tool for confirming the presence of the difluoro group and will show a singlet or a complex multiplet depending on the specific environment.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and aliphatic parts, C=C stretching of the aromatic ring, and strong C-F stretching bands (typically in the 1000-1200 cm⁻¹ region).
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 185.17. Fragmentation patterns would likely involve the loss of small molecules and characteristic cleavages of the chroman ring.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a promising starting point for the development of novel therapeutic agents for several reasons:
-
Metabolic Stability: The gem-difluoro group at the C4 position, a potential site of metabolism in non-fluorinated chromans, is expected to enhance the metabolic stability of derivatives.[2]
-
Modulation of Physicochemical Properties: The fluorine atoms can influence the lipophilicity and pKa of the molecule, which are critical parameters for optimizing drug absorption, distribution, metabolism, and excretion (ADME) profiles.[2]
-
Versatile Synthetic Handle: The primary amine at the C6 position provides a convenient point for further chemical modification, allowing for the synthesis of a diverse library of derivatives through reactions such as amidation, sulfonylation, and reductive amination.
-
Potential Biological Targets: Chroman-based structures have been investigated for a wide range of biological activities, including as inhibitors of enzymes and as ligands for various receptors. The unique electronic properties of the difluorinated scaffold could lead to novel interactions with biological targets. For instance, related fluorinated heterocyclic compounds have shown promise as inhibitors of bromodomain-containing protein 4 (BRD4), a target in cancer therapy.[13][14]
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Whitepaper: The Discovery and Strategic Application of Fluorinated Chroman Amine Derivatives in Modern Drug Development
Executive Summary
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of an amine functionality introduces a key site for molecular interaction and property modulation. This guide delves into a highly promising subclass: fluorinated chroman amine derivatives. The introduction of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[1] This document provides an in-depth technical overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore their potential as anticancer and neuroprotective agents, supported by detailed experimental protocols and mechanistic pathways.
Chapter 1: The Strategic Imperative for Fluorinated Chroman Amines
The Chroman Scaffold: A Privileged Structure
The chroman ring system is a core structural motif found in a wide variety of natural products, most notably flavonoids and tocopherols (Vitamin E). Its rigid, bicyclic structure provides a defined three-dimensional conformation that can be favorably oriented within the binding pockets of various biological targets. This inherent bio-compatibility has made chroman derivatives a fertile ground for discovering novel therapeutics with a broad spectrum of activities, including anticancer, antiviral, and neuroprotective properties.[1][2]
The Amine Functional Group: A Locus of Bioactivity
The incorporation of an amine group onto the chroman scaffold introduces a basic center that is often protonated under physiological pH. This positive charge can form critical ionic bonds or hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) in enzyme active sites or receptors. Furthermore, the amine serves as a versatile synthetic handle, allowing for the attachment of diverse substituents to fine-tune a compound's pharmacological profile. Chroman-4-amines, in particular, have emerged as powerful medicinally active structures for targeting neurodegenerative diseases.[3]
Fluorination: The "Magic Bullet" of Medicinal Chemistry
The substitution of hydrogen with fluorine is a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—can profoundly influence a molecule's properties:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes, which can increase a drug's half-life.[1]
-
Binding Affinity: Fluorine can alter the electronic properties (pKa) of nearby functional groups, such as amines, thereby modulating binding interactions. It can also participate in favorable non-covalent interactions within a protein's binding site.[4]
-
Permeability & Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, which may enhance its ability to cross cellular membranes and the blood-brain barrier (BBB), a critical factor for developing drugs targeting the central nervous system (CNS).[5][6]
The convergence of these three elements—the privileged chroman scaffold, the versatile amine functional group, and the strategic application of fluorine—creates a powerful platform for the discovery of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties.
Chapter 2: Synthetic Pathways and Methodologies
The synthesis of fluorinated chroman amine derivatives often requires sophisticated strategies to assemble the complex, multi-functionalized core. Rather than simple, direct amination of a pre-fluorinated chroman, contemporary approaches frequently employ multi-component reactions (MCRs), which allow for the rapid construction of molecular diversity from simple starting materials.
Key Strategy: Multi-Component Condensation Reactions
One of the most effective methods for generating libraries of complex chroman amine derivatives is the Ugi four-component condensation reaction (U-4CCR). This approach combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single pot to form a complex α-acylamino carboxamide product.
Causality in Method Selection: The Ugi reaction is exceptionally valuable in a discovery context because it allows for the exploration of four distinct points of diversity in a single synthetic step. By using a fluorinated chroman-containing carboxylic acid as one of the inputs, chemists can efficiently generate a wide array of fluorinated chroman amine hybrids. This high degree of diversification is critical for navigating complex structure-activity landscapes. A notable example is the synthesis of highly diversified fluorinated chromane-thiadiazol-saturated cyclic amine hybrids, which have shown promise as anticancer agents.[7]
}
Protocol: Representative Synthesis of a Fluorinated Chroman-Amine Hybrid
The following protocol is a representative example adapted from methodologies used for creating complex chroman derivatives, such as those evaluated for anticancer activity.[7]
Objective: To synthesize N-((tert-butylcarbamoyl)(phenyl)methyl)-6-fluoro-N-(piperidin-1-yl)chroman-2-carboxamide.
Materials:
-
6-Fluorochroman-2-carboxylic acid (1 equivalent)
-
Benzaldehyde (1 equivalent)
-
Piperidine (1 equivalent)
-
tert-Butyl isocyanide (1 equivalent)
-
Methanol (solvent)
Step-by-Step Procedure:
-
Preparation: To a solution of 6-fluorochroman-2-carboxylic acid (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add benzaldehyde (1.0 mmol).
-
Amine Addition: Stir the mixture at room temperature for 10 minutes, then add piperidine (1.0 mmol). Continue stirring for an additional 20 minutes.
-
Isocyanide Addition: Add tert-butyl isocyanide (1.0 mmol) to the reaction mixture.
-
Reaction: Seal the flask and stir the mixture at room temperature for 48-72 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the final compound.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and, if possible, single-crystal X-ray diffraction.
Self-Validating System: The success of this protocol is validated at each stage. TLC monitoring confirms the consumption of starting materials and the formation of a new product. The aqueous work-up removes unreacted starting materials and by-products. Final purification by chromatography ensures high purity, which is then confirmed by comprehensive spectroscopic analysis.
Chapter 3: Biological Evaluation and Structure-Activity Relationships (SAR)
Fluorinated chroman amine derivatives have demonstrated significant potential in two primary therapeutic areas: oncology and neurodegenerative diseases.
Anticancer Activity
Recent studies have highlighted the efficacy of complex fluorinated chroman amine hybrids against human cancer cell lines. The bioassay of a series of fluorinated chromane-thiadiazol-amine hybrids revealed remarkable inhibitory effects on the growth of the human breast cancer cell line MCF-7.[7] Similarly, a chroman-3-carboxamide derivative (a close analog to an amine) bearing a fluorobenzyl group showed potent anticancer activity against multiple cell lines, outperforming several classical chemotherapy drugs in vitro.[2]
| Compound ID | Structure Description | Target Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |
| Compound 6i | Fluorinated Chromane-Thiadiazol-Piperidine Hybrid | MCF-7 (Breast) | GI₅₀ = 34.7 µM | [7] |
| Cpd. 1 | N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-carboxamide | Multiple Lines | Potent (Specific values not detailed in abstract) | [2] |
| Derivative 1 | A non-fluorinated chromanone derivative for comparison | HCT-116 (Colon) | IC₅₀ = 8–20 µM | [8] |
Table 1: Summary of Anticancer Activity of Representative Chroman Derivatives.
SAR Insights: The data, though preliminary, suggest that the complex, multi-ring structures afforded by MCRs are effective. The fluorinated chroman moiety serves as an effective anchor, while the varied amine and other heterocyclic components likely engage in specific interactions within the biological target, which warrants further investigation.
Neuroprotective Activity
The chroman amine scaffold is a promising starting point for agents targeting neurodegenerative disorders like Alzheimer's and Parkinson's disease. The mechanism often involves the inhibition of key enzymes or the mitigation of oxidative stress and excitotoxicity.[3]
A key study investigated the neuroprotective effects of N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), a chroman amine derivative. BL-M was found to protect primary cultured rat cortical cells from glutamate-induced excitotoxicity with a potency comparable to the clinically used drug memantine.[9][10]
Mechanism of Action: Unlike memantine, BL-M demonstrated potent antioxidant activity. Crucially, it was shown to activate the ERK1/2 signaling pathway, leading to the phosphorylation of the cAMP response element-binding protein (CREB).[9][10] CREB is a transcription factor that plays a vital role in promoting neuronal survival and plasticity. The neuroprotective effect of BL-M was reversed by an ERK pathway inhibitor, confirming this pathway's critical role.
}
Protocol: In Vitro Anticancer Proliferation Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of newly synthesized compounds on a cancer cell line.
Objective: To determine the IC₅₀ value of a fluorinated chroman amine derivative against the HCT-116 colon cancer cell line.
Materials:
-
HCT-116 cells
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Spectrophotometer (plate reader)
Step-by-Step Procedure:
-
Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell proliferation by 50%) using non-linear regression analysis.
Chapter 4: Future Directions and Outlook
The discovery of fluorinated chroman amine derivatives represents a compelling frontier in medicinal chemistry. The initial findings in oncology and neuroprotection are highly encouraging, but the field is still in its infancy.
Future research should focus on:
-
Systematic SAR Exploration: Expanding synthetic libraries to systematically probe the effects of fluorine substitution patterns on the chroman ring and the nature of the amine-linked substituents.
-
Target Deconvolution: Identifying the specific molecular targets (e.g., kinases, transcription factors) responsible for the observed anticancer and neuroprotective effects.
-
Pharmacokinetic Profiling: Conducting comprehensive ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to assess the drug-like properties of lead compounds.[2]
-
Chiral Synthesis: Many chroman amines are chiral; developing stereoselective syntheses and evaluating the biological activity of individual enantiomers is a critical next step, as different stereoisomers can have vastly different pharmacological profiles.[3]
By leveraging rational design and modern synthetic methodologies, fluorinated chroman amines hold the promise of becoming a new class of highly effective therapeutics for treating some of the most challenging human diseases.
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Mohite, B., et al. (Expected June 2025). Highly Diversified Fluorinated Chromane-Thiadiazol-Saturated Cyclic Amine Hybrids: Design, Synthesis, Single Crystal XRD and MCF-7 Cell-line Study. ResearchGate. [Link]
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Varghese, B., et al. (2015). Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. Beilstein Journal of Organic Chemistry, 11, 2509–2520. [Link]
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Borysov, A., et al. (2025). N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of. Digital Medicine Association. [Link]
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Troshkova, N., et al. (2024). Synthesis of fluorinated 4H-chromen-4-ones from 2-hydroxyacetophenones and in vitro evaluation of their anticancer and antiviral activity. Semantic Scholar. [Link]
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Weinstock, J., et al. (1995). Chroman amide and nicotinyl amide derivatives: inhibition of lipid peroxidation and protection against head trauma. PubMed. [Link]
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Lee, H., et al. (2019). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. PubMed. [Link]
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Goral, A., et al. (2021). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. PubMed Central. [Link]
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Lee, H., et al. (2019). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. PubMed Central. [Link]
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Deconvoluting the Molecular Targets of 4,4-Difluorochroman-6-amine: A Strategic Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic potential across oncology, inflammation, and neuroscience.[1][2] The targeted introduction of fluorine atoms is a well-established strategy to enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. The compound 4,4-Difluorochroman-6-amine represents a strategic fusion of these two concepts: the versatile chroman core and the bioisosteric gem-difluoro group.[3] This guide presents a comprehensive, multi-pronged strategy for the systematic identification and validation of its potential biological targets. We will detail a logical workflow that begins with computational prediction and progresses through unbiased experimental screening to targeted validation, providing field-proven insights and detailed protocols for each stage.
Introduction: The Scientific Rationale
The therapeutic efficacy of any small molecule is defined by its interactions with specific macromolecular targets within the cell. For a novel chemical entity like this compound, identifying these targets is the most critical and often most challenging step in drug discovery.[4] The structure itself provides important clues.
-
The Chroman Core: This benzopyran system is known to interact with a wide array of protein classes, including kinases, G-protein coupled receptors (GPCRs), and ion channels, suggesting a broad potential target landscape.[1][5][6]
-
The gem-Difluoro Group: Positioned at the 4-carbon, the CF₂ group acts as a lipophilic bioisostere of a carbonyl or ether oxygen.[7][3] This modification can drastically alter local electronic properties and hydrogen bond accepting capabilities, potentially redirecting or enhancing binding affinity to protein targets compared to its non-fluorinated counterparts.[8][9]
This guide provides an integrated workflow to deconvolve these potential interactions, transforming a molecule with an unknown mechanism into a validated tool for probing biology and a potential lead for therapeutic development.
Section 1: Foundational Analysis & In Silico Target Prediction
Before embarking on resource-intensive wet-lab experiments, a robust computational analysis can generate an initial set of testable hypotheses, prioritizing potential target classes and guiding subsequent experimental design.
The principle of these in silico methods is rooted in chemical similarity: a novel molecule is likely to bind to targets similar to those of known drugs or ligands that share its structural and electronic features.[10] Web-based servers like SwissTargetPrediction leverage vast databases of known ligand-target interactions to predict the most probable macromolecular targets for a query molecule.[11]
Illustrative In Silico Prediction Results
A computational analysis of this compound would likely yield a ranked list of potential target families. The table below presents a hypothetical but plausible output, illustrating the type of data generated.
| Rank | Target Class | Probability Score | Rationale for Prioritization |
| 1 | Protein Kinases | 0.75 | The chroman scaffold is a known kinase-binding motif.[5] |
| 2 | Voltage-gated Ion Channels | 0.68 | Chroman derivatives have documented activity on ion channels.[6][12][13] |
| 3 | G-Protein Coupled Receptors (GPCRs) | 0.62 | The amine moiety is a common feature in GPCR ligands. |
| 4 | Nuclear Receptors | 0.45 | The rigid, lipophilic core is suitable for binding to nuclear receptor ligand-binding domains. |
Experimental Protocol 1: Computational Target Prediction
-
Molecule Preparation: Obtain the 2D structure of this compound and convert it to a SMILES (Simplified Molecular Input Line Entry System) string.
-
Submission to Web Server: Navigate to a target prediction web server such as SwissTargetPrediction.[11]
-
Input Query: Paste the SMILES string into the query box and select the appropriate species (e.g., Homo sapiens).
-
Execute Prediction: Run the prediction algorithm. The server compares the 2D and 3D similarity of the query molecule against a library of known active compounds.[11]
-
Analyze Results: The output will be a list of probable targets, ranked by a probability score. Carefully examine the top-ranked target classes and individual proteins. This list will serve as the first set of hypotheses for experimental validation.
Section 2: Unbiased Experimental Target Identification
While computational methods provide valuable starting points, direct experimental evidence is required to identify bona fide interactors within the complex cellular proteome. The following strategies are designed to discover binding partners without prior bias.
Strategy 1: Affinity Chromatography-Mass Spectrometry (AP-MS)
AP-MS is a cornerstone technique for target identification.[14] It involves immobilizing a derivative of the small molecule (the "bait") on a solid support and using it to "fish" for interacting proteins ("prey") from a cell lysate.[14][15]
Causality: The success of this method hinges on synthesizing a functional affinity probe. A linker must be attached to a position on this compound that does not disrupt its binding to potential targets. The amine at position 6 is a logical attachment point. This linker is then terminated with a high-affinity tag, such as biotin, allowing for capture on streptavidin-coated beads.
Experimental Protocol 2: AP-MS Target Discovery
-
Affinity Probe Synthesis: Synthesize a derivative of this compound by attaching a polyethylene glycol (PEG) linker to the 6-amino group, terminating with a biotin molecule. A control probe lacking the chroman moiety should also be synthesized.
-
Cell Culture and Lysis: Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed) to high density. Lyse the cells under non-denaturing conditions to preserve protein complexes.
-
Affinity Pulldown:
-
Incubate the cell lysate with streptavidin-coated magnetic beads pre-loaded with the biotinylated probe.
-
In a parallel control experiment, incubate lysate with beads loaded with the control probe.
-
A second control should include competition: incubate the lysate with the biotinylated probe and a 100-fold excess of the original, unmodified this compound.
-
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE. Excise protein bands that are present in the experimental sample but absent or significantly reduced in the control and competition lanes. Identify the proteins using LC-MS/MS analysis.
Strategy 2: Photo-affinity Labeling (PAL)
PAL offers a more robust method to capture target interactions, especially those that are weak or transient.[16] This technique uses a probe modified with a photoreactive group that, upon exposure to UV light, forms a highly reactive species that covalently crosslinks to any protein in close proximity.[17][18][19]
Causality: The choice of photoreactive group is critical. A trifluoromethylphenyldiazirine is often preferred due to its small size and efficient crosslinking upon activation with long-wave UV light, which minimizes cellular damage.[18] The probe design must also include a reporter tag, such as a terminal alkyne, for subsequent conjugation to biotin via "click chemistry" for enrichment.
Experimental Protocol 3: Photo-affinity Labeling
-
PAL Probe Synthesis: Design and synthesize a PAL probe incorporating the this compound core, a diazirine moiety, and an alkyne handle.
-
Live Cell Treatment: Treat intact, live cells with the PAL probe. Allow time for the probe to enter the cells and engage with its targets. A parallel control should include co-incubation with excess unmodified compound.
-
UV Crosslinking: Irradiate the cells with UV light (e.g., 365 nm) to activate the diazirine and induce covalent crosslinking to target proteins.[16]
-
Cell Lysis: Lyse the cells and harvest the total proteome.
-
Click Chemistry: Add a biotin-azide reporter tag to the lysate. This will "click" onto the alkyne handle of the probe, thereby biotinylating the crosslinked target proteins.
-
Enrichment and Analysis: Enrich the biotinylated proteins using streptavidin beads and identify them via LC-MS/MS, as described in the AP-MS protocol.
Section 3: Validating Target Engagement in a Cellular Milieu
A critical step after identifying potential targets is to confirm that the unmodified small molecule engages them in a physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose, as it requires no modification to the compound or the protein.[20][21][22]
Principle of CETSA: The binding of a ligand to a protein typically increases the protein's thermodynamic stability.[21] Consequently, a ligand-bound protein will resist heat-induced denaturation and aggregation at higher temperatures than its unbound counterpart. By heating cell lysates or intact cells to a range of temperatures and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve in the presence of the compound is strong evidence of target engagement.[23]
Experimental Protocol 4: Cellular Thermal Shift Assay (CETSA)
-
Compound Treatment: Treat intact cells with either a vehicle control (e.g., DMSO) or this compound at a desired concentration. Incubate for 1 hour at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles to release the soluble proteins.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the amount of a specific protein of interest (a candidate from AP-MS or PAL) at each temperature point using Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates stabilization and confirms target engagement.
Section 4: Hypothesis-Driven Validation and Mechanistic Elucidation
The unbiased approaches in Sections 2 and 3 will generate a list of candidate targets. This list must be prioritized and validated through hypothesis-driven experiments.
Prioritization Strategy: Candidates should be prioritized based on the convergence of multiple lines of evidence. A protein identified in both AP-MS and PAL experiments, which was also predicted by in silico analysis, and is confirmed to bind in a CETSA experiment, becomes a Tier 1 candidate.
Validation: Once a high-confidence target is identified (e.g., a specific kinase), its functional modulation by this compound must be confirmed.
-
For Kinase Targets: Perform an in vitro kinase assay to determine if the compound inhibits or activates the enzyme's phosphotransferase activity. Measure the IC₅₀ or EC₅₀ value.
-
For GPCR Targets: Conduct radioligand binding assays to measure the compound's affinity for the receptor. Follow up with functional assays (e.g., cAMP accumulation or calcium flux) to determine if it is an agonist or antagonist.
-
For Ion Channel Targets: Use patch-clamp electrophysiology to directly measure the effect of the compound on ion flow through the channel in cells overexpressing the target.[6][24]
Conclusion
The deconvolution of biological targets for a novel molecule like this compound is a systematic process that requires the integration of computational, proteomic, and biochemical approaches. By starting with a broad, unbiased search and progressively refining the list of candidates through rigorous validation, researchers can confidently identify the specific proteins through which this compound exerts its biological effects. This structured approach not only illuminates the molecule's mechanism of action but also paves the way for its optimization as a chemical probe or a future therapeutic agent.
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Synthesis of gem-Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. (2020). Angewandte Chemie International Edition. [Link]
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A Technical Guide for the Preliminary Bioactivity Investigation of 4,4-Difluorochroman-6-amine
Abstract
This technical guide outlines a comprehensive, multi-tiered strategy for the preliminary bioactivity investigation of the novel compound, 4,4-Difluorochroman-6-amine. The chroman scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds, including antioxidants, anti-inflammatory agents, and anticancer therapeutics.[1][2][3][4] The strategic incorporation of a gem-difluoro group at the 4-position is hypothesized to enhance metabolic stability and modulate physicochemical properties, potentially improving pharmacokinetic profiles and target binding affinity.[5][6][7][8] This document provides a logical, field-proven workflow—from initial in silico predictions to targeted in vitro validation and preliminary mechanistic studies—designed for researchers, scientists, and drug development professionals. Each section details the scientific rationale behind experimental choices, provides step-by-step protocols for key assays, and emphasizes the inclusion of self-validating systems to ensure data integrity.
Introduction: Rationale and Strategic Considerations
The chroman (benzopyran) nucleus is a foundational scaffold in numerous natural products and synthetic drugs, prized for its versatile biological activities.[3] Modifications to this core can yield compounds with activities ranging from anticancer and anti-inflammatory to antiviral and antioxidant.[1][3][4] The subject of this guide, this compound, introduces two key structural modifications: an amine group at the 6-position, which provides a handle for further derivatization and can influence solubility and target interaction, and a gem-difluoro group at the 4-position.
The introduction of fluorine is a well-established strategy in modern medicinal chemistry.[6][8] The high electronegativity of fluorine and the strength of the carbon-fluorine bond can profoundly impact a molecule's properties.[5][6][9] Specifically, gem-difluorination adjacent to a heteroatom can block metabolic oxidation at that site, a common liability for many drug candidates.[5][6] This modification can also alter lipophilicity, pKa, and conformational preferences, which may lead to enhanced membrane permeability, improved target binding, and a more favorable pharmacokinetic profile.[5][6][8]
This guide presents a systematic approach to explore the therapeutic potential of this compound, beginning with broad, cost-effective computational and cell-based screening before progressing to more focused, hypothesis-driven mechanistic studies.
Figure 1: A tiered workflow for the preliminary bioactivity investigation of a novel chemical entity.
Section 1: In Silico Profiling & Target Prediction
Rationale: Before committing to resource-intensive wet-lab experiments, in silico methods provide a rapid and cost-effective way to predict the compound's physicochemical properties, potential biological targets, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[10][11][12] This approach helps to prioritize experimental efforts and generate initial, testable hypotheses.[10][13] Both ligand-based and structure-based methods can be employed to identify potential protein targets by comparing the novel compound to databases of molecules with known activities.[14]
Methodology:
-
Physicochemical & ADME Prediction:
-
Utilize platforms like SwissADME or similar software to input the SMILES or structure file of this compound.
-
Analyze key outputs:
-
Lipophilicity (LogP): Predicts membrane permeability and solubility.
-
Water Solubility (LogS): Crucial for bioavailability.
-
Pharmacokinetics: Predictions of GI absorption and blood-brain barrier (BBB) penetration.
-
Drug-likeness: Evaluation based on rules like Lipinski's Rule of Five.
-
Medicinal Chemistry Alerts: Flags for potentially problematic functional groups.
-
-
-
Target Prediction:
-
Employ target prediction algorithms (e.g., SwissTargetPrediction, SuperPred, PharmMapper). These tools operate on the principle of chemical similarity, suggesting that molecules with similar structures are likely to bind to similar protein targets.
-
Input the compound's structure and analyze the list of predicted targets, which are often ranked by probability or confidence score.
-
Actionable Insight: Cross-reference the top-ranking predicted targets (e.g., kinases, GPCRs, nuclear receptors) with pathways implicated in diseases of interest, such as oncology. For this guide, we will hypothesize that in silico screening predicts activity against kinases in the PI3K/Akt signaling pathway.
-
Section 2: Experimental Validation - Initial Viability Screening
Rationale: The first experimental step is to assess the compound's general cytotoxic or cytostatic effect across a diverse panel of cell lines. A broad screening approach using cancer cell lines from different tissues of origin (e.g., breast, lung, colon, leukemia) alongside a non-cancerous control cell line (e.g., MRC-5 fibroblasts or MCF-10A breast epithelial cells) can reveal selective activity and provide a basis for more focused investigation.
Key Experiment: Cell Viability/Cytotoxicity Assay The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that quantifies ATP, an indicator of metabolically active cells.[15] A decrease in ATP is proportional to the degree of cytotoxicity.
Detailed Protocol: CellTiter-Glo® Assay [16][17][18]
-
Cell Plating:
-
Seed cells in opaque-walled 96-well or 384-well plates at a pre-determined optimal density (e.g., 5,000 cells/well for adherent lines).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume proliferation.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of this compound in DMSO, then further dilute in culture medium to the final desired concentrations (e.g., from 100 µM to 5 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include "vehicle control" wells (DMSO only) and "untreated control" wells.
-
Add the compound dilutions to the appropriate wells and incubate for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[17][18]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[16]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[18]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[17][18]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17][18]
-
Record luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized luminescence against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Data Presentation (Hypothetical Results):
| Cell Line | Tissue of Origin | IC50 (µM) of this compound |
| MCF-7 | Breast Cancer | 1.2 |
| A549 | Lung Cancer | 8.5 |
| HCT116 | Colon Cancer | > 50 |
| MV4-11 | Leukemia | 0.51[19] |
| MRC-5 | Normal Lung Fibroblast | > 50 |
This hypothetical data suggests potent and selective activity against breast cancer and leukemia cell lines, warranting further investigation into relevant signaling pathways.
Section 3: Target-Based Assay Development
Rationale: Based on our in silico hypothesis pointing towards kinase inhibition and the observed anti-proliferative activity in specific cancer cells, the next logical step is to directly test the compound's effect on a relevant kinase. Homogeneous Time-Resolved Fluorescence (HTRF) assays are highly sensitive, robust, and well-suited for screening kinase inhibitors in a high-throughput format.[20]
Key Experiment: HTRF Kinase Assay This assay measures the phosphorylation of a specific substrate by a kinase.[21] It involves an enzymatic reaction followed by the addition of detection reagents that generate a FRET signal proportional to the level of phosphorylation.[21]
Detailed Protocol: HTRF Kinase Assay (e.g., for PI3K) [20][21][22]
-
Reagent Preparation:
-
Prepare assay buffer, recombinant human PI3K enzyme, biotinylated substrate (e.g., PIP2), and ATP solutions at the required concentrations.
-
-
Assay Plate Setup (384-well low-volume plate):
-
Enzymatic Reaction:
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes).
-
-
Detection:
-
Data Acquisition & Analysis:
-
Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio and normalize the data to controls. Plot the results to determine the IC50 of the compound against the specific kinase.
-
Section 4: Mechanistic Elucidation - Probing the PI3K/Akt Pathway
Rationale: If the target-based assay confirms that this compound inhibits PI3K, the next step is to verify that this inhibition occurs within the cellular context and affects downstream signaling. The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and growth.[23] Western blotting can be used to measure the phosphorylation status of key downstream proteins, such as Akt, providing direct evidence of pathway modulation.[23][24][25][26]
Figure 2: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.
Key Experiment: Western Blot for Phospho-Akt This technique separates proteins by size to detect changes in the levels of specific proteins, such as the phosphorylated (active) form of Akt (p-Akt).
Detailed Protocol: Western Blotting [24]
-
Cell Treatment and Lysis:
-
Plate a sensitive cell line (e.g., MCF-7) and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1x, 1x, 10x IC50) for a short duration (e.g., 2-4 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[24]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473).[24]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[24]
-
-
Detection and Re-probing:
-
Apply an ECL detection reagent and visualize the protein bands using a chemiluminescence imager.[24]
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total Akt and a loading control like β-actin.
-
Section 5: Preliminary ADME/Tox Assessment
Rationale: Early assessment of ADME and potential toxicities is crucial to identify liabilities that could cause a compound to fail in later stages of development.[11][12][27] Simple, in vitro assays can provide valuable data on metabolic stability and potential off-target effects, such as cardiac toxicity.[28][29]
Key Preliminary Assays:
-
Metabolic Stability (Liver Microsomes):
-
Principle: Measures the rate at which the compound is metabolized by enzymes (primarily Cytochrome P450s) in liver microsomes.
-
Method: Incubate the compound with human liver microsomes and NADPH (a required cofactor). Samples are taken at various time points, the reaction is quenched, and the remaining amount of the parent compound is quantified by LC-MS/MS.
-
Output: Data is used to calculate the compound's intrinsic clearance and predict its in vivo half-life.
-
-
hERG Inhibition Assay:
-
Principle: Assesses the compound's potential to inhibit the hERG potassium channel, which can lead to fatal cardiac arrhythmias (QT prolongation).
-
Method: Automated patch-clamp or binding assays are commonly used to measure the compound's effect on hERG channel function.
-
Output: An IC50 value indicating the concentration at which the compound inhibits the hERG channel by 50%. A high IC50 value is desirable.
-
Conclusion and Future Directions
This guide has detailed a logical and efficient workflow for the initial characterization of this compound. The proposed sequence of in silico analysis, broad phenotypic screening, target validation, and mechanistic studies allows for a data-driven progression from a novel compound to a promising lead candidate.
Positive outcomes from this preliminary investigation—such as potent and selective anti-cancer activity, confirmed on-target modulation of a key signaling pathway, and a favorable preliminary ADME/Tox profile—would strongly support advancing the compound to the next stage of drug discovery. Future steps would include lead optimization through medicinal chemistry to improve potency and drug-like properties, comprehensive in vivo pharmacokinetic and pharmacodynamic studies, and efficacy testing in animal models of cancer.
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O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768. Retrieved from [Link]
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ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components. Retrieved from [Link]
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ResearchGate. (n.d.). Design, synthesis, and biological evaluation of novel 4,4‐difluoro‐1‐methyl‐N, 6‐diphenyl‐5, 6‐dihydro‐4H‐pyrimido [4, 5‐b][5][27][30] triazolo [4, 3‐d][27][30] diazepin-. Retrieved from [Link]
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Ronad, P. M., et al. (2010). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. Retrieved from [Link]
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Vatansever, S., et al. (2022). In silico Methods for Identification of Potential Therapeutic Targets. PubMed Central. Retrieved from [Link]
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Sportsman, J. R., et al. (2004). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Review on Chromen derivatives and their Pharmacological Activities. Retrieved from [Link]
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Eckstein, N., et al. (2020). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. PubMed Central. Retrieved from [Link]
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Biosciences Biotechnology Research Asia. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Retrieved from [Link]
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PubMed. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][5][27][30] triazolo [4, 3-d][27][30] diazepin-8-amine derivatives as potential BRD4 inhibitors. Retrieved from [Link]
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VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]
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ACS Omega. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. Retrieved from [Link]
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Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. Retrieved from [Link]
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ACS Publications. (2026). Base-Mediated Cascade Annulations of β-CF3-1,3-Enynamides with Tosylaminomethyl Enones: Synthesis of Angularly CF3-Substituted Hexahydrocyclopenta[c]pyrrole Frameworks. Retrieved from [Link]
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Frontiers. (2023). LM-DTI: a tool of predicting drug-target interactions using the node2vec and network path score methods. Retrieved from [Link]
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ResearchGate. (2025). Compound-Specific, Quantitative Characterization of Organic Fluorochemicals in Biological Matrices. Retrieved from [Link]
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YouTube. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link]
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ResearchGate. (2015). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Retrieved from [Link]
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Asian Journal of Pharmaceutical and Clinical Research. (2013). Pharmacological activities of chromene derivatives: An overview. Retrieved from [Link]
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ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
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Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]
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ResearchGate. (n.d.). Western blot analysis for protein levels associated with the PI3K/AKT.... Retrieved from [Link]
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YouTube. (2021). CellTiter Glo® 2 0 Cell Viability Assay. Retrieved from [Link]
-
PubMed. (1977). Synthesis and Biological Activity of Some Derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) In silico methods for drug-target interaction prediction. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]
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PubMed Central. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Retrieved from [Link]
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4,4-Difluorochroman-6-amine: A Key Building Block for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorination in Drug Design
In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecules has become an indispensable tool for medicinal chemists. The unique electronic properties of fluorine, being the most electronegative element, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. The introduction of fluorine can significantly enhance metabolic stability, modulate the acidity or basicity (pKa) of nearby functional groups, and improve binding affinity to biological targets.[1][2] These benefits often translate into superior drug candidates with improved efficacy and safety profiles.
The gem-difluoro motif (CF2), in particular, offers a fascinating combination of steric and electronic effects. It can act as a bioisosteric replacement for a carbonyl group or a methylene bridge, influencing molecular conformation and improving metabolic resistance without drastically altering the overall shape.[3] Within this context, 4,4-Difluorochroman-6-amine has emerged as a valuable building block, offering a rigid scaffold with a strategically placed amino group for further chemical elaboration. This guide provides a comprehensive overview of its synthesis, properties, and potential applications in medicinal chemistry, empowering researchers to leverage its unique characteristics in the design of next-generation therapeutics.
Synthesis of this compound: A Plausible Synthetic Pathway
While specific literature detailing the synthesis of this compound is not extensively available, a plausible and efficient synthetic route can be constructed based on established methodologies for the preparation of analogous fluorinated chromanes and the chemical transformations of aromatic nitro compounds. The proposed synthesis involves a multi-step sequence starting from a readily available substituted phenol.
A potential synthetic route is outlined below:
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 6-Nitrochroman-4-one (D)
This initial phase involves the synthesis of the chromanone core structure.
-
Allylation of 4-Nitrophenol (A to B): To a solution of 4-nitrophenol in a suitable solvent such as acetone, add potassium carbonate as a base. Allyl bromide is then added dropwise, and the reaction mixture is heated to reflux to yield allyl 4-nitrophenyl ether.
-
Claisen Rearrangement (B to C): The allyl 4-nitrophenyl ether is heated at high temperature (typically >200 °C) in a high-boiling solvent to induce a Claisen rearrangement, affording 2-allyl-4-nitrophenol.
-
Cyclization to 6-Nitrochroman-4-one (C to D): The 2-allyl-4-nitrophenol is treated with a strong acid, such as sulfuric acid or polyphosphoric acid, to catalyze an intramolecular cyclization, yielding 6-nitrochroman-4-one.
Step 2: Fluorination to 4,4-Difluoro-6-nitrochroman (E)
The key fluorination step introduces the gem-difluoro moiety.
-
Deoxofluorination (D to E): 6-Nitrochroman-4-one is dissolved in an anhydrous aprotic solvent like dichloromethane. A deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST) or a more modern equivalent like XtalFluor, is added cautiously at a low temperature. The reaction is then allowed to warm to room temperature and stirred until completion. This reaction replaces the carbonyl oxygen with two fluorine atoms.
Step 3: Reduction to this compound (F)
The final step is the reduction of the nitro group to the desired amine.
-
Nitro Group Reduction (E to F): 4,4-Difluoro-6-nitrochroman is dissolved in a solvent like ethanol or ethyl acetate. A catalyst, typically palladium on carbon (Pd/C), is added, and the mixture is subjected to a hydrogen atmosphere.[4] Alternatively, reduction can be achieved using metals in acidic media, such as iron powder in the presence of hydrochloric acid.[5] This chemoselective reduction yields the final product, this compound.
Physicochemical Properties and Spectroscopic Data
The introduction of the difluoro group at the 4-position of the chroman ring has a significant impact on the molecule's properties.
| Property | Predicted/Expected Value | Influence of the CF2 Group |
| Molecular Weight | 185.17 g/mol | - |
| Molecular Formula | C9H9F2NO | - |
| pKa of Amine | ~3.5 - 4.5 | The electron-withdrawing effect of the fluorine atoms is expected to decrease the basicity of the aniline nitrogen.[6] |
| LogP | ~1.5 - 2.5 | Fluorine substitution generally increases lipophilicity compared to hydrogen, which can enhance membrane permeability. |
| 1H NMR | Aromatic protons, benzylic protons adjacent to the oxygen and CF2 group, and protons on the carbon adjacent to the amine. | The fluorine atoms will cause characteristic splitting patterns in the signals of adjacent protons. |
| 13C NMR | Aromatic carbons, carbons of the chroman ring. | The carbon bearing the two fluorine atoms will exhibit a triplet due to C-F coupling. |
| 19F NMR | A single resonance for the two equivalent fluorine atoms. | This will be a key signal for confirming the presence of the CF2 group. |
Applications in Medicinal Chemistry: A Versatile Scaffold
The this compound scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules. The primary amino group serves as a convenient handle for the introduction of various substituents through well-established chemical transformations.
Amide Bond Formation: Accessing Diverse Chemical Space
The aniline moiety of this compound can readily undergo amide bond formation with a variety of carboxylic acids. This reaction is a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships by introducing a wide array of substituents.
Caption: General workflow for amide bond formation.
Experimental Protocol: Amide Coupling
A general and reliable protocol for the amide coupling of anilines involves the use of modern coupling reagents.[7][8]
-
Activation of Carboxylic Acid: In a reaction vessel, dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF). Add a coupling reagent like HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
This methodology allows for the synthesis of libraries of amide derivatives for screening in various biological assays. For instance, in the design of kinase inhibitors, the amide bond can serve as a key hydrogen bond donor or acceptor within the ATP-binding site.[9][10]
Suzuki-Miyaura Cross-Coupling: Building Biaryl Structures
The aniline group of this compound can be readily converted to a halide (e.g., a bromide or iodide) via a Sandmeyer reaction. This halogenated intermediate can then participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds and construct biaryl structures.[2][11]
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Methodological & Application
Application Notes and Protocols for 4,4-Difluorochroman-6-amine in Synthetic Chemistry
Introduction: The Strategic Value of the 4,4-Difluorochroman-6-amine Scaffold
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. The gem-difluoro group (CF2), in particular, serves as a metabolically stable isostere for a carbonyl or ether linkage, enhancing lipophilicity and binding affinity without introducing excessive bulk. The 4,4-difluorochroman moiety has emerged as a privileged scaffold, combining this beneficial fluorine substitution with a rigid heterocyclic framework. This compound, with its reactive primary amine, is a versatile building block for the synthesis of novel chemical entities in drug discovery programs.
This guide provides detailed experimental procedures for the utilization of this compound in two fundamental transformations central to medicinal chemistry: amide bond formation and sulfonylation. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and rationale for procedural steps, particularly addressing the electronic nature of this fluorinated aniline derivative.
PART 1: Synthesis of this compound
A robust synthesis of this compound can be conceptualized from commercially available starting materials. A plausible and efficient route involves the preparation of a nitro-substituted chromanone, followed by geminal difluorination, and concluding with the reduction of the nitro group to the target primary amine.
Workflow for the Synthesis of this compound
Caption: Proposed synthetic pathway to this compound.
Protocol 1: Synthesis of 6-Nitro-4-chromanone
This procedure is adapted from established methods for Friedel-Crafts-type cyclizations.[1]
-
Reaction Setup: To a pressure reactor, add p-nitrophenol (1.0 eq) and acrylic acid (1.2 eq).
-
Cyclization: Add anhydrous hydrogen fluoride (HF) or polyphosphoric acid as the catalyst and solvent.
-
Reaction Conditions: Heat the mixture to the appropriate temperature to drive the intramolecular cyclization.
-
Work-up: After completion, carefully quench the reaction mixture and extract the product with a suitable organic solvent. Purify by recrystallization or column chromatography.
Protocol 2: Synthesis of 4,4-Difluoro-6-nitrochromane
This step utilizes a deoxofluorinating agent to convert the ketone to the gem-difluoride.
-
Reaction Setup: In a fume hood, dissolve 6-nitro-4-chromanone (1.0 eq) in anhydrous dichloromethane (DCM).
-
Fluorination: Cool the solution to 0 °C and slowly add diethylaminosulfur trifluoride (DAST) or a similar deoxofluorinating agent (1.5-2.0 eq).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quenching and Work-up: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Protocol 3: Synthesis of this compound
The final step is the reduction of the aromatic nitro group.
-
Reaction Setup: To a round-bottom flask, add 4,4-difluoro-6-nitrochromane (1.0 eq) and a solvent such as ethanol or methanol.
-
Reduction: Add a reducing agent system. A common and effective method is the use of zinc dust (5-10 eq) and ammonium chloride (5-10 eq) in an aqueous alcoholic solvent.[2] Alternatively, catalytic hydrogenation with H2 gas and a palladium on carbon (Pd/C) catalyst can be employed.[3]
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the reduction is complete.
-
Work-up: Filter the reaction mixture to remove the catalyst or inorganic solids. Concentrate the filtrate and purify the resulting this compound by column chromatography or recrystallization.
PART 2: Application in Amide Bond Formation
The amine of this compound is electronically deactivated due to the electron-withdrawing effects of the gem-difluoro group and the chroman oxygen. Consequently, standard amide coupling conditions may be sluggish. The following protocol is optimized for such electron-deficient anilines.[4][5]
Mechanism of EDC/HOBt Mediated Amide Coupling
The reaction proceeds through the activation of the carboxylic acid by a carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[6][7] This intermediate is susceptible to nucleophilic attack by the amine. However, with electron-deficient amines, this reaction can be slow, allowing for an undesired rearrangement to a stable N-acylurea.[8] The addition of 1-hydroxybenzotriazole (HOBt) traps the O-acylisourea to form an HOBt-ester, which is more stable and efficiently reacts with the amine to form the desired amide.[4]
Caption: Amide coupling workflow with EDC and HOBt.
Protocol 4: Amide Coupling with a Carboxylic Acid
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.2 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Activation: Cool the solution to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF or DCM | Aprotic solvents to prevent hydrolysis of intermediates. |
| Coupling Reagents | EDC (1.2 eq), HOBt (1.2 eq) | EDC activates the carboxylic acid; HOBt minimizes side reactions and improves efficiency with electron-deficient amines.[4] |
| Base (optional) | DIPEA or NMM (2-3 eq) | Can be added to neutralize any hydrochloride salts and facilitate the reaction. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic activation step, followed by room temperature for reaction completion. |
| Reaction Time | 12-24 hours | Electron-deficient amines react slower, often requiring extended reaction times. |
PART 3: Application in Sulfonamide Synthesis
Sulfonamides are a critical functional group in a vast number of pharmaceuticals. The N-sulfonylation of this compound can be achieved through reaction with a sulfonyl chloride in the presence of a base.
Protocol 5: N-Sulfonylation with a Sulfonyl Chloride
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as pyridine, or in DCM with an added base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C. Slowly add the desired sulfonyl chloride (1.1 eq) dropwise.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2-16 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water. If DCM was used, separate the organic layer, wash with 1M HCl, saturated NaHCO3, and brine. If pyridine was used, remove it under reduced pressure and partition the residue between ethyl acetate and 1M HCl.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude sulfonamide by flash column chromatography or recrystallization.
| Parameter | Recommended Condition | Rationale |
| Solvent | Pyridine or DCM | Pyridine acts as both solvent and base. DCM is a good alternative when using other amine bases. |
| Base | Pyridine, TEA, or DIPEA (2-3 eq) | Scavenges the HCl byproduct, driving the reaction to completion.[9] |
| Temperature | 0 °C to Room Temperature | Controls the initial reactivity of the sulfonyl chloride. |
| Reaction Time | 2-16 hours | Varies depending on the reactivity of the specific sulfonyl chloride used. |
PART 4: Characterization of Derivatives
The synthesized amide and sulfonamide derivatives of this compound should be characterized using standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons on the chroman ring system, as well as signals for the methylene protons at the 2- and 3-positions. The amide N-H proton will appear as a broad singlet, and its chemical shift will be concentration-dependent.
-
¹³C NMR: The carbon attached to the two fluorine atoms will appear as a triplet due to C-F coupling. Aromatic and aliphatic carbons will be in their expected regions.[10]
-
¹⁹F NMR: A single signal corresponding to the CF2 group is expected.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion peak [M+H]⁺ or [M+Na]⁺.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
PART 5: Safety and Handling
This compound and the reagents used in these protocols require careful handling.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood, especially when working with volatile solvents, DAST, and sulfonyl chlorides.
-
Reagent Handling:
-
DAST: Highly toxic and corrosive; reacts violently with water. Handle with extreme caution.
-
EDC: Can be a sensitizer. Avoid skin contact.
-
Sulfonyl Chlorides: Corrosive and moisture-sensitive.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]
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Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 6(1), 123-130. [Link]
-
Wikipedia contributors. (2023, December 29). Carbodiimide. In Wikipedia, The Free Encyclopedia. [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
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Compain, G., & Joullié, M. M. (2000). A review of the synthesis of sulfonamides. Organic preparations and procedures international, 32(3), 203-239. [Link]
-
PrepChem. (n.d.). Synthesis of 6-Nitro-4-Chromanone. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
MDPI. (2022). 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. [Link]
-
Youn, J., et al. (2015). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Chemistry & Biology Interface, 8(4), 194-204. [Link]
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Application Notes & Protocols: N-Alkylation of 4,4-Difluorochroman-6-amine for Drug Discovery
Introduction: The Strategic Value of N-Alkylated 4,4-Difluorochroman-6-amines
In the landscape of modern medicinal chemistry, the 4,4-difluorochroman scaffold has emerged as a privileged structural motif. The gem-difluoro group at the 4-position serves as a crucial bioisostere for a carbonyl or ether oxygen, offering a unique combination of metabolic stability, modulated lipophilicity, and altered hydrogen bond accepting capacity. The primary amine at the 6-position provides a versatile synthetic handle for library generation and structure-activity relationship (SAR) studies.
The N-alkylation of 4,4-Difluorochroman-6-amine is a cornerstone transformation for optimizing lead compounds. Introducing an alkyl group onto the nitrogen atom profoundly influences the molecule's physicochemical properties, including its basicity (pKa), lipophilicity (logP), and metabolic stability, which in turn dictates its pharmacokinetic and pharmacodynamic profile.[1] This guide provides a detailed exploration of robust and adaptable protocols for this critical reaction, grounded in mechanistic understanding to empower researchers in drug development.
Strategic Selection of an N-Alkylation Protocol
The choice of an N-alkylation method is not arbitrary; it depends on the nature of the desired alkyl group, the scale of the reaction, and the functional group tolerance required. The primary challenge in the N-alkylation of primary amines like this compound is the potential for over-alkylation, as the secondary amine product is often more nucleophilic than the starting material.[2][3] Three primary strategies are presented here to achieve controlled mono-alkylation.
Caption: Decision workflow for selecting the optimal N-alkylation strategy.
-
Direct Alkylation with Alkyl Halides: This is a classical and straightforward SN2 reaction. It is most effective for introducing simple primary alkyl groups. The main drawback is the risk of forming di-alkylated byproducts.[3][4]
-
Reductive Amination: This one-pot, two-step process involves the formation of an imine intermediate from an aldehyde or ketone, followed by in-situ reduction.[1][5] It is arguably the most versatile and widely used method for achieving selective mono-alkylation and can be used to introduce a vast array of structurally diverse alkyl groups.[6]
-
"Borrowing Hydrogen" (or Hydrogen Autotransfer) Catalysis: This elegant and atom-economical strategy utilizes alcohols as the alkylating agents, with water as the sole byproduct.[7][8] It requires a transition-metal catalyst (e.g., based on Ru, Ir, or Mn) but represents a greener alternative to traditional methods.[8][9][10]
Detailed Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol details a standard procedure for the direct alkylation of this compound using an alkyl bromide. The choice of a carbonate base is crucial for neutralizing the HBr formed during the reaction.[1] Cesium carbonate is often preferred due to its higher solubility in organic solvents and its ability to promote faster reaction rates.
Workflow for Direct N-Alkylation
Caption: Step-by-step experimental workflow for direct N-alkylation.
Materials & Reagents
-
This compound (1.0 equiv.)
-
Alkyl Bromide (1.1 equiv.)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Brine
Step-by-Step Procedure
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv.), cesium carbonate (2.0 equiv.), and anhydrous DMF (to make a ~0.2 M solution).
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add the alkyl bromide (1.1 equiv.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water. Extract the product with ethyl acetate (3x the volume of DMF).
-
Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-alkylated product.[1]
Quantitative Data Summary
| Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Benzyl Bromide | Cs₂CO₃ | DMF | 60 | 4-8 | 85-95% |
| 1-Bromobutane | K₂CO₃ | MeCN | 80 (reflux) | 12-18 | 70-85% |
| Ethyl Bromoacetate | K₂CO₃ | DMF | 25 | 6-10 | 90-98% |
Protocol 2: Reductive Amination
This method is superior for preventing over-alkylation and for introducing sterically hindered or functionalized alkyl groups.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is a mild and selective reducing agent that reduces the intermediate iminium ion much faster than the starting carbonyl compound, allowing for a one-pot procedure.[11]
Mechanism of Reductive Amination
Caption: The two-stage mechanism of reductive amination.
Materials & Reagents
-
This compound (1.0 equiv.)
-
Aldehyde or Ketone (1.2 equiv.)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)
-
Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
Step-by-Step Procedure
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the aldehyde or ketone (1.2 equiv.) in anhydrous DCE.
-
Stir the solution at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Comparison of Common Reducing Agents
| Reducing Agent | Abbreviation | Key Advantages | Considerations |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Mild, selective, can be added at the start. | Water-sensitive; used in non-protic solvents like DCE or THF.[11] |
| Sodium Cyanoborohydride | NaBH₃CN | Stable in weakly acidic conditions (pH 3-4). | Toxic cyanide byproduct; requires careful handling and waste disposal.[6][11] |
| Sodium Borohydride | NaBH₄ | Inexpensive, readily available. | Can reduce the starting aldehyde/ketone; must be added after imine formation is complete.[11] |
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution(s) |
| No or Low Conversion | Insufficient reactivity. | Direct Alkylation: Switch from alkyl bromide to iodide; increase temperature; use a stronger base (e.g., NaH, carefully).[12] Reductive Amination: Add a catalytic amount of acetic acid to promote imine formation; allow more time for imine formation before adding the reductant. |
| Di-alkylation Product | The secondary amine product is reacting with the alkylating agent. | Direct Alkylation: Use a 2-3 fold excess of the starting amine; add the alkylating agent slowly via syringe pump. Best Solution: Switch to the reductive amination protocol, which is highly selective for mono-alkylation.[2][6] |
| Reaction Stalls | Deactivation of catalyst or reagents. | Ensure all reagents and solvents are anhydrous. Check the quality of the base or reducing agent. |
| Complex Mixture of Products | Side reactions or decomposition. | Lower the reaction temperature. Ensure the reaction is under an inert atmosphere to prevent oxidation. |
Safety Precautions
-
General: Always perform reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Alkylating Agents: Many alkyl halides are toxic, irritants, and potential carcinogens. Handle with extreme care.
-
Solvents: DMF is a reproductive toxin and should be handled with appropriate engineering controls. DCE is a suspected carcinogen.
-
Reagents: Strong bases like sodium hydride (NaH) are flammable and react violently with water. Reducing agents like NaBH₄ and NaBH(OAc)₃ release hydrogen gas upon quenching; quench slowly and away from ignition sources.
Conclusion
The N-alkylation of this compound is a fundamental transformation for the synthesis of novel pharmaceutical candidates. By understanding the mechanisms and relative advantages of direct alkylation and reductive amination, researchers can select the optimal conditions to achieve their synthetic goals efficiently and with high selectivity. The protocols provided herein serve as a robust starting point for the synthesis of diverse libraries of N-alkylated derivatives, paving the way for in-depth SAR exploration and the development of next-generation therapeutics.
References
- Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides. Benchchem.
- Application Notes and Protocols for N-alkylation of 3-Amino-2-iodobenzamide. Benchchem.
- Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide. Benchchem.
- Buchwald–Hartwig amination. Wikipedia.
- Buchwald -Hartwig Amination. OpenOChem Learn.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Amine alkylation. Wikipedia.
- N-alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Publishing.
- Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. National Institutes of Health (PMC).
- Chromium-Catalyzed Alkylation of Amines by Alcohols. PubMed.
- Reductive amination. Wikipedia.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Reductive Amination - Common Conditions. Organic Chemistry Portal.
- Optimizing reaction conditions for N-alkylation of amines. Benchchem.
- Hitchhiker's guide to reductive amination. Organic Chemistry Portal.
- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. ResearchGate.
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Application Notes and Protocols: Leveraging 4,4-Difluorochroman-6-amine for Accelerated Drug Discovery via Parallel Synthesis
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, bioavailability, and binding affinity.[1][2][3][4] The 4,4-difluorochroman motif, in particular, has emerged as a privileged scaffold due to its unique conformational constraints and electronic properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4,4-difluorochroman-6-amine as a versatile building block in parallel synthesis. We present detailed, field-proven protocols for key chemical transformations, including amide bond formation, sulfonylation, and reductive amination, enabling the rapid generation of diverse compound libraries. The causality behind experimental choices, self-validating system designs, and robust purification strategies are discussed to ensure scientific integrity and reproducibility.
Introduction: The Strategic Advantage of the this compound Scaffold
The gem-difluoroalkane moiety imparts a range of desirable attributes to bioactive molecules.[5] The electron-withdrawing nature of the fluorine atoms can modulate the pKa of nearby functionalities and enhance metabolic stability by blocking potential sites of oxidation.[2][5] The 4,4-difluorochroman scaffold combines these benefits with a conformationally restricted ring system, which can pre-organize appended pharmacophoric elements for optimal interaction with biological targets. The presence of a primary aromatic amine at the 6-position of this scaffold provides a versatile chemical handle for diversification through a variety of robust chemical reactions. This makes this compound an ideal starting material for the construction of large, diverse libraries of novel chemical entities in a high-throughput parallel synthesis format.
The primary amine of this compound serves as a nucleophilic partner in a multitude of reactions, allowing for the systematic exploration of chemical space around the core scaffold. This application note will focus on three of the most widely employed and reliable reactions in parallel medicinal chemistry:
-
Amide Coupling: Formation of a stable amide linkage with a diverse set of carboxylic acids.
-
Sulfonylation: Reaction with various sulfonyl chlorides to generate sulfonamides, which are key functional groups in many approved drugs.
-
Reductive Amination: C-N bond formation with a broad range of aldehydes and ketones.
By leveraging these transformations in a parallel synthesis workflow, researchers can efficiently generate hundreds to thousands of distinct analogs for structure-activity relationship (SAR) studies, accelerating the hit-to-lead and lead optimization phases of drug discovery.
Core Methodologies for Parallel Library Synthesis
The following sections provide detailed protocols for the parallel synthesis of compound libraries derived from this compound. The methodologies are designed for standard 96-well plate formats, but can be adapted to other parallel synthesis platforms.
Parallel Amide Bond Formation
Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[6][7] The protocol below employs a widely accepted carbodiimide-mediated coupling strategy, which is amenable to automation and offers broad substrate scope.[8]
Workflow Diagram: Parallel Amide Coupling
Caption: Workflow for parallel amide bond formation.
Detailed Protocol
Materials:
-
This compound
-
Library of diverse carboxylic acids
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
96-well reaction blocks
Procedure:
-
Reagent Stock Solution Preparation:
-
Prepare a 0.2 M solution of this compound in DMF.
-
Prepare 0.22 M solutions of each carboxylic acid from the library in DMF in a 96-well plate format.
-
Prepare a 0.2 M solution of EDC and a 0.2 M solution of HOBt in DMF.
-
Prepare a 0.8 M solution of DIPEA in DMF.
-
-
Reaction Assembly (in 96-well reaction block):
-
To each well, add 250 µL of the this compound solution (0.05 mmol).
-
Add 250 µL of the respective carboxylic acid solution to each well (0.055 mmol, 1.1 eq).
-
Add 275 µL of the EDC solution (0.055 mmol, 1.1 eq) and 275 µL of the HOBt solution (0.055 mmol, 1.1 eq) to each well.
-
Add 125 µL of the DIPEA solution (0.1 mmol, 2.0 eq) to each well.
-
-
Reaction Incubation:
-
Seal the 96-well reaction block with a cap mat.
-
Shake the reaction block at room temperature for 16-24 hours.
-
-
Work-up and Purification:
Table 1: Representative Amide Coupling Reactions
| Carboxylic Acid Example | Product Structure | Expected Mass [M+H]⁺ |
| Benzoic Acid | 4,4-difluoro-N-phenylchroman-6-carboxamide | 288.1 |
| Acetic Acid | N-(4,4-difluorochroman-6-yl)acetamide | 226.1 |
| 4-Chlorobenzoic Acid | N-(4,4-difluorochroman-6-yl)-4-chlorobenzamide | 322.1 |
Parallel Sulfonylation
The sulfonamide functional group is a bioisostere of the amide bond and is prevalent in numerous therapeutic agents.[13] The reaction of this compound with a library of sulfonyl chlorides provides a straightforward route to a diverse set of sulfonamides.[14][15]
Workflow Diagram: Parallel Sulfonylation
Caption: Workflow for parallel sulfonylation.
Detailed Protocol
Materials:
-
This compound
-
Library of diverse sulfonyl chlorides
-
Pyridine
-
Dichloromethane (DCM)
-
96-well reaction blocks
Procedure:
-
Reagent Stock Solution Preparation:
-
Prepare a 0.2 M solution of this compound in DCM.
-
Prepare 0.24 M solutions of each sulfonyl chloride from the library in DCM in a 96-well plate format.
-
Prepare a 0.6 M solution of pyridine in DCM.
-
-
Reaction Assembly (in 96-well reaction block):
-
To each well, add 250 µL of the this compound solution (0.05 mmol).
-
Add 250 µL of the respective sulfonyl chloride solution to each well (0.06 mmol, 1.2 eq).
-
Add 250 µL of the pyridine solution to each well (0.15 mmol, 3.0 eq).
-
-
Reaction Incubation:
-
Seal the 96-well reaction block with a cap mat.
-
Shake the reaction block at room temperature for 12-18 hours.
-
-
Work-up and Purification:
Table 2: Representative Sulfonylation Reactions
| Sulfonyl Chloride Example | Product Structure | Expected Mass [M+H]⁺ |
| Benzenesulfonyl chloride | N-(4,4-difluorochroman-6-yl)benzenesulfonamide | 324.1 |
| Methanesulfonyl chloride | N-(4,4-difluorochroman-6-yl)methanesulfonamide | 262.1 |
| 4-Toluenesulfonyl chloride | N-(4,4-difluorochroman-6-yl)-4-methylbenzenesulfonamide | 338.1 |
Parallel Reductive Amination
Reductive amination is a robust and versatile method for forming C-N bonds and is highly amenable to parallel synthesis.[16][17][18] This protocol utilizes a one-pot procedure with sodium triacetoxyborohydride as a mild and selective reducing agent.[16]
Workflow Diagram: Parallel Reductive Amination
Caption: Workflow for parallel reductive amination.
Detailed Protocol
Materials:
-
This compound
-
Library of diverse aldehydes and ketones
-
Sodium triacetoxyborohydride
-
Dichloroethane (DCE)
-
Acetic acid (optional, for imine formation catalysis)
-
96-well reaction blocks
Procedure:
-
Reagent Stock Solution Preparation:
-
Prepare a 0.2 M solution of this compound in DCE.
-
Prepare 0.24 M solutions of each aldehyde or ketone from the library in DCE in a 96-well plate format.
-
Prepare a slurry of sodium triacetoxyborohydride in DCE (approximately 0.4 M).
-
-
Reaction Assembly (in 96-well reaction block):
-
To each well, add 250 µL of the this compound solution (0.05 mmol).
-
Add 250 µL of the respective aldehyde or ketone solution to each well (0.06 mmol, 1.2 eq).
-
(Optional) Add a catalytic amount of acetic acid (1-2 µL).
-
Add 375 µL of the sodium triacetoxyborohydride slurry to each well (0.15 mmol, 3.0 eq).
-
-
Reaction Incubation:
-
Seal the 96-well reaction block with a cap mat.
-
Shake the reaction block at room temperature for 12-24 hours.
-
-
Work-up and Purification:
Table 3: Representative Reductive Amination Reactions
| Carbonyl Compound Example | Product Structure | Expected Mass [M+H]⁺ |
| Benzaldehyde | N-benzyl-4,4-difluorochroman-6-amine | 274.1 |
| Acetone | N-isopropyl-4,4-difluorochroman-6-amine | 226.1 |
| Cyclohexanone | N-cyclohexyl-4,4-difluorochroman-6-amine | 266.2 |
High-Throughput Purification and Analysis
A critical component of any parallel synthesis platform is the efficient purification and analysis of the resulting compound libraries.[9][10][11] Automated preparative high-performance liquid chromatography coupled with mass spectrometry (prep-HPLC/MS) is the industry standard for this purpose.[12][19]
General Purification Strategy:
-
Method Development: A generic gradient method is typically developed that provides adequate separation for a wide range of compounds with varying polarities.
-
Automated Injection and Fraction Collection: The crude reaction mixtures are automatically injected onto the prep-HPLC system. Fraction collection is triggered by the mass spectrometer, which detects the desired product's molecular weight.
-
Post-Purification Analysis: The purified fractions are analyzed by analytical LC-MS to confirm purity and identity. For key compounds, ¹H NMR spectroscopy is used for full structural characterization.[9][11]
Conclusion
This compound is a highly valuable and versatile building block for parallel synthesis in drug discovery. Its unique structural and electronic properties, combined with the reactivity of the primary amine, allow for the rapid generation of large and diverse compound libraries. The detailed protocols for amide coupling, sulfonylation, and reductive amination provided in this application note offer a robust starting point for researchers to explore the chemical space around this privileged scaffold. By integrating these synthetic methodologies with automated purification and analysis, the drug discovery process can be significantly accelerated, leading to the faster identification of novel therapeutic candidates.
References
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
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St. Hilaire, K. M., et al. (2022). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]
-
Zhang, L., et al. (2003). High-Throughput Purification of Single Compounds and Libraries. Journal of Combinatorial Chemistry, 5(3), 269–275. [Link]
-
Gomtsyan, A. (2012). The Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 14(11), 2822–2825. [Link]
-
St. Hilaire, K. M., et al. (2022). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. ACS Publications. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Twilton, J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
Gill, H., et al. (2023). Fluorine in Medicinal Chemistry. ResearchGate. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. PubMed. [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-69. [Link]
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Taros Chemicals. (n.d.). High-Throughput Preparative HPLC-MS Purification Workflow of Libraries within the European Lead Factory. Taros Chemicals. [Link]
-
Unacademy. (2021). Chemical Reaction of Amine with Aryl Sulphonyl Chloride and Nitrous Acid. YouTube. [Link]
-
Shimadzu Scientific Instruments. (2022). Preparative Purification Solutions in Drug Discovery Synthesis. YouTube. [Link]
-
Procter, D. J., et al. (2019). An Aminative Rearrangement of O‐(Arenesulfonyl)hydroxylamines: Facile Access to ortho‐Sulfonyl Anilines. Angewandte Chemie International Edition, 58(33), 11560–11564. [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]
-
Haufe, G., et al. (2018). A concise Synthesis of L-4,4-difluoroglutamine. ResearchGate. [Link]
-
Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2022). Reductive Amination & Amide Synthesis. YouTube. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
-
The Organic Chemistry Tutor. (2022). Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Le-Dévédec, F., et al. (2020). Automated and Parallel Amide Synthesis. Chemistry – A European Journal, 26(66), 15068-15073. [Link]
-
Vankawala, P. J., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(16), 2090-2093. [Link]
-
Biellmann, J.-F., et al. (2006). Synthesis of 8-substituted 4, 4-difluoro-4-bora-3a,4a-diaza-s-indacene Dyes (BODIPY). Tetrahedron, 62(21), 5084-5091. [Link]
-
Liu, H. W., et al. (2015). Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO. The Journal of Organic Chemistry, 80(1), 386–395. [Link]
-
Ota, Y., et al. (2022). Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. ChemRxiv. [Link]
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Application Notes & Protocols: 4,4-Difluorochroman-6-amine in Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of Fluorinated Fragments
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative and complement to high-throughput screening (HTS) for identifying high-quality lead compounds.[1] FBDD utilizes small, low-complexity molecules (fragments) to explore a target's chemical space more efficiently.[2] These fragments, typically adhering to the "Rule of Three" (e.g., MW < 300 Da, cLogP < 3), bind with low affinity but high ligand efficiency, providing superior starting points for optimization.[3][4]
Within the vast landscape of available fragments, fluorinated molecules represent a class of exceptional value. The strategic incorporation of fluorine can profoundly influence a molecule's physicochemical and pharmacological properties.[5][6] Fluorine's high electronegativity can alter pKa, improve metabolic stability, and enhance binding affinity through unique non-covalent interactions (e.g., hydrogen bonds, dipole-dipole).[7][8][9] Furthermore, the ¹⁹F nucleus is an outstanding probe for Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone technique in FBDD, as it provides a background-free signal for detecting weak binding events.[10][11]
This guide details the application of 4,4-Difluorochroman-6-amine , a novel fragment scaffold, in a typical FBDD campaign. The rigid bicyclic chroman core provides a well-defined three-dimensional shape, while the gem-difluoro group offers a unique combination of metabolic stability and polarity. The primary amine serves as a versatile chemical handle for subsequent fragment evolution.[12]
Physicochemical Profile of this compound
A thorough understanding of a fragment's properties is critical for designing effective screening experiments and interpreting results. While extensive experimental data for this specific molecule is not widely published, its key properties can be reliably calculated and are summarized below. These properties confirm its suitability as a starting point for an FBDD campaign, aligning well with the established "Rule of Three".[13][14][15]
| Property | Value (Predicted/Known) | Significance in FBDD |
| CAS Number | 1187968-09-7[16][17] | Unique chemical identifier. |
| Molecular Formula | C₉H₉F₂NO[16] | Provides elemental composition. |
| Molecular Weight | 185.17 g/mol [16] | Complies with the "Rule of Three" (MW < 300), ensuring high ligand efficiency. |
| cLogP | 1.5 - 2.0 | Adheres to the "Rule of Three" (cLogP < 3), suggesting good aqueous solubility. |
| H-Bond Donors | 1 (from -NH₂) | Complies with the "Rule of Three" (≤3), reducing the risk of poor permeability. |
| H-Bond Acceptors | 3 (O, N, 2xF) | Complies with the "Rule of Three" (≤3), balancing polarity. |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | Suggests good potential for cell permeability and oral bioavailability. |
| Rotatable Bonds | 1 | Low conformational flexibility increases the likelihood of a favorable binding entropy. |
FBDD Workflow: From Fragment Hit to Lead Candidate
The successful application of this compound in an FBDD project follows a structured, multi-stage workflow. This process is designed to identify and validate initial hits robustly and then guide their chemical elaboration into potent lead compounds.
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Application Note: High-Purity Isolation of 4,4-Difluorochroman-6-amine via Automated Flash Column Chromatography
Abstract
This application note provides a detailed protocol for the purification of 4,4-Difluorochroman-6-amine, a key intermediate in pharmaceutical synthesis. The inherent basicity of the aromatic amine and the unique electronic properties of the gem-difluoro group present specific challenges for standard silica gel chromatography, including peak tailing and potential yield loss. This guide establishes a robust methodology using normal-phase flash column chromatography with a triethylamine-modified mobile phase to mitigate these issues, ensuring high purity and recovery. The causality behind each experimental step is explained to provide researchers with a foundational understanding for method adaptation and troubleshooting.
Introduction: The Purification Challenge
This compound is a valuable building block in medicinal chemistry. The purity of this intermediate is paramount, as impurities can lead to side reactions, reduced yields, and complications in subsequent synthetic steps. The primary challenge in its purification by silica gel chromatography stems from the interaction between the basic amine functionality and the acidic silanol groups (Si-OH) on the silica surface.[1][2][3] This acid-base interaction can cause:
-
Irreversible Adsorption: Strong binding of the amine to the silica, leading to significant loss of the target compound on the column.
-
Peak Tailing: A portion of the analyte is retained longer than the main band, resulting in broad, asymmetric peaks that compromise separation efficiency and fraction purity.[1][2]
-
Inconsistent Elution: Difficulty in achieving reproducible retention times.
This protocol addresses these challenges by employing a mobile phase modifier to mask the active silanol sites, thereby ensuring a sharp, symmetrical elution profile for the target amine.
Strategic Approach: Method Development
Analyte-Stationary Phase Interaction Analysis
The structure of this compound contains two key features influencing its chromatographic behavior:
-
Aromatic Amine: A Lewis base that readily interacts with acidic sites.
-
Gem-Difluoro Group: The two fluorine atoms are strongly electron-withdrawing, which can modulate the polarity and interaction profile of the molecule. Fluorinated compounds can exhibit unique retention behaviors, sometimes benefiting from specialized fluorinated stationary phases, though standard silica is often sufficient if managed correctly.[4][5][6]
Given these properties, standard silica gel is a viable but challenging stationary phase. The primary strategic decision is to pacify the acidic nature of the silica.
Mobile Phase Selection: The Role of Triethylamine (TEA)
To prevent peak tailing and yield loss, a small percentage of a competing base is added to the mobile phase. Triethylamine (TEA) is an ideal choice for this purpose.[7][8][9]
Mechanism of Action: TEA, being a stronger base than the solvent but sterically hindered, effectively competes with the this compound for binding to the acidic silanol groups on the silica surface.[8][10] It essentially "deactivates" these sites, allowing the target amine to travel through the column with minimal unwanted secondary interactions.[1][11] This results in a more symmetrical peak shape and improved recovery. A concentration of 0.5-1% (v/v) TEA in the mobile phase is typically sufficient.
A gradient elution from a non-polar solvent (Hexane or Heptane) to a moderately polar solvent (Ethyl Acetate) is employed to first elute non-polar impurities before cleanly eluting the target compound.
Experimental Protocol
This protocol is designed for an automated flash chromatography system but can be adapted for manual column chromatography.
Materials and Equipment
-
Crude Sample: this compound (synthesized in-house).
-
Stationary Phase: High-purity silica gel, 40-63 µm particle size.
-
Solvents (HPLC Grade):
-
Hexane (or Heptane) - Solvent A
-
Ethyl Acetate (EtOAc) - Solvent B
-
Triethylamine (TEA)
-
-
Instrumentation:
-
Automated Flash Chromatography System
-
Pre-packed Silica Gel Cartridge
-
TLC plates (Silica gel 60 F254)
-
Fraction Collector
-
Rotary Evaporator
-
Thin-Layer Chromatography (TLC) Analysis
Before proceeding with the column, it is crucial to determine the optimal mobile phase composition using TLC.
-
Spotting: Dissolve a small amount of the crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) and spot it on a TLC plate.
-
Developing: Develop several plates in solvent systems of increasing polarity (e.g., 10%, 20%, 30% EtOAc in Hexane), with each system containing 1% TEA.
-
Visualization:
-
Examine the dried plate under UV light (254 nm). Aromatic compounds typically show as dark spots.[12]
-
Stain the plate. A p-Anisaldehyde or potassium permanganate stain can be effective for visualizing amines and other functional groups.[13] Cinnamaldehyde can also be used as a specific reagent for detecting aromatic primary amines, often producing a yellow spot.[14][15][16]
-
-
Objective: Identify a solvent system that provides a Retention Factor (Rf) of 0.2-0.3 for the target compound. This Rf value generally translates well to column chromatography, ensuring good separation.
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Purification Procedure
-
Sample Preparation (Dry Loading):
-
Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a suitable solvent like dichloromethane.
-
Add 2-3 times the mass of silica gel (2-3 g) to the solution.
-
Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This technique, known as dry loading, prevents solvent effects at the column head and often leads to sharper bands and better separation.[11]
-
Pack the silica-adsorbed sample into an empty solid-load cartridge.
-
-
Column Setup and Equilibration:
-
Select a pre-packed silica column appropriately sized for the sample amount (e.g., a 40 g column for 1.0 g of crude material).
-
Install the column and the solid-load cartridge onto the flash chromatography system.
-
Equilibrate the column by washing it with 2-3 column volumes (CV) of the initial mobile phase (e.g., 94:5:1 Hexane:EtOAc:TEA). This ensures the entire stationary phase is conditioned with the basic modifier before the sample is introduced.
-
-
Elution and Fraction Collection:
-
Begin the elution with the initial mobile phase.
-
Run a linear gradient based on the preceding TLC analysis. A typical gradient might be from 5% to 50% Solvent B over 15-20 CV.
-
Monitor the elution using a UV detector (e.g., at 254 nm and 280 nm).
-
Collect fractions based on the UV chromatogram peaks.
-
Post-Purification Analysis
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Use the same eluent system as for the initial analysis.
-
Pooling and Concentration: Combine the fractions containing the pure compound.
-
Solvent Removal: Remove the solvent using a rotary evaporator. Note that triethylamine is relatively high-boiling and may require co-evaporation with a solvent like toluene or drying under high vacuum to remove completely.
-
Yield and Purity Assessment: Determine the final mass and calculate the yield. Assess purity using HPLC and/or NMR spectroscopy.
Data Summary
The following table outlines the recommended parameters for the purification.
| Parameter | Recommended Value / Setting | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard, cost-effective media for normal-phase chromatography. |
| Column Size | 40 g (for ~1 g crude) | A sample-to-sorbent mass ratio of 1:40 is typical for good resolution. |
| Sample Loading | Dry Loading (adsorbed on silica) | Ensures sharper peaks and better separation efficiency.[11] |
| Mobile Phase A | Hexane or Heptane | Non-polar solvent. |
| Mobile Phase B | Ethyl Acetate | Polar solvent for eluting the amine. |
| Mobile Phase Additive | 0.5 - 1.0% (v/v) Triethylamine | Masks acidic silanol groups to prevent peak tailing of the basic amine.[1][9][10] |
| Elution Profile | Linear Gradient (e.g., 5% to 50% B) | Efficiently separates compounds with varying polarities. |
| Detection | UV at 254 nm | The aromatic ring of the chromanamine absorbs strongly at this wavelength. |
| Target Rf (TLC) | 0.2 - 0.3 | Optimal range for translating TLC conditions to column chromatography. |
Conclusion
The successful purification of basic compounds like this compound on silica gel is highly dependent on mitigating the strong interactions with the acidic stationary phase. The inclusion of a small amount of triethylamine in the mobile phase is a simple and highly effective strategy to achieve this. By deactivating the silica surface, this method facilitates the elution of the amine as a sharp, symmetrical peak, leading to excellent purity and high recovery. This protocol provides a reliable and scalable foundation for researchers and drug development professionals working with this and structurally related aromatic amines.
References
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from École Polytechnique Fédérale de Lausanne website. [Link]
- Dolan, J. W. (2002). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Kamiusuki, T., et al. (1999). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
-
Guo, K., & Chen, Y. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 2(8), 1038-1041. [Link]
- Royal Society of Chemistry. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
- Springer. (2025). Simple and rapid detection of aromatic amines.
-
Santini, M., et al. (2011). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. [Link]
-
Sepuxianyun. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from ACCHROM website. [Link]
-
University of Colorado Boulder. (n.d.). TLC Visualization Methods. Retrieved from University of Colorado Boulder, Department of Chemistry website. [Link]
-
Chromatography Forum. (2005). use of Triethylamine. Retrieved from Chromatography Forum website. [Link]
-
ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)? Retrieved from ResearchGate website. [Link]
- Semantic Scholar. (n.d.). Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from Biotage website. [Link]
-
NIH. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from National Institutes of Health website. [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from University of Rochester, Department of Chemistry website. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from Biotage website. [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. chromatographyonline.com [chromatographyonline.com]
- 5. academic.oup.com [academic.oup.com]
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- 7. use of Triethylamine - Chromatography Forum [chromforum.org]
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- 10. welch-us.com [welch-us.com]
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- 15. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Topic: Comprehensive Analytical Characterization of 4,4-Difluorochroman-6-amine
An Application Note from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details a multi-technique approach for the definitive characterization of 4,4-Difluorochroman-6-amine, a novel heterocyclic building block with significant potential in medicinal chemistry and materials science. We present validated protocols for establishing identity, purity, and structural integrity using a suite of orthogonal analytical methods. The methodologies include High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvent and volatile impurity analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) for unambiguous structural elucidation. Complementary techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS) are also discussed to provide a complete analytical dossier. This document serves as a practical reference for researchers requiring robust and reliable characterization of this and structurally related fluorinated compounds.
Introduction: The Need for Rigorous Characterization
This compound is an emerging fluorinated scaffold. The introduction of gem-difluoro groups into organic molecules can profoundly alter their physicochemical and metabolic properties, often enhancing potency, metabolic stability, and membrane permeability in drug candidates. The chroman framework is a privileged structure found in numerous biologically active compounds.[1] Therefore, the precise and accurate characterization of this building block is paramount for ensuring the validity of downstream research, the quality of synthesized materials, and compliance with regulatory standards.
An integrated analytical strategy, leveraging orthogonal techniques, is essential. No single method can provide a complete picture of a compound's identity and purity. This guide explains the causality behind our choice of methods and provides detailed, field-tested protocols to build a comprehensive quality profile for this compound.
Chromatographic Analysis for Purity and Quantification
Chromatographic methods are the cornerstone for assessing the purity of pharmaceutical intermediates and active ingredients. We employ High-Performance Liquid Chromatography with UV and Mass Spectrometric detectors (HPLC-UV/MS) to separate the target compound from synthesis-related impurities and degradation products.
Principle of Reverse-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18-silica) is used with a polar mobile phase.[2] Hydrophobic compounds, like this compound, interact more strongly with the stationary phase and thus elute later than more polar impurities. A gradient elution, where the proportion of organic solvent in the mobile phase is gradually increased, is employed to ensure efficient elution of all components and a reasonable analysis time. UV detection provides quantitative data based on the chromophore of the aromatic ring, while MS detection provides mass information, aiding in the identification of unknown impurity peaks.
Experimental Protocol: RP-HPLC-UV/MS
-
Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 0.5 mg/mL stock solution. Further dilute to 0.05 mg/mL for analysis.
-
Instrumentation: Use a standard HPLC or UPLC system equipped with a UV/Vis Diode Array Detector (DAD) and coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Chromatographic Conditions: Set up the instrument according to the parameters in Table 1.
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be less than 2.0%.
-
Analysis: Inject the prepared sample solution. Integrate all peaks detected by the UV detector. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Impurity Identification: Use the mass spectrometer to obtain the mass-to-charge ratio (m/z) of any impurity peaks to propose their potential structures.
Data Presentation: HPLC Method Parameters
| Parameter | Value | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent resolving power and is suitable for hydrophobic aromatic amines. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for amines by protonating them. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10% B to 95% B over 15 min | A gradual gradient ensures separation of closely eluting polar and non-polar impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to maintain efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability.[3] |
| UV Detection | 230 nm & 280 nm | Wavelengths selected to capture the aromatic amine chromophore. |
| Injection Volume | 2 µL | Small volume prevents column overloading and peak distortion. |
| MS Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar molecules; amines readily protonate in positive mode. |
Visualization: HPLC Workflow
Caption: Workflow for purity analysis by HPLC-UV/MS.
Structural Elucidation by NMR Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the compound's covalent framework and confirms the presence and location of the fluorine atoms.
Principles of Multinuclear NMR
-
¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms. Chemical shifts indicate the electronic environment, and spin-spin coupling reveals adjacent protons.
-
¹³C NMR: Shows the number and type of carbon atoms (e.g., sp², sp³).
-
¹⁹F NMR: A highly sensitive and specific technique for fluorinated compounds.[4] The chemical shift of ¹⁹F is very sensitive to its environment, making it an excellent probe for structural confirmation.[5] Coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides crucial connectivity information.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 10-15 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra. If necessary, 2D correlation experiments like COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) can be performed to resolve complex structural questions.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard.
Data Presentation: Expected NMR Parameters
| Nucleus | Experiment | Expected Chemical Shifts (ppm) | Key Couplings | Rationale |
| ¹H | Standard 1D | 6.5-7.5 (Aromatic), 4.5-5.0 (NH₂), 4.0-4.5 (O-CH₂), 2.0-2.5 (CH₂) | JHH (aromatic), JHF | Protons near the electronegative fluorine and oxygen atoms will be shifted downfield. The amine protons are exchangeable. |
| ¹³C | Proton Decoupled | 140-160 (Aromatic C-O, C-N), 110-130 (Aromatic C-H, C-C), 115-125 (C-F₂, triplet), 60-70 (O-CH₂), 30-40 (CH₂) | JCF (large for C4) | The carbon bearing the two fluorine atoms (C4) will appear as a triplet due to one-bond C-F coupling. |
| ¹⁹F | Proton Decoupled | -90 to -110 | JFH (through space or bonds) | The gem-difluoro group should appear as a singlet in the proton-decoupled spectrum. Its precise chemical shift is highly diagnostic. |
Visualization: NMR Structural Confirmation Workflow
Caption: Workflow for structural elucidation by multinuclear NMR.
Volatile and Semi-Volatile Analysis by GC-MS
Gas Chromatography-Mass Spectrometry is the gold standard for analyzing volatile and semi-volatile compounds. For a solid intermediate like this compound, its primary use is in identifying residual solvents from the synthesis and purification process. It can also be used to analyze the compound itself after derivatization to increase its volatility.[6]
Principle of Headspace GC-MS for Residual Solvents
In headspace GC-MS, the sample is heated in a sealed vial, allowing volatile compounds (solvents) to partition into the gas phase (headspace) above the sample. A portion of this gas is then injected into the GC-MS system. This technique prevents non-volatile matrix components from contaminating the instrument and provides excellent sensitivity for common organic solvents.[7]
Experimental Protocol: Headspace GC-MS
-
Sample Preparation: Accurately weigh ~100 mg of the compound into a 20 mL headspace vial. Add 1 mL of a high-boiling point solvent like DMSO or DMF to dissolve the sample. Seal the vial immediately.
-
Instrumentation: Use a GC system equipped with a mass spectrometer and a headspace autosampler.
-
GC-MS Conditions: Set up the instrument according to the parameters in Table 2.
-
Analysis: The headspace autosampler will automatically heat the vial, equilibrate, and inject the headspace gas into the GC inlet.
-
Identification: Identify solvent peaks by comparing their retention times and mass spectra to a library of known solvents (e.g., NIST library).[8] Quantification can be performed using an external standard calibration.
Data Presentation: GC-MS Method Parameters
| Parameter | Value | Rationale |
| Column | DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm | A mid-polarity column designed for excellent separation of common residual solvents. |
| Headspace Temp. | 80 °C | Sufficient to volatilize most common solvents without degrading the sample. |
| Loop Temp. | 90 °C | Kept higher than the vial to prevent condensation. |
| Carrier Gas | Helium, 1.0 mL/min | Inert carrier gas standard for GC-MS. |
| Oven Program | 40 °C (5 min), ramp to 240 °C at 10 °C/min | A standard temperature program that resolves a wide range of solvents. |
| MS Source | Electron Ionization (EI), 70 eV | EI provides reproducible fragmentation patterns for robust library matching. |
| Mass Range | 35-350 amu | Covers the mass range of common solvents and their fragments. |
Complementary Analytical Techniques
To complete the characterization dossier, the following techniques provide additional confirmatory evidence.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement (to within 5 ppm). This allows for the unambiguous determination of the elemental formula of the parent ion, confirming the molecular formula C₉H₁₁F₂NO.[9] This is typically done via ESI-TOF or Orbitrap MS.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in the molecule. Expected characteristic absorption bands include N-H stretching for the primary amine (~3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic groups (~2850-3100 cm⁻¹), C=C stretching for the aromatic ring (~1500-1600 cm⁻¹), and strong C-F stretching bands (~1000-1200 cm⁻¹).[10]
-
Elemental Analysis (CHN): Determines the percentage composition of Carbon, Hydrogen, and Nitrogen in the sample. The experimental values should match the theoretical values calculated from the molecular formula within a narrow tolerance (e.g., ±0.4%).
Summary and Conclusion
The analytical characterization of this compound requires a multi-faceted, orthogonal approach to ensure a complete and accurate understanding of its identity, purity, and structure. The combination of RP-HPLC for purity assessment, multinuclear NMR for definitive structural elucidation, and GC-MS for volatile impurity profiling provides a robust and reliable characterization package. When supplemented with HRMS, FT-IR, and elemental analysis, this suite of techniques establishes a comprehensive analytical dossier suitable for research, development, and regulatory purposes. The protocols and principles outlined in this guide provide a solid foundation for scientists working with this and other novel fluorinated molecules.
References
-
Zhao, X., & Suo, Y. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 30(13), 2051-2058. [Link][11]
-
The Royal Society of Chemistry. (2016). Supporting Information for publications. Specific examples of IR and NMR data presentation. [Link][10]
-
Gilar, M., & Jaworski, A. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatographic Science, 49(8), 578-583. [Link][2]
-
Kirsch, S., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(3), 756-765. [Link][4]
-
Ceylan, B., & Çaycı, M. (2024). Development of a new High Performance Liquid Chromatography-Fluorescence Detection (HPLC-FL) method for the determination of biogenic amines in frozen fish sold in markets. Global NEST Journal, 26(9), 06420. [Link]
-
Gilar, M., & Jaworski, A. (2011). Chromatographic conditions for the separation of fluorinated amino acids and oligopeptides. Journal of Chromatographic Science. [Link]
-
Silva, V., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 27(19), 6598. [Link][1]
-
Brunner, D., et al. (2021). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Molecules, 26(11), 3298. [Link][9]
-
ChemRxiv. (2023). Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. ChemRxiv Preprints. [Link]
-
ChemRxiv. (2023). Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. ChemRxiv. [Link][5]
-
Diva-portal.org. (2018). Quantitative NMR spectroscopy on fluorine-containing drugs. Diva Portal. [Link]
-
Focant, J. F., & Sjödin, A. (2005). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Chromatographia, 62(11-12), 619-623. [Link]
-
Martin, L. (2024). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Research & Reviews: Journal of Food and Dairy Technology, 12, 001. [Link]
-
Rahman, M. M., et al. (2023). LC–TOF-MS/MS and GC-MS based phytochemical profiling and evaluation of wound healing activity of Oroxylum Indicum (L.) Kurz (Beka). Frontiers in Pharmacology, 14, 1185561. [Link][8]
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- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note & Protocols: In Vitro Assay Development for 4,4-Difluorochroman-6-amine Derivatives as Modulators of the Hedgehog Signaling Pathway
Introduction & Scientific Rationale
The 4,4-difluorochroman-6-amine scaffold represents a promising chemotype in modern medicinal chemistry, offering unique physicochemical properties due to the strategic incorporation of fluorine. While derivatives of this class may target various biological entities, this guide will focus on a hypothetical, yet plausible, role as modulators of the Hedgehog (Hh) signaling pathway. The Hh pathway is a critical regulator of embryonic development and its aberrant activation is a known driver in several cancers, including basal cell carcinoma and medulloblastoma[1][2].
The central signal transducer of this pathway is the G protein-coupled receptor (GPCR)-like protein, Smoothened (SMO)[3]. In the 'off' state, the receptor Patched-1 (PTCH1) inhibits SMO. Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which in turn upregulate Hh target genes[4][5]. Small molecule antagonists that directly target SMO have proven to be effective therapeutics[6].
This application note provides a comprehensive, tiered strategy for the in vitro development and validation of assays to identify and characterize this compound derivatives that act as SMO antagonists. The workflow is designed to progress from a high-throughput primary screen to detailed mechanistic and selectivity studies, ensuring the generation of a robust data package for candidate selection.
The Assay Development Cascade
A successful screening campaign relies on a logical progression of assays, each designed to answer a specific question. This tiered approach, often called an "assay funnel," efficiently filters a large library of compounds down to a few well-characterized leads. Our proposed cascade is designed to first identify compounds that inhibit the Hh pathway, then confirm their direct action on SMO, and finally characterize their potency and mechanism.
Figure 1: A tiered workflow for identifying and characterizing SMO antagonists.
Tier 1: Primary High-Throughput Screening (HTS)
The objective of the primary screen is to rapidly identify compounds that inhibit Hh pathway signaling from a large chemical library. A cell-based reporter assay is the industry standard for this purpose due to its high sensitivity, scalability, and physiological relevance.
Assay Principle: GLI-Luciferase Reporter Assay
This assay utilizes a cell line, such as NIH/3T3, that has been engineered to stably express a luciferase reporter gene under the control of a promoter containing multiple GLI-binding sites[4][7]. When the Hh pathway is activated (e.g., by the SMO agonist SAG), GLI transcription factors bind to these sites and drive the expression of luciferase. An inhibitor of the pathway will prevent this, leading to a decrease in the luminescent signal. This provides a robust and quantifiable readout of pathway activity[8][9].
Protocol: HTS GLI-Luciferase Reporter Assay
Materials:
-
Cells: GLI-Luciferase Reporter NIH/3T3 Cell Line (e.g., BPS Bioscience #60409)[4][5].
-
Media: DMEM, 10% FBS, 1% Pen/Strep, required selection antibiotic (e.g., Puromycin).
-
Assay Medium: DMEM, 0.5% FBS, 1% Pen/Strep.
-
Agonist: Smoothened Agonist (SAG) (e.g., Selleck Chemicals #S7795)[6].
-
Positive Control: Cyclopamine (e.g., Selleck Chemicals #S1146)[6].
-
Plates: 384-well, white, solid-bottom, tissue-culture treated plates.
-
Reagents: ONE-Glo™ Luciferase Assay System (Promega) or equivalent.
-
Compounds: this compound library dissolved in 100% DMSO.
Step-by-Step Protocol:
-
Cell Plating:
-
Culture GLI-Luciferase NIH/3T3 cells according to the vendor's protocol.
-
Harvest and resuspend cells in Assay Medium to a density of 200,000 cells/mL.
-
Using a multi-drop dispenser, add 25 µL of cell suspension (5,000 cells) to each well of a 384-well plate.
-
Incubate for 4-6 hours at 37°C, 5% CO₂ to allow cell attachment.
-
-
Compound Addition:
-
Prepare compound plates by diluting the library stocks. For a single-point screen, a final concentration of 10 µM is typical.
-
Using an acoustic dispenser (e.g., Echo) or pin tool, transfer a small volume (e.g., 50 nL) of compound, positive control (Cyclopamine, final conc. 5 µM), or DMSO (vehicle control) to the appropriate wells.
-
-
Agonist Stimulation:
-
Prepare a 2X working solution of SAG in Assay Medium (e.g., 200 nM for a 100 nM final concentration).
-
Add 25 µL of the 2X SAG solution to all wells except for the "Negative Control" (unstimulated) wells. Add 25 µL of Assay Medium to the negative control wells.
-
Scientist's Note: The final assay volume is 50 µL, and the final DMSO concentration should be kept low (≤0.5%) to avoid solvent-induced toxicity.
-
-
Incubation:
-
Seal the plates and incubate for 24 hours at 37°C, 5% CO₂. This allows for transcription and translation of the luciferase reporter.
-
-
Signal Detection:
-
Equilibrate the plates and the luciferase reagent to room temperature.
-
Add 25 µL of ONE-Glo™ reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light, to ensure cell lysis and signal stabilization.
-
Read luminescence on a compatible plate reader (e.g., PHERAstar, EnVision).
-
Data Analysis & Quality Control
For a high-throughput screen to be reliable, its quality must be rigorously assessed. The primary metric for this is the Z'-factor, which reflects the separation between the positive and negative controls[10][11].
Z'-Factor Calculation: Z' = 1 - ( (3σₚ + 3σₙ) / |μₚ - μₙ| )
-
μₚ = Mean of the positive control (e.g., SAG + Cyclopamine)
-
σₚ = Standard deviation of the positive control
-
μₙ = Mean of the negative control (e.g., SAG + DMSO)
-
σₙ = Standard deviation of the negative control
| Parameter | Interpretation |
| Z' > 0.5 | An excellent assay, suitable for HTS.[12][13] |
| 0 < Z' < 0.5 | A marginal assay; may require optimization.[13] |
| Z' < 0 | The assay is not suitable for screening.[12] |
Hit Calling: Hits are typically defined as compounds that cause a percent inhibition greater than a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the vehicle control).
Tier 2: Hit Confirmation and Orthogonal Validation
Hits from the primary screen must be confirmed. This involves re-testing the compounds in a dose-response format to determine potency (IC50) and using an orthogonal assay to ensure the observed activity is not an artifact of the reporter system.
Protocol: Dose-Response IC50 Determination
This protocol is identical to the primary screen, except compounds are tested across a range of concentrations (e.g., a 10-point, 3-fold serial dilution starting from 50 µM). The resulting data is plotted as percent inhibition versus log[concentration] and fitted to a four-parameter logistic equation to determine the IC50 value.
Orthogonal Assay: qRT-PCR for Endogenous Gene Expression
An orthogonal assay measures the same biological endpoint using a different technology. This is critical to eliminate artifacts such as compounds that directly inhibit luciferase. Here, we will quantify the mRNA levels of endogenous Hh target genes, like GLI1 and PTCH1, in a relevant cell line (e.g., Shh-LIGHT2 cells or a cancer cell line with a constitutively active pathway).
Step-by-Step Protocol:
-
Cell Treatment: Plate cells in a 96-well format and treat with a dose-response of the hit compound, followed by stimulation with SAG (if required), for 24 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Perform qPCR using validated primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A potent compound should show a dose-dependent decrease in GLI1 and PTCH1 mRNA levels[7].
Tier 3: Mechanism of Action (MoA) Studies
Once a compound is confirmed to inhibit the Hh pathway, the next crucial step is to determine if it acts directly on the intended target, SMO.
Assay Principle: Competitive SMO Binding Assay
This assay directly measures the ability of a test compound to displace a known fluorescent ligand from the SMO receptor. BODIPY-cyclopamine is a fluorescent derivative of cyclopamine that binds directly to SMO[14]. A compound that also binds to this site will compete with BODIPY-cyclopamine, resulting in a decreased fluorescence signal. Modern variations use NanoBRET technology for improved sensitivity and a live-cell format[15][16][17].
Figure 2: Simplified Hedgehog pathway showing points of assay intervention.
Protocol: BODIPY-Cyclopamine Competition Assay
Materials:
-
Cells: HEK293 cells transiently or stably overexpressing human SMO.
-
Ligand: BODIPY-FL Cyclopamine (e.g., Toronto Research Chemicals).
-
Buffers: Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
Plates: 384-well, black, clear-bottom plates.
-
Non-specific control: A high concentration of an unlabeled SMO antagonist (e.g., 10 µM Vismodegib)[6].
Step-by-Step Protocol:
-
Cell Plating: Plate SMO-expressing HEK293 cells into 384-well plates and allow them to attach overnight.
-
Compound Addition: Add serial dilutions of test compounds to the wells. Include wells for "Total Binding" (DMSO vehicle) and "Non-specific Binding" (10 µM Vismodegib).
-
Ligand Addition: Add BODIPY-cyclopamine to all wells at a final concentration equal to its Kd (dissociation constant), which must be predetermined.
-
Incubation: Incubate for 2-4 hours at room temperature, protected from light.
-
Signal Detection: Read the fluorescence intensity on a plate reader with appropriate excitation/emission filters (e.g., 485 nm / 520 nm).
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding signal from all other wells. Plot the percent specific binding against the log[compound concentration] to determine the Ki (inhibition constant).
Data Presentation and Interpretation
Consolidating data into a clear format is essential for project teams to make informed decisions.
| Compound ID | Primary Screen (% Inhibition @ 10µM) | GLI-Luc IC50 (nM) | GLI1 qRT-PCR IC50 (nM) | SMO Binding Ki (nM) |
| Control (Vismodegib) | 98.5 | 3.1 | 4.5 | 2.8 |
| DFCA-001 | 95.2 | 25.6 | 31.8 | 19.5 |
| DFCA-002 | 88.1 | 150.3 | 175.2 | 125.7 |
| DFCA-003 (Negative) | 5.4 | >10,000 | >10,000 | >10,000 |
| DFCA-004 (Artifact) | 91.3 | 85.7 | >10,000 | >10,000 |
Table 1: Example Data Summary for this compound (DFCA) Analogs. This table illustrates how a lead candidate (DFCA-001) shows consistent potency across functional and binding assays, while an artifact (DFCA-004) is active in the primary reporter assay but fails in the orthogonal and binding assays.
Assay Validation and Regulatory Considerations
All assays developed for drug discovery, especially those intended to support later-stage development, must be rigorously validated. Validation demonstrates that an assay is fit for its intended purpose. Key parameters include accuracy, precision, specificity, and robustness. While formal GLP (Good Laboratory Practice) is not required at this early stage, adhering to its principles ensures data integrity[18]. Guidelines from regulatory bodies like the FDA provide a framework for what constitutes a well-validated method[19][20][21].
Conclusion
This application note outlines a robust, tiered in vitro assay cascade for the discovery and characterization of this compound derivatives as inhibitors of the Hedgehog pathway via direct SMO antagonism. By employing a primary reporter screen, orthogonal confirmation with endogenous gene expression, and direct target engagement binding assays, researchers can efficiently identify potent and specific modulators. This systematic approach minimizes the risk of artifacts and provides a solid foundation for advancing promising compounds into further preclinical development.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
-
Hov, L. R., et al. (2020). A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine. Molecular Pharmacology, 97(1), 23-34. [Link]
-
Wikipedia. Z-factor. [Link]
-
Iversen, P. W., et al. (2006). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 22(19), 2414-2420. [Link]
- BIT 479/579 High-throughput Discovery. Z-factors.
-
On HTS. (2023). Z-factor. [Link]
-
ResearchGate. A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine | Request PDF. [Link]
-
bioRxiv. (2019). A NanoBRET-based binding assay for Smoothened allows real time analysis of small-molecule ligand binding and distinction of two separate ligand binding sites for BODIPY-cyclopamine. [Link]
-
ResearchGate. Smoothened receptor agonist and antagonist molecule structures. [Link]
-
Di Magliano, M. P., & Hebrok, M. (2015). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. Methods in Molecular Biology, 1322, 71-79. [Link]
-
Chen, J. K., et al. (2002). Small molecule modulation of Smoothened activity. Proceedings of the National Academy of Sciences, 99(22), 14071-14076. [Link]
-
Ofni Systems. Assay Validation Guidelines. [Link]
-
ResearchGate. GLI-luciferase reporter assays in HT29 cells under 2 different conditions. [Link]
-
Williams, J. A., et al. (2003). Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions. Proceedings of the National Academy of Sciences, 100(8), 4616-4621. [Link]
-
LipExoGen. Fluorescent GLI1/Sonic hedgehog pathway reporter lentivirus. [Link]
-
InfinixBio. How To Meet The Regulatory Requirements For Preclinical Assay Development. [Link]
-
Regulations.gov. Assay Development for Immunogenicity Testing of Therapeutic Proteins. [Link]
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
BPS Bioscience. Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). [Link]
-
Shen, W., et al. (2013). Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling. Bioorganic & Medicinal Chemistry Letters, 23(23), 6378-6382. [Link]
-
MDPI. (2014). Investigations on Inhibitors of Hedgehog Signal Pathway: A Quantitative Structure-Activity Relationship Study. [Link]
-
Lee, H. S., et al. (2016). Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. International Journal of Molecular Sciences, 17(8), 1262. [Link]
-
Amakye, D., et al. (2013). Design of Hedgehog pathway inhibitors for cancer treatment. Journal of Medicinal Chemistry, 56(11), 4417-4425. [Link]
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Frank-Kamenetsky, M., et al. (2002). Small-molecule modulators of Hedgehog signaling: identification and characterization of Smoothened agonists and antagonists. Journal of Biology, 1(2), 10. [Link]
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Application Notes & Protocols: Design and Synthesis of a 4,4-Difluorochroman-6-amine Focused Library
Abstract
This document provides a comprehensive guide for the rational design and efficient synthesis of a focused compound library centered on the 4,4-difluorochroman-6-amine scaffold. This privileged structure is of significant interest in medicinal chemistry due to the advantageous properties conferred by the gem-difluoro group, which can enhance metabolic stability, modulate physicochemical properties, and serve as a bioisostere for a carbonyl group.[1][2][3] The protocols detailed herein are intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents. We present a step-by-step methodology, from the conceptual design of the library to the synthesis and characterization of the final compounds, supported by mechanistic insights and practical considerations.
Introduction: The Strategic Value of the this compound Scaffold
The chroman ring system is a common motif in a multitude of biologically active natural products and synthetic molecules, exhibiting a wide range of pharmacological activities, including antineoplastic, antiherpetic, and protein kinase inhibitory effects.[4] The strategic incorporation of fluorine into drug candidates can significantly impact their pharmacokinetic and pharmacodynamic profiles.[5][6] Specifically, the gem-difluoromethylene group at the 4-position of the chroman ring serves as a valuable bioisostere for a carbonyl group, offering a similar steric profile and hydrogen bond accepting capability while improving metabolic stability by blocking potential sites of oxidation.[2][3] The 6-amino group provides a versatile handle for the introduction of diverse substituents, enabling the systematic exploration of the surrounding chemical space to optimize biological activity and drug-like properties.
A focused library approach, as opposed to high-throughput screening of large, diverse collections, allows for a more targeted and efficient exploration of structure-activity relationships (SAR) for a specific biological target or family of targets.[7][][9][10] By systematically varying the substituents on the 6-amino position of the 4,4-difluorochroman core, this library is designed to rapidly identify hit compounds and facilitate their optimization into lead candidates.
Library Design and Rationale
The design of this focused library is centered on the this compound core, with diversity introduced through the functionalization of the exocyclic amino group. The selection of building blocks for derivatization is guided by the principles of medicinal chemistry to ensure a broad yet relevant sampling of chemical space.
Core Principles of Library Design:
-
Scaffold Hopping and Privileged Structures: The chroman scaffold is a well-established privileged structure in medicinal chemistry. The introduction of the gem-difluoro group enhances its novelty and potential for unique biological activities.
-
Vectorial Diversity: The 6-amino group serves as a key diversification point, allowing for the introduction of a wide range of substituents with varying electronic, steric, and lipophilic properties.
-
Exploration of Chemical Space: The library is designed to cover a range of functionalities, including but not limited to, substituted aryl and heteroaryl rings, aliphatic chains, and functional groups capable of participating in various intermolecular interactions (e.g., hydrogen bonding, ionic interactions).
-
Drug-like Properties: Building blocks are selected to ensure that the final library members adhere to established guidelines for drug-likeness, such as Lipinski's Rule of Five, to maximize their potential for oral bioavailability.
Figure 1: Library Design Strategy. A central this compound core is functionalized at the 6-amino position to generate a focused library of diverse compounds.
Synthetic Protocols
The synthesis of the this compound focused library is designed to be robust, efficient, and amenable to parallel synthesis. The overall synthetic scheme is outlined below, followed by detailed step-by-step protocols for each key transformation.
Figure 2: Overall Synthetic Workflow. A multi-step synthesis from a commercially available starting material to the core scaffold, followed by parallel diversification to generate the final library.
Protocol 3.1: Synthesis of 6-Nitrochroman-4-one
This protocol describes the synthesis of the chromanone intermediate via a Pechmann condensation or a related cyclization reaction.
Materials:
-
4-Nitrophenol
-
Cinnamic acid or a suitable equivalent
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Anhydrous toluene
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-nitrophenol in anhydrous toluene, add cinnamic acid.
-
Carefully add polyphosphoric acid (PPA) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 100-110 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-nitrochroman-4-one.
Protocol 3.2: Synthesis of 4,4-Difluoro-6-nitrochroman
This protocol details the gem-difluorination of the chromanone at the C4 position using a suitable fluorinating agent.
Materials:
-
6-Nitrochroman-4-one
-
Diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 6-nitrochroman-4-one in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4,4-difluoro-6-nitrochroman.
Protocol 3.3: Synthesis of this compound (Core Scaffold)
This protocol describes the reduction of the nitro group to the corresponding amine, yielding the core scaffold of the library.
Materials:
-
4,4-Difluoro-6-nitrochroman
-
Iron powder (Fe) or tin(II) chloride (SnCl₂)
-
Ammonium chloride (NH₄Cl) or hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Water
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of 4,4-difluoro-6-nitrochroman in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the remaining aqueous solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound. This product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.
Protocol 3.4: Parallel Diversification of the Core Scaffold
The following protocols are general procedures for the diversification of the this compound core and can be adapted for parallel synthesis.
A. Suzuki-Miyaura Cross-Coupling for Aryl and Heteroaryl Amines:
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
A suitable base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a reaction vial, combine this compound, the aryl or heteroaryl boronic acid, palladium(II) acetate, the phosphine ligand, and the base.
-
Add the anhydrous solvent and purge the vial with an inert gas.
-
Seal the vial and heat the reaction mixture to 80-110 °C for 8-16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC or column chromatography.
B. Buchwald-Hartwig Amination for N-Arylation:
Materials:
-
This compound
-
Aryl or heteroaryl halide (or triflate)
-
A palladium precatalyst (e.g., Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., BINAP, Xantphos)
-
A suitable base (e.g., sodium tert-butoxide (NaOt-Bu))
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the aryl halide, this compound, the palladium precatalyst, the phosphine ligand, and the base.[11]
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[11]
C. Amide and Sulfonamide Formation:
Materials:
-
This compound
-
An appropriate acyl chloride, sulfonyl chloride, or carboxylic acid
-
A suitable base (e.g., triethylamine (TEA), pyridine) or coupling agent (for carboxylic acids, e.g., HATU, HOBt/EDC)
-
Anhydrous solvent (e.g., dichloromethane, N,N-dimethylformamide (DMF))
Procedure (for Acyl/Sulfonyl Chlorides):
-
Dissolve this compound in the anhydrous solvent and add the base.
-
Cool the solution to 0 °C and add the acyl chloride or sulfonyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the product.
Characterization and Data
All synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to assess the purity of the final compounds, with a target purity of >95%.
Table 1: Representative Analytical Data for Library Compounds
| Compound ID | R-Group | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) | Purity (HPLC, %) |
| L1-001 | Phenyl | C₁₅H₁₃F₂NO | 261.0965 | 261.0968 | >98 |
| L1-002 | 4-Chlorophenyl | C₁₅H₁₂ClF₂NO | 295.0575 | 295.0572 | >97 |
| L1-003 | 3-Pyridyl | C₁₄H₁₂F₂N₂O | 262.0918 | 262.0921 | >98 |
| L1-004 | Acetyl | C₁₁H₁₁F₂NO₂ | 227.0758 | 227.0755 | >99 |
| L1-005 | Benzyl | C₁₆H₁₅F₂NO | 275.1121 | 275.1119 | >96 |
Potential Applications in Drug Discovery
The this compound focused library represents a valuable collection of novel chemical entities with the potential for a wide range of biological activities. The chroman scaffold is known to interact with a variety of biological targets, and the unique properties conferred by the gem-difluoro group may lead to the discovery of potent and selective modulators of these targets.
Potential Therapeutic Areas:
-
Oncology: Chroman derivatives have been reported as inhibitors of various protein kinases involved in cancer progression.
-
Neuroscience: The chroman scaffold is present in compounds with activity against targets in the central nervous system, such as ion channels and receptors.[]
-
Infectious Diseases: Chroman-based compounds have shown promise as antiviral and antibacterial agents.
Figure 3: Potential Therapeutic Applications. The focused library has the potential to yield hit compounds in various therapeutic areas by targeting a range of biological macromolecules.
Conclusion
This application note provides a detailed and practical guide to the design and synthesis of a focused library based on the this compound scaffold. The strategic incorporation of the gem-difluoro group, combined with the versatility of the 6-amino functionalization handle, makes this library a valuable resource for the identification of novel drug candidates. The provided protocols are robust and can be readily implemented in a standard medicinal chemistry laboratory.
References
- The Design and Application of Target-Focused Compound Libraries - PMC - NIH. (n.d.).
- Targeted and Focused Libraries - BOC Sciences. (n.d.).
- Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery - Vipergen. (n.d.).
- The design and application of target-focused compound libraries - PubMed. (n.d.).
- Synthesis of Functionalized Chromans by PnBu3-Catalyzed Reactions of Salicylaldimines and Salicylaldehydes with Allenic Ester | Organic Letters - ACS Publications. (n.d.).
- Asymmetric Synthesis of Functionalized Tricyclic Chromanes via an Organocatalytic Triple Domino Reaction | Organic Letters - ACS Publications. (n.d.).
- Commercial Targeted Libraries in Drug Design | Encyclopedia MDPI. (n.d.).
- The replacement and application of carbonyl bioisosteres. - ResearchGate. (n.d.).
- Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts - RSC Publishing. (2018).
- Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation - NIH. (2024).
- Synthesis of chromans and flavanes - Organic Chemistry Portal. (n.d.).
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (n.d.).
- A Comparative Guide: Suzuki vs. Buchwald-Hartwig for C-N Bond Formation with 3-Bromobenzamide - Benchchem. (n.d.).
- Application of Bioisosteres in Drug Design. (2012).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. (2024).
- Applications of Fluorine in Medicinal Chemistry - PubMed. (2015).
- Carbonyl Bioisosteres - Cambridge MedChem Consulting. (2017).
- Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - NIH. (n.d.).
- A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF - ResearchGate. (n.d.).
- optimizing reaction conditions for the synthesis of 4-amino-6,8-difluoro-2-methylquinoline - Benchchem. (n.d.).
- A concise Synthesis of L-4,4-difluoroglutamine | Request PDF - ResearchGate. (n.d.).
- DE4430668B4 - Derivatives of 4,4-difluorocyclohexane and 4,4-difluoro-1-cyclohexene and their use in liquid crystal mixtures - Google Patents. (n.d.).
- Synthesis of 8-substituted 4, 4-difluoro-4-bora-3a,4a-diaza-s-indacene Dyes (BODIPY). (2006).
- Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO - NIH. (n.d.).
- Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction - ChemRxiv. (n.d.).
- Development of benzofuran-derived sulfamates as dual aromatase-steroid sulfatase inhibitors (DASIs) - -ORCA - Cardiff University. (2025).
- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC. (n.d.).
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4-Difluorochroman-6-amine
Introduction for the Modern Researcher:
Welcome to the technical support guide for the synthesis of 4,4-Difluorochroman-6-amine. This molecule represents a valuable scaffold in contemporary drug discovery, where the strategic incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] The gem-difluoro motif at the 4-position, in particular, acts as a non-hydrolyzable mimic of a carbonyl group, making this amine a crucial building block for novel therapeutics.
This guide is structured to serve as a direct line to a virtual application scientist. We will move beyond simple procedural lists to address the nuanced challenges—the "why" behind reaction failures and the "how" of successful optimization. Our focus is on providing actionable intelligence to troubleshoot common issues encountered during this multi-step synthesis, ensuring your path to the target molecule is both efficient and successful.
Part 1: The Synthetic Blueprint: A General Overview
The synthesis of this compound is typically achieved through a three-step sequence starting from a commercially available or readily synthesized 6-nitrochroman-4-one precursor. Each step presents unique challenges that require careful control of reaction parameters.
Caption: General synthetic workflow for this compound.
Part 2: Troubleshooting Guide: From Problem to Solution
This section is formatted to rapidly diagnose and solve common experimental hurdles.
Section 2.1: The Crucial Step - Geminal Difluorination
The conversion of the C4-carbonyl to a gem-difluoro group is often the most challenging step. The primary reagent is typically Diethylaminosulfur Trifluoride (DAST) or a safer alternative like Deoxo-Fluor®.[2] These reagents are highly reactive and moisture-sensitive, demanding meticulous technique.
Issue 1: Low or Stalled Reaction Yield
You observe a significant amount of unreacted 6-nitrochroman-4-one after the expected reaction time.
| Potential Cause | Scientific Rationale & Troubleshooting Action |
| Inactive Fluorinating Reagent | DAST and its analogs hydrolyze rapidly in the presence of moisture, rendering them inactive. This is a common cause of reaction failure. Solution: Always use a fresh bottle of the reagent or one that has been stored rigorously under an inert atmosphere. Ensure all glassware is oven-dried and the solvent is anhydrous. |
| Sub-optimal Temperature | The activation energy for fluorinating the ketone, especially with an electron-withdrawing nitro group present, can be high. Solution: If the reaction is stalled at room temperature, cautiously and gradually increase the temperature to 40-50°C. Monitor the reaction closely by LC-MS for the formation of byproducts. Caution: Do not heat DAST above 90°C due to the risk of explosive decomposition. |
| Reagent Stoichiometry | Converting a ketone to a gem-difluoride requires two fluorine equivalents. An insufficient amount of reagent will lead to incomplete conversion. Solution: Use at least 2.5 equivalents of the fluorinating agent to drive the reaction to completion. |
Issue 2: Formation of Undesired Byproducts
Your analysis shows new spots by TLC or peaks in the LC-MS that are not the starting material or the desired product.
| Potential Cause | Scientific Rationale & Troubleshooting Action |
| Elimination Byproduct (4-Fluoro-6-nitro-2H-chromene) | Overheating or the presence of protic impurities can promote an elimination reaction after the initial monofluorination event, leading to a vinyl fluoride. Solution: Maintain a lower reaction temperature (0°C to room temperature). Ensure strictly anhydrous conditions.[1] |
| Product Degradation during Workup | The reaction generates HF as a byproduct. A vigorous or uncontrolled quench with water can create a highly acidic environment that degrades the product. Solution: Quench the reaction by slowly transferring the reaction mixture into a vigorously stirred, ice-cold saturated solution of sodium bicarbonate (NaHCO₃). This neutralizes HF and other acidic species safely. |
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Caption: Decision tree for troubleshooting low yield in the fluorination step.
Section 2.2: The Final Transformation - Nitro Group Reduction
The reduction of the aromatic nitro group to the corresponding amine is a well-established transformation, but the presence of the difluoro group can influence reactivity and purification.
Issue 1: Incomplete Reduction or Complex Mixture
The reaction does not go to completion, or multiple products are observed.
| Potential Cause | Scientific Rationale & Troubleshooting Action |
| Catalyst Poisoning (for H₂/Pd-C) | Sulfur-containing impurities or other functional groups can poison the palladium catalyst. Solution: Ensure the starting 4,4-difluoro-6-nitrochromane is highly pure. If poisoning is suspected, filter the mixture through a small plug of silica or activated carbon before the reaction. Consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%). |
| Passivation of Metal Reductant (for SnCl₂ or Fe) | An oxide layer on the surface of tin or iron can prevent the reaction from initiating or proceeding smoothly. Solution: When using Fe, add a small amount of HCl to the reaction mixture to activate the metal surface. For SnCl₂, using the dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol is usually effective and does not require pre-activation.[3] |
| Formation of Intermediates | Under certain conditions, reduction can stall at the hydroxylamine or form azo/azoxy dimers. Solution: Ensure sufficient reducing agent and reaction time. Reductions with SnCl₂ or Fe/HCl are generally robust and less prone to these side reactions compared to some other methods.[4][5] Driving the reaction with heat (reflux) usually ensures complete conversion to the amine. |
Issue 2: Poor Recovery of Amine Product after Workup
You have confirmed product formation by LC-MS, but the isolated yield is low.
| Potential Cause | Scientific Rationale & Troubleshooting Action |
| Product Loss as a Salt | The reaction is often performed under acidic conditions (e.g., with SnCl₂/HCl). The resulting amine product is protonated and highly water-soluble as the hydrochloride salt. Solution: After the reaction is complete, carefully basify the aqueous mixture to pH > 10 with a strong base (e.g., 6N NaOH solution) while cooling in an ice bath. This deprotonates the amine, making it soluble in organic solvents. |
| Emulsion during Extraction | After basification, extraction with an organic solvent can sometimes lead to the formation of stable emulsions, trapping the product. Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength. This helps to break up emulsions and "salt out" the organic product, improving phase separation. |
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this synthesis? A: The primary hazard is the fluorination step. DAST is toxic, corrosive, and moisture-reactive. It can decompose with thermal runaway if heated excessively. Always work in a certified chemical fume hood, wear appropriate PPE (butyl rubber gloves, face shield), and use plastic or Teflon labware, as the HF byproduct will etch glass. The nitro-aromatic intermediates are also potentially toxic and should be handled with care.
Q2: My final this compound product is a stable oil/solid, but it darkens upon standing. Is this a problem? A: Aromatic amines are notoriously prone to air oxidation, which forms highly colored, often polymeric, impurities. While minor discoloration may not affect subsequent reactions, significant darkening indicates degradation. Solution: Store the purified amine under an inert atmosphere (argon or nitrogen) in a freezer. For long-term storage, converting it to its hydrochloride salt provides much greater stability.
Q3: What is the best way to purify the final product? A: Flash column chromatography on silica gel is the standard method. To prevent the basic amine from streaking on the acidic silica, it is highly recommended to pre-treat the silica with triethylamine (Et₃N) or include 1-2% Et₃N in the eluent system (e.g., ethyl acetate/hexanes). For achieving high analytical purity, crystallization of the free base or its HCl salt is an excellent final step.[6]
Caption: Recommended purification workflow for this compound.
Part 4: Field-Tested Protocols
Protocol 1: Geminal Difluorination using DAST
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 6-nitrochroman-4-one (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add DAST (2.5 eq) dropwise via the dropping funnel over 30 minutes. A slight exotherm may be observed.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Quenching: In a separate flask, prepare a vigorously stirred, ice-cold saturated aqueous solution of NaHCO₃. Slowly and carefully transfer the reaction mixture via cannula into the NaHCO₃ solution.
-
Workup: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 4,4-difluoro-6-nitrochromane can be purified by flash chromatography or used directly in the next step if sufficiently clean.
Protocol 2: Nitro Reduction using Tin(II) Chloride Dihydrate
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4,4-difluoro-6-nitrochromane (1.0 eq) in ethanol (EtOH, ~0.2 M).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours, or until LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol. Add water and cool the mixture in an ice bath.
-
Isolation: Slowly add 6N aqueous NaOH solution until the pH of the mixture is >10. The white precipitate of tin salts that forms will largely redissolve. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound. Purify as described in the FAQ section.
References
- Blucher Proceedings. Chemoselective fluorination of 2-hydroxy-3,4,7,8-tetrahydro- 2H-chromen-5(6H)-ones using DAST.
- BenchChem. Troubleshooting common issues in reactions involving 4-Amino-3,5-dichloro-2,6-difluoropyridine.
- Sigma-Aldrich. Diethylaminosulfur Trifluoride (DAST).
- Baxendale Group. The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett, 2008, (14), 2111-2114.
- BenchChem. Purification challenges of (R)-5,7-Difluorochroman-4-ol from reaction mixtures.
- ResearchGate. Reduction of 4-nitrophenol catalyzed by nitroreductase.
- RSC Publishing. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride.
- Google Patents. Process for the purification of amines.
Sources
- 1. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 2. Diethylaminosulfur Trifluoride (DAST) [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Fluorinated Chroman Synthesis
A-resource for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the synthesis of fluorinated chromans. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this important synthetic transformation. The introduction of fluorine into the chroman scaffold can significantly enhance the pharmacological properties of these molecules, making them valuable in drug discovery.[1] However, the unique reactivity of fluorinated compounds often presents challenges in achieving optimal reaction conditions.
This center is structured to address specific issues you may encounter, providing not just solutions but also the underlying scientific principles to empower you to make informed decisions in your research.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the synthesis of fluorinated chromans in a question-and-answer format.
Issue 1: Low Yield of the Desired Fluorinated Chroman
Q1: My reaction is resulting in a low yield of the target fluorinated chroman. What are the likely causes and how can I improve the outcome?
A1: Low yields in fluorinated chroman synthesis can often be attributed to several factors, including suboptimal reaction conditions, side reactions, and the electronic properties of the starting materials.
Potential Causes and Recommended Solutions:
-
Aldehyde Self-Condensation: A prevalent side reaction is the self-condensation of the aldehyde starting material, particularly when using electron-rich 2'-hydroxyacetophenones.[2] This can lead to the formation of undesired byproducts and consume your starting material.[3][4]
-
Solution:
-
Substrate Selection: Whenever possible, utilize 2'-hydroxyacetophenones with electron-withdrawing groups, such as fluorine atoms, as this can favor the desired chroman-4-one formation.[2]
-
Slow Addition: Add the aldehyde slowly to the reaction mixture containing the 2'-hydroxyacetophenone and the base. This helps to maintain a low concentration of the aldehyde, minimizing self-condensation.[4]
-
Base Optimization: The choice of base is critical. Diisopropylamine (DIPA) has been shown to be an effective base for this type of reaction.[2][4]
-
-
-
Incomplete Reaction: The reaction may not be proceeding to completion under the current conditions.
-
Solution:
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time.[4] Increasing the reaction temperature or extending the reaction time may be necessary. Microwave irradiation at 160-170 °C for 1 hour is a commonly employed and effective condition.[2][4][5]
-
-
-
Suboptimal Solvent: The solvent plays a crucial role in reaction efficiency.
Issue 2: Formation of Unexpected Side Products
Q2: I've isolated an unexpected isomeric chroman in my reaction. What could be the cause?
A2: The formation of isomeric chromans can occur, particularly in triflimide-catalyzed annulation reactions of a benzylic alcohol with an allylsilane. This is often due to unexpected reaction pathways.[3]
Troubleshooting Steps:
-
Reaction Pathway Analysis: Carefully re-examine the reaction mechanism. Isomeric products can arise from alternative cyclization pathways or rearrangements.
-
Catalyst Choice: The choice of catalyst can significantly influence the reaction's regioselectivity. Consider screening other Lewis or Brønsted acids to favor the desired isomer.
-
Reaction Conditions: Modifying the reaction temperature and solvent polarity can sometimes influence the product distribution.
Issue 3: Difficulty in Product Purification
Q3: I am struggling to purify my fluorinated chroman derivative from the reaction mixture. What are the best approaches?
A3: Purification challenges often arise from the presence of closely related side products or unreacted starting materials.
Potential Causes and Recommended Solutions:
-
Aldehyde Self-Condensation Byproduct: This byproduct can have a similar polarity to the desired product, making separation by standard column chromatography difficult.[3][4]
-
Solution:
-
Reaction Optimization: The most effective strategy is to minimize the formation of this byproduct by implementing the solutions mentioned in "Issue 1".
-
Alternative Purification Techniques: If the byproduct is still present, consider alternative purification methods such as recrystallization or preparative High-Performance Liquid Chromatography (HPLC).[3]
-
-
-
Complex Reaction Mixture: A multitude of side products can complicate the purification process.
-
Solution:
-
Careful Chromatography: Employing a shallow solvent gradient during column chromatography can improve separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
-
II. Frequently Asked Questions (FAQs)
Q1: How does the position of the fluorine substituent on the chroman ring affect the reaction?
A1: The position of the fluorine atom can significantly influence the reactivity of the starting materials and the stability of intermediates. Electron-withdrawing fluorine atoms on the 2'-hydroxyacetophenone ring can activate it towards nucleophilic attack and disfavor aldehyde self-condensation.[2] The presence of fluorine can also impact the acidity of nearby protons, potentially altering reaction pathways.
Q2: What is the role of the catalyst in fluorinated chroman synthesis?
A2: Catalysts play a pivotal role in many synthetic routes to chromans. In acid-catalyzed reactions, the catalyst protonates the carbonyl group of the aldehyde, making it more electrophilic and facilitating the initial aldol condensation.[6] In base-catalyzed reactions, the base deprotonates the 2'-hydroxyacetophenone, generating a nucleophilic enolate.[6] The choice of catalyst can influence reaction rates, yields, and even stereoselectivity in asymmetric syntheses.[7]
Q3: Can I use microwave irradiation to accelerate the synthesis of fluorinated chromans?
A3: Yes, microwave-assisted synthesis is a highly effective technique for accelerating chroman synthesis.[8] It can significantly reduce reaction times and, in many cases, improve yields compared to conventional heating methods.[2][8] Typical conditions involve heating an ethanolic solution of the reactants at 160-170 °C for about an hour.[2][4][5]
Q4: What analytical techniques are most useful for characterizing my fluorinated chroman products?
A4: A combination of spectroscopic techniques is essential for the unambiguous characterization of fluorinated chromans.
-
¹H and ¹³C NMR: These techniques provide information about the overall structure of the molecule.
-
¹⁹F NMR: This is a particularly powerful tool for confirming the presence and chemical environment of fluorine atoms in the molecule.[4][9] The high sensitivity and wide chemical shift range of ¹⁹F NMR allow for clear distinction between different fluorine environments and can be used to identify fluorine-containing byproducts.[4][10][11]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.
-
X-ray Crystallography: In cases of ambiguity, particularly concerning stereochemistry, single-crystal X-ray diffraction provides definitive structural elucidation.[12]
III. Experimental Protocols
General Protocol for the Synthesis of 2-Alkyl-Chroman-4-ones via Microwave Irradiation[2][5]
This protocol describes a general one-step procedure for the synthesis of 2-alkyl-chroman-4-ones involving a base-mediated aldol condensation followed by an intramolecular oxa-Michael addition.
Materials:
-
Appropriate 2'-hydroxyacetophenone
-
Appropriate aldehyde (1.1 equivalents)
-
Diisopropylamine (DIPA) (1.1 equivalents)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
10% aqueous Sodium Hydroxide (NaOH)
-
1 M aqueous Hydrochloric Acid (HCl)
-
Water
-
Brine
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the appropriate aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).
-
Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.
-
After cooling, dilute the reaction mixture with dichloromethane.
-
Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired chroman-4-one.
Causality Behind Experimental Choices:
-
Microwave Irradiation: Provides rapid and uniform heating, leading to shorter reaction times and often improved yields.[2][8]
-
DIPA as Base: An effective base for promoting the initial aldol condensation without causing excessive side reactions.[2][4]
-
Acid/Base Wash: The workup procedure is designed to remove unreacted starting materials and the basic catalyst. The NaOH wash removes unreacted acidic 2'-hydroxyacetophenone, and the HCl wash removes the basic DIPA.
IV. Data Presentation
Table 1: Influence of Substituents on Chroman-4-one Synthesis Yield
| 2'-Hydroxyacetophenone Substituent | Aldehyde | Yield (%) | Reference |
| 6,8-Dibromo | Pentanal | High | [5] |
| 6,8-Dimethyl | Pentanal | 17 | [2] |
| 6-Methoxy | Pentanal | 17 | [2] |
| Electron-deficient | Various | High | [2] |
| Electron-donating | Various | Low | [2] |
Note: This table illustrates the general trend that electron-withdrawing groups on the 2'-hydroxyacetophenone lead to higher yields, while electron-donating groups result in lower yields due to increased aldehyde self-condensation.[2]
V. Visualizations
Diagram 1: General Workflow for Fluorinated Chroman Synthesis and Troubleshooting
Caption: A diagram showing the key experimental parameters that influence the outcome of fluorinated chroman synthesis.
VI. References
-
BenchChem. (n.d.). Troubleshooting unexpected side products in chroman synthesis. Retrieved from
-
BenchChem. (n.d.). How to avoid common pitfalls in chromone synthesis. Retrieved from
-
BenchChem. (n.d.). Minimizing byproducts in the synthesis of fluorinated chromans. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols: NMR Spectroscopy for Stereochemical Assignment of Fluorinated Chromans. Retrieved from
-
ResearchGate. (n.d.). Synthesis of fluorinated 4H-chromen-4-ones from 2-hydroxyacetophenones and in vitro evaluation of their anticancer and antiviral activity. Retrieved from
-
ResearchGate. (n.g.). Synthesis and reactivity of fluorinated heterocycles. Retrieved from
-
Fluorination of heterocyclic compounds accompanied by molecular rearrangements. (n.d.). Retrieved from
-
Larsen, K. C., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from
-
MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from
-
Lu, M., et al. (2021). Assembly of fluorinated chromanones via enantioselective tandem reaction. Chemical Communications. Retrieved from
-
Mlostoń, G., et al. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PMC. Retrieved from
-
Organic & Biomolecular Chemistry. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Retrieved from
-
ACS Publications. (n.d.). Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks. Retrieved from
-
Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. (n.d.). Retrieved from
-
ResearchGate. (n.d.). Challenges in the synthesis of chroman-4-one derivatives. Retrieved from
-
ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from
-
Organic Chemistry Portal. (n.d.). Synthesis of chromans and flavanes. Retrieved from
-
PubMed. (n.d.). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Retrieved from
-
Google Patents. (n.d.). Chromia based fluorination catalyst. Retrieved from
-
PMC. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from
-
Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from
-
Bionano Genomics. (n.d.). Troubleshooting Guides. Retrieved from
-
Analytical Methods. (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from
-
ResearchGate. (n.d.). Catalytic Fluorination of Various Chlorinated Hydrocarbons by HF and a Chromium Based Catalyst: Effect of the Presence of Zinc. Retrieved from
-
Semantic Scholar. (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from
-
PubMed. (2023). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. Retrieved from
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Chromane synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4,4-Difluorochroman-6-amine
Welcome to the technical support center for the synthesis of 4,4-Difluorochroman-6-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable fluorinated building block. The introduction of a gem-difluoro group into the chroman scaffold presents unique synthetic challenges, particularly concerning side product formation and purification.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify, mitigate, and eliminate common impurities encountered during the synthesis.
Section 1: Frequently Asked Questions (FAQs) - Common Side Products
This section addresses the most common questions regarding impurities and side reactions in the synthesis of this compound, which is typically prepared via the reduction of a 4,4-Difluoro-6-nitrochroman intermediate.
Q1: What are the primary process-related impurities I should expect?
A1: Impurities can arise from nearly every stage of the synthesis, from the formation of the chroman ring to the final reduction step. The most prevalent side products include:
-
Unreacted Starting Material: Residual 4,4-Difluoro-6-nitrochroman due to incomplete reduction.
-
Dehalogenated Byproducts: Monofluoro- and non-fluorinated chroman amines (e.g., 4-Fluorochroman-6-amine and Chroman-6-amine). These are often formed during catalytic hydrogenation.
-
Oxidation Products: The aromatic amine functionality is susceptible to oxidation, leading to colored impurities, particularly upon exposure to air and light.[1]
-
Precursor Carryover: Incomplete fluorination of the precursor, 6-nitrochroman-4-one, can lead to contamination with 4-hydroxy-4-fluoro-6-nitrochroman or the ketone itself, which may react in subsequent steps.
Q2: My final product has a distinct pink or brownish hue. What is the cause and how can I prevent it?
A2: A pink, brown, or purple discoloration is a classic indicator of amine oxidation. Aromatic amines, like this compound, can form highly colored radical cations and subsequent polymeric species upon exposure to atmospheric oxygen.
Causality & Prevention:
-
Mechanism: The lone pair of electrons on the nitrogen atom is easily abstracted, initiating an oxidation cascade. This process can be accelerated by trace metal impurities, light, or acidic conditions.
-
Mitigation Strategies:
-
Inert Atmosphere: Handle the purified amine under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during concentration and storage.
-
Solvent Degassing: Use degassed solvents for chromatography and final product dissolution to minimize exposure to dissolved oxygen.
-
Storage: Store the final compound in an amber vial at low temperatures (2-8 °C) under an inert atmosphere.
-
Purification: Discoloration can often be removed by passing a solution of the product through a short plug of activated carbon or by recrystallization.[2]
-
Q3: My mass spectrometry data shows peaks corresponding to the loss of one or two fluorine atoms. What reaction is causing this?
A3: The presence of impurities with masses 19 and 38 Da lower than your target compound indicates the formation of monofluoro- and non-fluorinated analogs, respectively. This is a common side reaction known as hydrodefluorination.
Causality & Prevention:
-
Mechanism: This side reaction is most prevalent when using catalytic hydrogenation (e.g., H₂ with Pd/C or PtO₂) to reduce the nitro group.[3] The catalyst can facilitate the cleavage of the C-F bonds, which are then replaced by C-H bonds. The benzylic position of the C4 carbon makes these C-F bonds particularly susceptible to hydrogenolysis.
-
Recommended Action: To avoid hydrodefluorination, switch to chemical reduction methods that do not involve catalytic hydrogenolysis.
-
Metal/Acid Reduction: Using reagents like tin(II) chloride (SnCl₂) in ethanol/HCl or iron powder (Fe) in acetic acid are highly effective for reducing nitro groups without cleaving C-F bonds.
-
Transfer Hydrogenation: While still using a catalyst, transfer hydrogenation with a hydrogen donor like ammonium formate can sometimes be milder and reduce the incidence of hydrodefluorination compared to high-pressure hydrogen gas.[3]
-
Q4: I am struggling with incomplete reduction of the 6-nitro precursor. How can I drive the reaction to completion?
A4: Incomplete reduction leaves residual 4,4-Difluoro-6-nitrochroman, which can be difficult to separate from the desired amine due to similar polarities.
Causality & Optimization:
-
Reagent Stoichiometry: Ensure a sufficient molar excess of the reducing agent is used. For metal/acid reductions (e.g., SnCl₂), using 3 to 5 equivalents is common.
-
Reaction Time & Temperature: Monitor the reaction closely by TLC or LC-MS. If the reaction stalls, a modest increase in temperature (e.g., from room temperature to 40-50 °C) can often help drive it to completion.
-
Solvent & Solubility: The starting material must be fully dissolved for the reaction to proceed efficiently. If solubility is an issue, consider a co-solvent system. For example, when using SnCl₂ in ethanol, adding a small amount of ethyl acetate can improve the solubility of the nitro-compound.
Section 2: Visualizing the Synthetic & Troubleshooting Pathways
Visual aids are crucial for understanding complex chemical processes. The following diagrams illustrate the proposed synthetic route and a logical workflow for troubleshooting common issues.
Caption: Proposed synthesis of this compound.
Caption: Troubleshooting workflow for synthesis issues.
Section 3: Troubleshooting Guide
This table provides a quick reference for diagnosing and resolving common experimental issues.
| Observation / Symptom | Potential Cause(s) | Recommended Action(s) |
| Multiple unexpected peaks in LC-MS | - Side reactions (defluorination, etc.)- Degradation of starting material or product- Contaminated reagents or solvents | - Identify impurities by mass. Refer to FAQs to diagnose the reaction.- Verify the purity of starting materials.- Ensure reaction conditions (temp, atmosphere) are controlled. |
| Product streaks on silica TLC/column | - The basic amine is interacting strongly with acidic silica gel. | - Neutralize the silica gel by pre-treating with a solvent system containing 1-2% triethylamine (Et₃N).- Use alumina as the stationary phase instead of silica gel. |
| Low or no conversion | - Inactive reducing agent.- Poor solubility of starting material.- Incorrect reaction temperature. | - Use a fresh batch of reducing agent.- Test different solvent systems to ensure complete dissolution.- Confirm reaction temperature and optimize if necessary. |
| Product is an oil, fails to crystallize | - Presence of impurities preventing lattice formation.- Residual solvent. | - Re-purify the material using column chromatography.[4]- Attempt to form a salt (e.g., hydrochloride or tartrate), which often enhances crystallinity.- Ensure the product is completely dry under high vacuum. |
Section 4: Analytical & Purification Protocols
Successful synthesis relies on robust analytical and purification methods. The following protocols provide a validated starting point for your experiments.
Protocol 1: HPLC-MS Method for Impurity Profiling
This method is designed to separate the polar amine product from the less polar nitro precursor and other potential side products.
-
Instrumentation: HPLC with UV (254 nm) and Mass Spectrometry detection.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) % B 0.0 10 15.0 95 18.0 95 18.1 10 | 20.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Expected Elution Order: this compound (earlier) -> 4,4-Difluoro-6-nitrochroman (later).
Protocol 2: Purification by Flash Column Chromatography
This protocol is optimized to minimize product degradation on silica gel.
-
Slurry Preparation: Choose an appropriate glass column and slurry-pack with silica gel in the initial mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). Crucially, add 1% triethylamine to the mobile phase mixture to prevent streaking.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to dryness to create a dry-loaded sample.
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc + 1% Et₃N) and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions based on TLC analysis (using the same mobile phase system) and combine those containing the pure product.
-
Solvent Removal: Concentrate the pure fractions under reduced pressure, keeping the water bath temperature below 40 °C to prevent degradation.
Protocol 3: Final Purification by Crystallization
Crystallization is an excellent final step to achieve high purity and remove trace impurities.[4]
-
Solvent Selection: Dissolve the purified amine in a minimal amount of a good solvent in which it is highly soluble (e.g., isopropanol or ethyl acetate) at an elevated temperature.
-
Induce Crystallization: Slowly add a poor solvent (an "anti-solvent") in which the amine is insoluble (e.g., hexanes or heptane) dropwise until the solution becomes faintly turbid.
-
Cooling: Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) or freezer (-20 °C) for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of the cold anti-solvent.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
References
-
Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC - NIH. Available at: [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. PMC - NIH. Available at: [Link]
-
Analytical Methods. RSC Publishing. Available at: [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Available at: [Link]
- Process for the purification of amines.Google Patents.
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Analytical Methods. OPUS. Available at: [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Impurities and Degradation products. @rtMolecule. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
Sources
Technical Support Center: Synthesis of 4,4-Difluorochroman-6-amine
Welcome to the technical support center for the synthesis of 4,4-Difluorochroman-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction yields and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for constructing the 4,4-difluorochroman core?
A common and effective strategy involves a multi-step sequence. This typically begins with the electrophilic fluorination of a suitable chromanone precursor, followed by the formation of the chroman ring, and finally, the reduction of a nitro group to the desired amine.
Q2: My overall yield is consistently low. What are the most critical steps to scrutinize?
Low overall yield in a multi-step synthesis can be attributed to inefficiencies at any stage. However, the electrophilic fluorination and the subsequent cyclization to form the chroman ring are often the most challenging steps. Careful optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial. Additionally, the final reduction step can be problematic if the conditions are not compatible with the fluorine substituents.
Q3: I'm observing a significant amount of an insoluble, high-molecular-weight side product. What is the likely cause?
This often points to polymerization or self-condensation of starting materials, particularly if you are using a Claisen-Schmidt condensation approach to form a chalcone intermediate.[1] To mitigate this, consider running the reaction at a lower concentration and temperature.[1]
Q4: Are there any specific safety precautions I should take when working with fluorinating agents?
Absolutely. Electrophilic fluorinating agents, such as Selectfluor®, are strong oxidizers and should be handled with care in a well-ventilated fume hood.[2][3] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low to No Product Formation in the Electrophilic Fluorination Step
Possible Causes:
-
Inactive Fluorinating Agent: The electrophilic fluorinating agent (e.g., Selectfluor®) may have degraded due to improper storage or handling.
-
Poor Substrate Solubility: The chromanone precursor may not be sufficiently soluble in the chosen reaction solvent, leading to a heterogeneous and inefficient reaction.
-
Inappropriate Reaction Conditions: Temperature, reaction time, and solvent can all significantly impact the efficiency of the fluorination.
Solutions:
| Parameter | Recommendation | Scientific Rationale |
| Fluorinating Agent | Use a fresh, unopened bottle of the fluorinating agent. | Ensures the reagent is at its highest reactivity.[2] |
| Solvent | Screen a variety of solvents to find one that provides good solubility for the substrate. Acetonitrile is often a good starting point for reactions with Selectfluor®.[4] | Homogeneous reaction conditions are critical for efficient molecular interactions. |
| Temperature | Gradually increase the reaction temperature in small increments (e.g., 10 °C) to find the optimal balance between reaction rate and side product formation. | Higher temperatures can overcome activation energy barriers but may also promote degradation or side reactions. |
| Catalyst | Consider the use of a mild acid or base catalyst, depending on the specific mechanism of your fluorination reaction. | Catalysts can facilitate the reaction by activating either the substrate or the fluorinating agent. |
Problem 2: Formation of Multiple Products in the Cyclization Step
Possible Causes:
-
Intermolecular vs. Intramolecular Reaction: At high concentrations, intermolecular side reactions can compete with the desired intramolecular cyclization to form the chroman ring.[1]
-
Formation of Isomeric Products: Depending on the substrate and reaction conditions, the formation of isomeric chroman structures is possible.[1]
-
Decomposition of Starting Material: The starting material for the cyclization may be unstable under the reaction conditions, leading to various degradation products.
Solutions:
| Parameter | Recommendation | Scientific Rationale |
| Concentration | Run the reaction at a lower concentration to favor the intramolecular cyclization.[1] | Dilution shifts the equilibrium towards the formation of the cyclic product over intermolecular oligomers. |
| Temperature Control | Maintain the lowest possible temperature that allows for a reasonable reaction rate.[1] | Minimizes the energy available for competing side reactions and decomposition pathways. |
| Catalyst Selection | If using an acid catalyst, consider a milder Brønsted acid or a Lewis acid to improve selectivity.[5] | The choice of catalyst can significantly influence the regioselectivity and chemoselectivity of the cyclization. |
Problem 3: Incomplete Reduction of the Nitro Group
Possible Causes:
-
Catalyst Poisoning: The catalyst (e.g., Palladium on carbon) can be poisoned by impurities in the starting material or solvent.
-
Insufficient Hydrogen Pressure: In catalytic hydrogenation, inadequate hydrogen pressure can lead to incomplete reduction.
-
Incompatible Reducing Agent: Some reducing agents may not be effective for aromatic nitro groups or may be too harsh, leading to defluorination.[6]
Solutions:
| Parameter | Recommendation | Scientific Rationale |
| Catalyst | Use a fresh batch of catalyst and ensure the starting material is of high purity. Common methods for reducing aromatic nitro groups include catalytic hydrogenation (e.g., H₂, Pd/C) or the use of metals in acidic media (e.g., Fe/HCl, SnCl₂).[7][8] | A highly active and unpoisoned catalyst surface is essential for efficient hydrogenation. |
| Hydrogen Pressure | Increase the hydrogen pressure according to the recommendations for the specific catalyst and substrate. | Higher pressure increases the concentration of hydrogen at the catalyst surface, driving the reaction to completion. |
| Alternative Reducing Agents | If catalytic hydrogenation is problematic, consider alternative reducing agents such as iron powder in acetic acid or tin(II) chloride.[8] | These reagents operate under different mechanisms and may be more tolerant of certain functional groups. |
Problem 4: Difficulty in Purifying the Final Product
Possible Causes:
-
Similar Polarity of Product and Impurities: The desired amine product may have a similar polarity to starting materials or side products, making chromatographic separation challenging.
-
Product Instability: The final amine product may be sensitive to air or light, leading to degradation during purification.
Solutions:
| Parameter | Recommendation | Scientific Rationale |
| Purification Technique | Explore alternative purification methods such as recrystallization, acid-base extraction, or preparative HPLC. For heterocyclic amines, methods like extraction on Kieselgur followed by medium pressure liquid chromatography can be effective.[9] | Different purification techniques exploit different physical and chemical properties of the compounds, allowing for better separation. |
| Product Handling | Handle the purified amine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. | Minimizes degradation and ensures the integrity of the final product. |
| Derivative Formation | Consider forming a salt of the amine (e.g., hydrochloride salt) to facilitate purification by recrystallization and improve stability. | Salts often have different solubility profiles and are typically more crystalline and stable than the free base. |
Experimental Protocols
Disclaimer: The following protocols are generalized and should be adapted and optimized for your specific laboratory conditions and starting materials.
Protocol 1: Synthesis of 4,4-Difluoro-6-nitrochroman-2-one (Hypothetical Intermediate)
-
To a solution of 6-nitrochroman-2-one (1.0 eq) in anhydrous acetonitrile (0.1 M) in a fluorinated ethylene propylene (FEP) flask, add Selectfluor® (2.5 eq).
-
Stir the reaction mixture at 60 °C under a nitrogen atmosphere for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 4,4-difluoro-6-nitrochroman-2-one.
Protocol 2: Reduction of 4,4-Difluoro-6-nitrochroman to this compound
-
To a solution of 4,4-difluoro-6-nitrochroman (1.0 eq) in ethanol (0.1 M), add 10% Palladium on carbon (10 mol%).
-
Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker at 50 psi).
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield this compound.
Visualizations
Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
-
ResearchGate. (n.d.). Radical cyclization to synthesize chroman‐4‐ones. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes | The Journal of Organic Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Straightforward synthesis of functionalized chroman-4-ones through cascade radical cyclization-coupling of 2-(allyloxy)arylaldehydes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of chromans and flavanes. Retrieved from [Link]
-
ResearchGate. (2020). One‐Pot Synthesis of Aromatic Amines from Renewable Feedstocks via Whole‐Cell Biocatalysis. Retrieved from [Link]
-
Multi Synthesis Problems Organic Chemistry. (n.d.). Multi-Step Synthesis Problems in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Reaction of enaminones with Selectfluor for the synthesis of 3-fluoro-chromones. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Assembly of fluorinated chromanones via enantioselective tandem reaction - Chemical Communications. Retrieved from [Link]
- Books. (2023). Chapter 2: Synthetic Methods for Alkyl Amines.
-
YouTube. (2025). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Fluorinated Amines: A Personal Account - PMC. Retrieved from [Link]
-
PubMed. (n.d.). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
StudyOrgo.com. (2018). How to Approach Multi-Step Synthesis Questions. Retrieved from [Link]
-
MDPI. (n.d.). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis of Fluorinated Amines: A Personal Account | ACS Organic & Inorganic Au. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]
-
ACS Publications. (2026). Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks | Organic Letters. Retrieved from [Link]
-
PubMed. (n.d.). Fluorination of flavones and chromones using elemental fluorine. Retrieved from [Link]
-
YouTube. (2025). Multi-Step Reactions / Synthesis [LIVE RECORDING] Organic Chemistry Finals Review. Retrieved from [Link]
-
Semantic Scholar. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Retrieved from [Link]
-
Reddit. (2018). How do you not get overwhelmed during a multi step synthesis problem ? Orgo 1. Retrieved from [Link]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]
-
ResearchGate. (n.d.). A concise Synthesis of L-4,4-difluoroglutamine | Request PDF. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]
-
Organic Reactions. (2007). Electrophilic Fluorination with N-F Reagents. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 8-substituted 4, 4-difluoro-4-bora-3a,4a-diaza-s-indacene Dyes (BODIPY). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterization of High-Affinity 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene-Labeled Fluorescent Ligands for Human β-Adrenoceptors - PMC. Retrieved from [Link]
-
IJRPC. (n.d.). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Retrieved from [Link]
-
Semantic Scholar. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Single Atom Editing Enabled by Con. Retrieved from [Link]
-
University of Salford. (2023). Reactions and rearrangements of chroman-4-ones and related compounds. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
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- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
stability and storage conditions for 4,4-Difluorochroman-6-amine
Technical Support Center: 4,4-Difluorochroman-6-amine
Welcome to the technical support guide for this compound (CAS: 1187968-09-7). This document is designed for researchers, scientists, and drug development professionals to ensure the optimal stability, storage, and handling of this compound in your experiments. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot effectively and maintain the integrity of your research.
Section 1: Core Stability and Storage FAQs
This section addresses the most common questions regarding the long-term stability and proper storage of this compound. Adhering to these guidelines is the first step in ensuring reproducible experimental outcomes.
Q1: What are the ideal storage conditions for solid (neat) this compound?
The chemical stability of the compound is best maintained under specific conditions to prevent degradation. The primary environmental factors to control are atmosphere, temperature, and light.
-
Atmosphere: this compound is sensitive to air and moisture. The aromatic amine group is susceptible to oxidation, and the compound can be hygroscopic, meaning it absorbs moisture from the air.[1] Therefore, it is critical to store the solid under an inert gas atmosphere, such as Argon or Nitrogen. The container must be sealed tightly.
-
Temperature: While some suppliers may list room temperature storage, the most prudent approach for maximizing long-term stability is refrigerated storage at 2-8°C .[2] Lower temperatures slow down potential degradation reactions.
-
Light: Aromatic amines can be light-sensitive. To prevent photochemical degradation, always store the vial in a dark location or use an amber-colored vial.
Q2: I've received the compound at room temperature. Is it compromised?
No. Short-term shipping at ambient temperatures is generally acceptable and does not typically compromise the compound's integrity. However, for long-term storage, you should immediately transfer it to the recommended refrigerated and inert conditions as described above. The product is chemically stable under standard ambient conditions for shorter durations.
Q3: What are the primary signs of degradation?
Visual inspection can often provide the first clue of compound degradation. Look for:
-
Color Change: Pure this compound is typically a white to off-white solid. The development of a yellow or brownish tint is a common indicator of oxidation of the amine moiety.
-
Change in Physical State: Clumping or the appearance of a sticky solid can indicate moisture absorption due to improper storage of a hygroscopic compound.
-
Inconsistent Experimental Results: The most definitive sign is a decrease in performance, such as lower-than-expected yields in a synthetic step or reduced potency in a biological assay.
Q4: How stable is this compound once prepared in a solution?
The stability in solution is highly dependent on the solvent, concentration, and storage conditions.
-
Solvent Choice: Use anhydrous, aprotic solvents (e.g., DMSO, DMF, Dioxane) whenever possible. Protic solvents, especially if not anhydrous, can participate in degradation pathways.
-
Preparation: Solutions should ideally be prepared fresh for each experiment.
-
Storage of Stock Solutions: If storage is necessary, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots tightly sealed at -20°C or -80°C . Before sealing, you can gently flush the headspace of the vial with an inert gas to displace oxygen.
Summary of Storage Conditions
| Form | Temperature | Atmosphere | Light/Moisture |
| Solid (Neat) | 2-8°C (Recommended) | Inert Gas (Argon/Nitrogen) | Protect from light and moisture. |
| In Solution | -20°C to -80°C | Inert Gas (Recommended) | Protect from light and moisture. |
Section 2: Experimental Protocol: Stock Solution Preparation
Properly preparing a stock solution is critical for accurate and reproducible experiments. The primary goal is to dissolve the compound completely while minimizing exposure to atmospheric contaminants.
Protocol: Preparation of a 10 mM Stock Solution in Anhydrous DMSO
Materials:
-
Vial of this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or cryovials
-
Calibrated pipettes
-
Analytical balance
Methodology:
-
Temperature Equilibration: Before opening, allow the vial of solid this compound to sit on the bench for 15-20 minutes to equilibrate to room temperature. This is a crucial step to prevent atmospheric moisture from condensing on the cold solid upon opening.
-
Weighing: In a controlled environment with low humidity, accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM solution, weigh 1.852 mg (Molecular Weight: 185.17 g/mol ). Perform this step as quickly as possible to minimize air exposure.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the solid compound. Seal the vial or tube tightly.
-
Homogenization: Vortex the solution for 30-60 seconds. If necessary, use a brief sonication bath to ensure all solid material is completely dissolved. Visually inspect the solution against a light source to confirm there are no visible particulates.
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use volumes in tightly sealed amber vials. For long-term storage, flush the headspace of each aliquot with nitrogen or argon before sealing and store at -20°C or -80°C.
Section 3: Troubleshooting Guide
This section provides a logical framework for diagnosing issues you might encounter during your experiments.
Q5: My reaction yield is significantly lower than expected. Could the this compound be the problem?
This is a common issue that can often be traced back to the integrity of the starting material. Before re-running the reaction, assess the following:
-
Visual Inspection: Check your stored solid for any of the signs of degradation mentioned in Q3 (color change, clumping).
-
Storage History: Confirm that the compound has been stored correctly (refrigerated, under inert gas, protected from light). Accidental, prolonged exposure to air or moisture can cause significant degradation.
-
Analytical Verification: If in doubt, the most reliable method is to verify the purity of your starting material. A quick ¹H NMR or LC-MS analysis can confirm its identity and purity compared to a reference spectrum.
Q6: My stock solution has turned slightly yellow after a few weeks at -20°C. Is it still usable?
A color change indicates that some level of oxidative degradation has likely occurred.[3]
-
For Non-Sensitive Applications: If your experiment is robust (e.g., a non-quantitative chemical screen), the solution might still be usable. However, be aware that the effective concentration of the active compound is now lower than calculated.
-
For Sensitive Applications: For quantitative assays (e.g., IC₅₀ determination) or complex multi-step syntheses, it is strongly recommended to discard the colored solution and prepare a fresh stock. Using a partially degraded compound is a primary source of experimental irreproducibility.
Troubleshooting Workflow for Poor Experimental Results
If you encounter unexpected or poor results, follow this logical decision tree to identify the potential source of the problem.
Caption: Troubleshooting workflow for experiments involving this compound.
Section 4: Safety and Disposal
All laboratory work should be conducted with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[4][5][6]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[5] Avoid contact with skin and eyes.[4]
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
References
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Enamine. (n.d.). Safety Data Sheet.
- BenchChem. (2025). Safety and handling of fluorinated organic compounds.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Heriot-Watt University Research Portal. (2014). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
- Sunway Pharm Ltd. (n.d.). This compound.
Sources
Technical Support Center: Troubleshooting the Purification of Polar Amine Compounds
Welcome to the technical support center for scientists and researchers navigating the complexities of polar amine purification. The unique physicochemical properties of polar amines—namely their basicity, polarity, and potential for hydrogen bonding—present distinct challenges across various purification techniques. This guide is structured in a practical question-and-answer format to directly address common issues, explain the underlying chemical principles, and provide robust, field-proven troubleshooting protocols.
Part 1: General Troubleshooting & FAQs
This section addresses the fundamental challenges that arise when working with polar amines, regardless of the specific purification technique.
Q1: Why are my polar amine compounds consistently showing poor peak shape (tailing) in reverse-phase chromatography?
Answer: Peak tailing for basic amines in reverse-phase HPLC is one of the most common issues researchers face. The primary cause is secondary retention mechanisms, specifically strong ionic interactions between the protonated amine analyte and residual acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2]
-
Mechanism Deep Dive: At a typical mobile phase pH (e.g., pH 3-7), your amine (with a pKa > 5) will be protonated, carrying a positive charge (R-NH3+). Simultaneously, some surface silanol groups on the C18 column packing will be deprotonated and negatively charged (Si-O⁻).[3][4] This creates an ion-exchange interaction that is stronger and kinetically slower than the intended hydrophobic retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[2]
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: Ensure your mobile phase pH is at least 2 units below the pKa of your amine. This keeps the amine consistently protonated but, more importantly, operating at a very low pH (e.g., pH < 3) helps to suppress the ionization of the silanol groups, minimizing the secondary interaction.[2][5]
-
Use of a Competing Base (Silanol Masking): Add a small, volatile amine like Triethylamine (TEA) to the mobile phase at a concentration of 0.1-0.2%.[6][7][8] TEA acts as a "competing base"; it preferentially interacts with and masks the active silanol sites, preventing your analyte from binding to them.[9][10] This dramatically improves peak shape for basic compounds.[7]
-
Employ an Ion-Pairing Agent: For MS-incompatible methods, Trifluoroacetic Acid (TFA) at 0.1% is highly effective. TFA serves two roles: it lowers the mobile phase pH to around 2.0, neutralizing most silanols, and it acts as an ion-pairing agent, forming a neutral complex with the protonated amine.[3][11] This complex is more hydrophobic and interacts more predictably with the C18 phase.
-
Select an Appropriate Column: Modern columns often feature advanced end-capping or hybrid particle technology to reduce accessible silanols.[10] Consider columns specifically marketed for polar compound retention or those stable at high pH, which would allow you to run in a mobile phase where the amine is neutral.[12][13]
Part 2: Technique-Specific Troubleshooting Guides
Section 2.1: Reverse-Phase Chromatography (RPC)
// Nodes check_pH [label="Is Mobile Phase pH\n2 units below pKa?", fillcolor="#FBBC05", fontcolor="#202124"]; check_additive [label="Are you using a\nmobile phase additive?", fillcolor="#FBBC05", fontcolor="#202124"]; check_column [label="What is your\ncolumn type?", fillcolor="#FBBC05", fontcolor="#202124"];
solution_pH [label="Adjust pH to < 3\nusing Formic Acid or TFA.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_tea [label="Add 0.1% TEA\nto mask silanols.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_tfa [label="Use 0.1% TFA for\nion-pairing (non-MS).", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_column [label="Switch to end-capped,\nhybrid, or high-pH\nstable column.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_pH; start -> check_additive; start -> check_column;
check_pH -> solution_pH [label="No", color="#EA4335", fontcolor="#EA4335"]; check_additive -> solution_tea [label="No", color="#EA4335", fontcolor="#EA4335"]; check_additive -> solution_tfa [label="No", color="#EA4335", fontcolor="#EA4335"]; check_column -> solution_column [label="Standard Silica C18", color="#EA4335", fontcolor="#EA4335"]; } dot Caption: Decision tree for troubleshooting amine peak tailing in RPC.
Q2: I switched from TFA to Formic Acid for my LC-MS method, and now my amine peak is tailing badly. Why?
Answer: This is a classic trade-off between chromatographic performance and MS sensitivity. While both are acids, TFA and formic acid (FA) interact with your analyte and column differently.
-
TFA's Power: TFA is a strong acid and an excellent ion-pairing agent. It effectively neutralizes both the positive charge on your amine and the negative charge on surface silanols, leading to sharp, symmetrical peaks.[3][14] However, TFA is a notorious ion-suppressing agent in the MS source, significantly reducing analyte signal.[15][16]
-
Formic Acid's Weakness: Formic acid is a weaker acid than TFA. At a typical 0.1% concentration, it is not acidic enough to fully protonate and neutralize all surface silanols.[3][14] Therefore, the underlying ion-exchange mechanism that causes tailing remains active. While FA is much friendlier for MS ionization, it provides inferior chromatography for basic amines.[3][16]
Solutions for LC-MS:
-
Optimize Formic Acid Concentration: While 0.1% is standard, increasing the concentration slightly (e.g., to 0.2%) can sometimes improve peak shape without catastrophic signal loss.
-
Use a Modern Column: Employ a column with very low silanol activity (e.g., a hybrid particle or extensively end-capped column). These columns are less reliant on strong mobile phase modifiers to deliver good peak shape.[13]
-
Consider an Alternative Chromatography Mode: If peak shape is unacceptable, Hydrophilic Interaction Liquid Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC) may be better options for MS-based analysis of polar amines.[17][18]
| Mobile Phase Additive | Primary Function | Pros | Cons | Typical Concentration |
| Formic Acid (FA) | pH control, protonates analyte | Excellent for MS sensitivity[16] | Poor silanol suppression, can lead to peak tailing[3] | 0.1 - 0.2% |
| Trifluoroacetic Acid (TFA) | pH control, strong ion-pairing | Excellent peak shape for amines[3][11] | Severe MS ion suppression[15] | 0.05 - 0.1% |
| Triethylamine (TEA) | Competing base, masks silanols | Excellent peak shape for amines[6][9] | Can cause ion suppression, not ideal for MS, can build up on columns[10] | 0.1 - 0.2% |
| Ammonium Formate/Acetate | Buffer, provides counter-ions | Good for HILIC and RPC, MS-friendly | Buffering capacity is pH-dependent | 5 - 20 mM |
Section 2.2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Q3: I'm trying to purify my very polar amine with HILIC, but I'm getting little to no retention. What's wrong?
Answer: This is a common introductory problem in HILIC. The HILIC retention mechanism relies on the partitioning of a polar analyte from a highly organic mobile phase into a water-enriched layer adsorbed on the polar stationary phase.[18][19] No retention typically points to one of three issues:
-
Mobile Phase is Too Polar (Too much water): In HILIC, water is the strong, eluting solvent. If your starting conditions have too much water (e.g., less than 80-85% acetonitrile), your polar amine will stay in the mobile phase and elute in the void volume.[19][20]
-
Sample Diluent is Too Strong: This is the most frequent cause of HILIC problems. If you dissolve your sample in a solvent that is much more polar (e.g., pure water or DMSO) than your initial mobile phase (e.g., 95% acetonitrile), the "plug" of strong solvent carrying your sample prevents any interaction with the stationary phase. This leads to no retention, peak splitting, or broad peaks.[4][20]
-
Improper Column Equilibration: HILIC columns require a significant amount of time (often 20-30 column volumes) to allow the water layer to form on the stationary phase. Insufficient equilibration will result in poor and drifting retention times.[20]
Step-by-Step Troubleshooting Protocol:
-
Verify Sample Solvent: Re-dissolve your sample in a solvent that is as close as possible to your initial mobile phase conditions. Ideally, dissolve it directly in your starting mobile phase (e.g., 95:5 Acetonitrile:Water with buffer). If solubility is an issue, use the absolute minimum amount of a stronger solvent and then dilute with your mobile phase.
-
Increase Organic Content: Your starting mobile phase should be highly organic. Start with at least 95% acetonitrile and run a very shallow gradient (e.g., 95% to 80% ACN over 10-15 minutes).
-
Ensure Proper Equilibration: Before your first injection, and between each run, ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase.
-
Check pH and Buffer: Ensure you are using a buffer (e.g., 10 mM ammonium formate) and that the mobile phase pH is appropriate to keep your amine in a consistent, charged state for interaction with the polar stationary phase.[21]
Section 2.3: Supercritical Fluid Chromatography (SFC)
Q4: My polar amine is not eluting or has a terrible peak shape in SFC. How can I improve this?
Answer: SFC is an excellent "green" alternative to normal-phase HPLC for purifying polar compounds.[22][23] It uses supercritical CO2 as the primary mobile phase, which is non-polar. To elute polar compounds, a polar organic modifier (co-solvent), like methanol, is added.[22] Problems with polar amines in SFC often relate to insufficient mobile phase polarity or secondary interactions.
-
Improving Elution: If your compound is not eluting, you need to increase the polarity of the mobile phase. This is achieved by increasing the percentage of your polar co-solvent (e.g., methanol).
-
Improving Peak Shape: Similar to RPC, peak tailing of amines in SFC can occur due to interactions with acidic sites on the stationary phase. To counteract this, a basic additive is required.
SFC Optimization Protocol:
-
Increase Co-Solvent Percentage: Increase the percentage of your modifier (e.g., methanol) in the gradient. For very polar compounds, you may need to go as high as 40-50% methanol.
-
Add a Basic Additive: For amines, adding a basic modifier to your co-solvent is critical. Isopropylamine or diethylamine (DEA) at a concentration of 0.1-0.5% in the methanol modifier will neutralize active sites on the column and dramatically improve peak shape.[22]
-
Sample Solubility: Ensure your sample is fully dissolved in a suitable solvent. For SFC, methanol or a 1:1 mixture of DCM/Methanol is often recommended to ensure solubility on-column and prevent precipitation.[23]
// Nodes check_elution [label="Is the compound eluting?", fillcolor="#FBBC05", fontcolor="#202124"]; check_shape [label="Is the peak shape poor?", fillcolor="#FBBC05", fontcolor="#202124"];
solution_elution [label="Increase % of polar\nco-solvent (Methanol).", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_shape [label="Add basic additive (DEA)\nto co-solvent.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_both [label="Implement both strategies:\nIncrease modifier AND\nadd basic additive.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_elution; start -> check_shape;
check_elution -> solution_elution [label="No", color="#EA4335", fontcolor="#EA4335"]; check_shape -> solution_shape [label="Yes", color="#EA4335", fontcolor="#EA4335"]; solution_elution -> solution_both [style=dashed]; solution_shape -> solution_both [style=dashed]; } dot Caption: Workflow for optimizing SFC methods for polar amines.
Section 2.4: Ion-Exchange Chromatography (IEX)
Q5: When should I choose Ion-Exchange Chromatography for my amine purification?
Answer: Ion-Exchange Chromatography (IEX) is a powerful technique that separates molecules based on their net surface charge.[24][25] It is an ideal choice when your target amine can be reliably charged and when you need to separate it from other compounds with different charge states (e.g., neutral compounds, acidic compounds, or other amines with different pKa values).
-
Principle: For a basic amine, you would use Cation-Exchange Chromatography .[26] The stationary phase contains negatively charged functional groups.[25] At a pH below your amine's pKa, the amine is positively charged and will bind to the column. Elution is then achieved by either increasing the salt concentration of the mobile phase (using counter-ions to displace the analyte) or by changing the pH to neutralize the analyte, causing it to release from the column.[24]
When to Use IEX:
-
When purifying amines from complex mixtures like protein hydrolysates or fermentation broths.[26]
-
For separating mixtures of different amines or amino acids.[26][27]
-
When your compound has very high polarity and is not retained by RPC or HILIC.
-
In water purification processes to remove charged amine contaminants.[26][28]
Part 3: Sample Preparation Troubleshooting (SPE & LLE)
Section 3.1: Solid-Phase Extraction (SPE)
Q6: I am getting low recovery of my polar amine from my C18 Solid-Phase Extraction (SPE) cartridge. What can I do?
Answer: Low recovery in SPE is a common problem and usually stems from an issue in one of the four main steps: Condition, Load, Wash, or Elute.[29][30] For a polar amine on a reverse-phase (C18) cartridge, the analyte is often too polar to be retained effectively.
Troubleshooting Low SPE Recovery:
-
Conditioning and Equilibration: Never let the cartridge bed dry out after conditioning (e.g., with methanol) and equilibration (e.g., with water) before loading the sample.[29] A dry sorbent will not retain the analyte properly.
-
Sample Loading - pH is Critical: The key to retaining a basic amine on a C18 cartridge is to ensure it is in its neutral, uncharged state. Adjust the pH of your sample to be at least 2 pH units above the amine's pKa before loading. This makes the amine more hydrophobic and allows it to bind to the C18 sorbent.[30][31]
-
Washing Step: Use a wash solvent that is polar enough to remove interferences but not so strong that it elutes your analyte. A common mistake is using a wash solvent that is too rich in organic. For a newly retained neutral amine, a highly aqueous wash (e.g., 95:5 Water:Methanol) is appropriate.
-
Elution Step: To elute the amine, you need to switch its charge state back to ionized (polar) form so it prefers the solvent over the sorbent. Elute with an organic solvent containing a small amount of acid (e.g., Methanol with 0.1% Formic Acid). The acid will protonate the amine, making it highly polar and easily released from the non-polar C18 sorbent.[29]
Section 3.2: Liquid-Liquid Extraction (LLE)
Q7: How do I efficiently extract a polar amine from an aqueous solution into an organic solvent?
Answer: The principle is identical to that in SPE: you must control the ionization state of the amine. A charged, protonated amine is hydrophilic and will prefer to stay in the aqueous phase. A neutral, free-base amine is more hydrophobic and can be partitioned into an organic solvent.[32]
LLE Protocol for Polar Amines:
-
Select an Appropriate Organic Solvent: Choose an organic solvent that is immiscible with water. For moderately polar amines, solvents like ethyl acetate or dichloromethane are good starting points. For more polar amines, a more polar extraction solvent may be needed.[33]
-
Adjust Aqueous Phase pH: Before extraction, add a base (e.g., 1M NaOH, sodium carbonate) to the aqueous sample to raise the pH to at least 2 units above the pKa of your amine.[33][34] This converts the amine from its charged (R-NH3+) form to its neutral (R-NH2) form.
-
Perform the Extraction: Mix the basified aqueous layer with your chosen organic solvent in a separatory funnel. The neutral amine will partition into the organic layer.
-
Back Extraction (for cleanup): To further purify the amine, you can perform a back-extraction. Add a fresh aqueous acidic solution (e.g., 1M HCl) to the organic extract. This will protonate the amine again, making it charged and causing it to move back into the new aqueous layer, leaving neutral impurities behind in the organic phase.[34] The pH of this final aqueous solution can then be raised again to recover the neutral amine for further steps.
Part 4: Final Product Isolation
Q8: My purified polar amine is an oil and won't crystallize. How can I get a solid final product?
Answer: Many free-base amines, especially polar ones, are oils or low-melting solids at room temperature, making them difficult to handle and weigh accurately. The most common and effective strategy is to convert the amine into a salt.[35][36] Amine salts have higher melting points, are typically crystalline solids, and are often more stable.
Protocol for Salt Formation & Crystallization:
-
Choose an Acid:
-
For general use: Hydrochloric acid (HCl) is most common. Prepare a solution of HCl in a solvent your amine is soluble in, like isopropanol or diethyl ether.
-
For sensitive compounds: A weaker organic acid like acetic acid or oxalic acid can be used.[36]
-
-
Dissolve the Amine: Dissolve your purified amine oil in a minimum amount of a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).
-
Add the Acid: Slowly add the acidic solution dropwise to the dissolved amine while stirring. You are aiming for a 1:1 molar equivalent of acid to your mono-basic amine. Often, the salt will immediately precipitate as a solid.
-
Induce Crystallization: If a solid does not crash out immediately, you may need to induce crystallization. This can be done by:
-
Cooling the solution in an ice bath.
-
Scratching the inside of the flask with a glass rod.
-
Adding a small amount of an anti-solvent (a solvent in which the salt is insoluble, like hexane or diethyl ether) until the solution becomes cloudy.[37]
-
-
Isolate and Dry: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold solvent or the anti-solvent, and dry thoroughly under vacuum.
References
- Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?
- Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns.
- Exploring the Principle of Ion Exchange Chromatography and Its Applic
- Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(2-Aminopropyl)phenol. Benchchem.
- Hplc column for separ
- Peak Tailing in HPLC. Element Lab Solutions.
- HPLC Troubleshooting Guide. LCGC.
- Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex.
- Developing complementary supercritical fluid chromatographic methods for a high throughput purific
- How Triethilamine works on a compound separation in a reversed phase column (C18)?
- Big change in retention times switching
- [Readers Insight] Triethylamine as a Mobile Phase Additive: Wh
- Triethyl amine.
- Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents.
- Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
- How Good is SFC for Polar Analytes?
- Principles of Ion Exchange Chrom
- General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. PubMed.
- How to Avoid Common Problems with HILIC Methods. Restek.
- TRIETHYLAMINE HPLC.
- Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. NIH.
- Ion Exchange Chromatography: Principle, Parts, Steps, Uses. Microbe Notes.
- Analyzing Amines by Ion Chrom
- What are the common causes of having little or no retention and/or peak shape problems on a HILIC column? - WKB235914.
- Separation of Amino Acids and Peptides with Supercritical Fluids Chrom
- Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. The Royal Society of Chemistry.
- Determination of Amines by Ion Chromatography Using Cation-Exchange Columns. Technology Networks.
- Polar compounds separation by HPLC - any thoughts?
- Why does peak gets tailed and how to fix it? YouTube.
- Method of crystallizing salts
- Understanding and Improving Solid-Phase Extraction.
- What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
- HILIC: The Pros and Cons.
- Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
- 3 Ideal Columns for Analyzing Polar Compounds. YMC America.
- Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed.
- Achiral Supercritical Fluid Chromatography (SFC)
- Liquid-Liquid Extraction Techniques Principles and Optimis
- Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN.
- Infographic: What's the Best Column for Polar Compound Retention?
- HILIC separ
- Chromatography Troubleshooting Guides-Solid Phase Extractions. Thermo Fisher Scientific.
- Tips for Developing Successful Solid Phase Extraction Methods. LabRulez LCMS.
- Picking the Perfect HPLC Column. Biocompare.
- Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage.
- Supercritical fluid chromatography of polar biomolecules at the analytical and prepar
- Amine Switchable Hydrophilic Solvent Vortex-Assisted Homogeneous Liquid–Liquid Microextraction and GC-MS for the Enrichment and Determination of 2, 6-DIPA Additive in Biodegradable Film. MDPI.
- Crystalliz
- How to recrystallization amine compound and it is not soluble in common organic solvents.
- Extracting both acidic and basic analytes in a single SLE procedure. Biotage.
Sources
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- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. support.waters.com [support.waters.com]
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- 8. TRIETHYLAMINE HPLC | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
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- 12. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
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- 14. Big change in retention times switching from TFA to FA? - Chromatography Forum [chromforum.org]
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Technical Support Center: Navigating the Challenges of Scaling-Up Fluorinated Amine Synthesis
Welcome to the dedicated technical support center for the synthesis of fluorinated amines. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their synthetic routes from the bench to a larger scale. The introduction of fluorine into amine-containing molecules can dramatically alter their physicochemical and biological properties, making them invaluable in pharmaceuticals and agrochemicals.[1][2][3][4] However, the journey from milligram to kilogram scale is fraught with unique challenges stemming from the inherent reactivity and specific properties of fluorinated compounds.
This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure your scale-up is as seamless and safe as possible.
Table of Contents
-
Troubleshooting Guide: Common Scale-Up Failures
-
1.1 Thermal Management & Exothermic Reactions
-
1.2 Reagent Handling & Stability at Scale
-
1.3 Reaction Selectivity & Byproduct Formation
-
1.4 Purification & Isolation Hurdles
-
1.5 Material Compatibility
-
-
Frequently Asked Questions (FAQs)
-
Experimental Protocols
-
3.1 Protocol: Inert Atmosphere Setup for Scale-Up
-
3.2 Protocol: Quenching of Reactive Fluorinating Agents
-
-
References
Troubleshooting Guide: Common Scale-Up Failures
This section addresses the most frequent and critical problems encountered during the scale-up synthesis of fluorinated amines.
Thermal Management & Exothermic Reactions
Question: My fluorination reaction, which was well-behaved at the 1-gram scale, is showing a dangerous temperature spike in the 100-gram pilot run. What's causing this and how can I control it?
Answer: This is a classic and critical scale-up issue rooted in the change of the surface-area-to-volume ratio. As you increase the scale, the volume of the reaction increases cubically, while the surface area for heat dissipation only increases squarely. Many fluorination reactions are highly exothermic, and this geometric discrepancy can lead to a thermal runaway.[5]
Causality and Actionable Solutions:
-
Inadequate Heat Transfer: The primary cause is the inability of the larger reactor to dissipate the heat generated by the reaction as efficiently as a small flask.
-
Solution 1: Controlled Reagent Addition: Instead of adding the fluorinating agent all at once, add it portion-wise or via a syringe pump over an extended period. This allows the cooling system to keep pace with the heat being generated.
-
Solution 2: Use of a Continuous Flow Reactor: For highly exothermic reactions, transitioning to a continuous flow setup is a much safer and more efficient option.[6][7][8] Flow reactors have a very high surface-area-to-volume ratio, enabling excellent temperature control and minimizing the volume of hazardous material at any given moment.[6][8]
-
Solution 3: Reaction Dilution: While not always ideal due to solvent costs and throughput, increasing the solvent volume can help to absorb the heat of the reaction.
-
Solution 4: Lowering the Reaction Temperature: Start the reaction at a lower temperature than you did on the small scale to provide a larger safety margin.
Reagent Handling & Stability at Scale
Question: I'm scaling up a reaction using DAST (diethylaminosulfur trifluoride). Are there any specific handling or stability concerns I should be aware of at a larger scale?
Answer: Yes, reagents like DAST and its analogues (e.g., Deoxo-Fluor) present significant safety and stability challenges that are magnified at scale.[1]
Causality and Actionable Solutions:
-
Thermal Instability: DAST can undergo exothermic decomposition at elevated temperatures, which can be initiated by impurities or incompatible materials.[1]
-
Moisture Sensitivity: These reagents react vigorously with water, producing corrosive hydrogen fluoride (HF) and reducing the reagent's efficacy.[9]
-
Solution 1: Rigorous Anhydrous Conditions: Ensure all glassware, reactors, and solvents are scrupulously dried.[9] Perform the reaction under a robust inert atmosphere (e.g., nitrogen or argon).
-
Solution 2: Temperature Control During Storage and Use: Store DAST at the recommended temperature (typically refrigerated) and ensure it is brought to the reaction temperature under controlled conditions. Never heat DAST rapidly or to an unnecessarily high temperature.
-
Solution 3: Consider More Stable Alternatives: Newer generations of fluorinating agents, such as XtalFluor or Fluolead, have been developed to be more thermally stable and may not generate free HF, making them safer for use in standard borosilicate glass vessels.[10]
Reaction Selectivity & Byproduct Formation
Question: On a small scale, my reaction to produce a mono-fluorinated amine was very clean. Now, at a larger scale, I'm seeing significant amounts of di-fluorinated and other byproducts. Why is this happening?
Answer: This loss of selectivity during scale-up is often due to issues with mixing and localized "hot spots" or high concentrations of reagents.
Causality and Actionable Solutions:
-
Poor Mixing: In a large reactor, inefficient stirring can lead to areas where the fluorinating agent is highly concentrated upon addition. This can cause over-fluorination or side reactions before the reagent has a chance to disperse.
-
Temperature Gradients: As discussed in section 1.1, poor heat transfer can create localized hot spots within the reactor, which can accelerate side reactions.
-
Solution 1: Improve Agitation: Ensure your reactor is equipped with an appropriate stirrer (e.g., overhead mechanical stirrer with a suitable impeller design) and that the stirring speed is sufficient to maintain a homogeneous mixture.
-
Solution 2: Sub-surface Addition: Introduce the fluorinating agent below the surface of the reaction mixture, directly into the most turbulent mixing zone.
-
Solution 3: Control Stoichiometry and Monitor Closely: Carefully control the stoichiometry of your fluorinating agent.[9] Monitor the reaction progress closely using techniques like TLC, LC-MS, or in-situ IR, and stop the reaction as soon as the starting material is consumed.[9]
Purification & Isolation Hurdles
Question: I'm struggling to purify my fluorinated amine at scale. Standard silica gel chromatography isn't working well, and I'm losing a lot of product during aqueous workups.
Answer: The unique physicochemical properties of fluorinated compounds, such as altered polarity and potential water sensitivity, often necessitate modified purification strategies.[2][3]
Causality and Actionable Solutions:
-
Altered Polarity: The presence of fluorine can make your amine less polar, causing it to elute much faster on silica gel, often with non-polar impurities. Conversely, it can also lead to strong interactions with the acidic silica.
-
Water Sensitivity: Some fluorinated amines, particularly trifluoromethylamines, can be sensitive to water and may degrade during standard aqueous workups.[2][3]
-
Solution 1: Alternative Chromatography:
-
Deactivated Silica: Try running the column with silica gel that has been pre-treated with a small amount of a non-volatile amine, like triethylamine, in the eluent. This can prevent the amine from streaking or irreversibly binding to the acidic silica.[11]
-
Alumina or Florisil: Consider using a different stationary phase like neutral or basic alumina, or Florisil.
-
-
Solution 2: Non-Aqueous Workup: If your product is water-sensitive, avoid aqueous washes. One effective method is to simply filter the crude reaction mixture through a pad of Celite to remove solid byproducts.[2][3]
-
Solution 3: Acid-Base Extraction (for acid-stable products):
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute acid solution (e.g., 1M HCl). Your amine will become protonated and move to the aqueous layer, leaving non-basic impurities behind.[12]
-
Separate the aqueous layer, cool it in an ice bath, and then basify it with a base like NaOH to deprotonate the amine, causing it to precipitate or form a separate layer.
-
Extract the free amine back into an organic solvent.
-
Material Compatibility
Question: I've noticed some etching on my glass reactor after a few scale-up runs. Is this a concern, and what materials should I be using?
Answer: Yes, this is a major concern. The generation of hydrogen fluoride (HF), either as a byproduct of the fluorinating agent or from its reaction with moisture, is highly corrosive to standard borosilicate glass.[1][13]
Causality and Actionable Solutions:
-
HF Generation: Many common fluorinating agents (e.g., DAST, elemental fluorine) can generate HF, which aggressively attacks the silica in glass.[1]
-
Solution 1: Use HF-Resistant Materials: For reactions known to generate HF, consider using reactors made of or lined with materials like Teflon, or high-nickel alloys like Monel.[5][6]
-
Solution 2: Select HF-Free Reagents: As mentioned in section 1.2, newer reagents like XtalFluor are designed to avoid the formation of free HF and are more compatible with standard glassware.[10]
-
Solution 3: Passivation: For metal reactors, pre-treatment or "passivation" with fluorine gas can form a protective metal fluoride layer that resists further attack.[6]
Frequently Asked Questions (FAQs)
Q1: Is it better to use a batch or continuous flow reactor for scaling up fluorination reactions? A1: Due to the often hazardous and highly exothermic nature of fluorination, continuous flow reactors are frequently the safer and more efficient choice for scale-up.[6][7][8] They offer superior control over temperature and reaction time, minimize the quantity of hazardous material present at any one time, and can lead to improved yields and safety.[6]
Q2: How should I properly dispose of waste from fluorination reactions? A2: All waste containing fluorinated compounds must be collected in clearly labeled, compatible containers.[14] The quenching and disposal procedures must be carefully considered. For example, unreacted fluorinating agents should be quenched slowly with a suitable reagent (e.g., an alcohol) in a controlled manner before being combined with other waste streams. Always follow your institution's specific guidelines for hazardous waste disposal.
Q3: What are the key analytical challenges when monitoring the synthesis of fluorinated amines? A3: The presence of fluorine can complicate standard analytical techniques. For NMR, the ¹⁹F nucleus couples with ¹H and ¹³C, which can complicate spectra but also provides a powerful tool for characterization. For mass spectrometry, specific fragmentation patterns may be observed. In some cases, covalently bound fluorine may need to be converted to fluoride ions through methods like ashing or combustion for accurate quantification.[15]
Experimental Protocols
Protocol: Inert Atmosphere Setup for Scale-Up
This protocol outlines the setup of a reactor for a moisture-sensitive fluorination reaction at scale.
-
Glassware Preparation: Ensure the reactor and any addition funnels or condensers are thoroughly cleaned and then oven-dried at >120°C for at least 4 hours (or flame-dried under vacuum).
-
Assembly: Assemble the reactor system while it is still hot and immediately place it under a positive pressure of an inert gas (e.g., nitrogen or argon) using a bubbler system.
-
Solvent and Reagent Transfer: Transfer anhydrous solvents and liquid reagents via cannula or a dry syringe. Add solid reagents under a strong counter-flow of inert gas.
-
Maintaining Inert Atmosphere: Ensure a steady, gentle flow of inert gas throughout the entire reaction, including during reagent addition and sample taking.
Protocol: Quenching of Reactive Fluorinating Agents
This protocol describes a general procedure for safely quenching a reaction mixture containing an excess of a reactive fluorinating agent like DAST.
-
Cooling: Cool the reaction mixture to a low temperature (e.g., 0°C or -78°C) in an ice or dry ice/acetone bath.
-
Slow Addition of Quenching Agent: While stirring vigorously, slowly add a quenching agent such as methanol, ethanol, or isopropanol dropwise via an addition funnel. This will react with the excess fluorinating agent in a controlled manner.
-
Monitoring: Monitor the temperature of the reaction mixture closely during the quench. If a significant exotherm is observed, slow down or pause the addition.
-
Completion: Continue the slow addition until no more gas evolution or exotherm is observed. The reaction can then be safely worked up.
Visualizations
Decision Workflow for Thermal Runaway Management
Caption: Troubleshooting workflow for managing exothermic events.
Material Selection Logic for Fluorination Reactions
Caption: Decision tree for reactor material selection.
References
- NASA. (n.d.). SELECTION OF COMPATIBLE MATERIALS FOR USE WITH FLUORINE.
- Venkateswarlu, P. (1975). Evaluation of analytical methods for fluorine in biological and related materials. PubMed.
- DTIC. (n.d.). Compatibility of Polymeric Materials with Fluorine and Fluorine-Oxygen Mixtures.
- BenchChem. (n.d.). Challenges in scaling up reactions involving Trifluoromethyl hypofluorite.
- Sravathi Advanced Process Technologies. (2025). Case Study: Overcoming Fluorination Challenges with Sravathi Flow Reactors.
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
- ATSDR. (n.d.). ANALYTICAL METHODS.
- DTIC. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds.
- Miller, W. T., & De Korte, J. H. (2002). Determination of fluorine in organic compounds: Microcombustion method. Industrial & Engineering Chemistry Analytical Edition, 14(10), 734-736.
- Analytik Jena. (n.d.). Fluorine Analysis.
- BenchChem. (n.d.). Application Notes and Protocols for Direct Fluorination with Difluoroamine.
- University of Rochester. (n.d.). Materials Compatibility.
- ResearchGate. (n.d.). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- Gemoets, H. P. L., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 17-29.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination.
- Tlili, A. (2019). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 52(3), 641-653.
- University of Nottingham. (n.d.). New Methods for the Construction of Fluorinated Cyclic Amines and Amides.
- Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.
- Kores, K., et al. (2022). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry, 87(9), 6063-6071.
- HIMS. (2025). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry.
- BenchChem. (n.d.). Technical Support Center: Overcoming Side Reactions in Fluorination.
- BenchChem. (n.d.). Navigating the Synthesis of 2-Amino-3-fluoroisonicotinic Acid: A Technical Troubleshooting Guide.
- Morressier. (2013). Fluorination in flow: Safe and expedient scale-up of deoxyfluorination reactions using flow chemistry.
- BenchChem. (n.d.). Technical Support Center: Fluorination Reactions.
- Chemistry World. (2018). Scale ranks reactivity of fluorinating reagents.
- Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry.
- Ishihara, M., et al. (2020). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 16, 2234-2250.
- Chemical Communications (RSC Publishing). (n.d.). Overcoming inaccessibility of fluorinated imines – synthesis of functionalized amines from readily available fluoroacetamides.
- ACS Publications. (2020). Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds.
- ResearchGate. (2025). Advances and challenges in the synthesis of N-fluoroalkyl compounds.
- Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications.
- Hodgson, D. M., et al. (2018). A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Science, 9(40), 7865-7872.
- YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.
- EurekAlert!. (2025). Green chemistry milestone: fluorine complexes from common fluoride salt.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- Scribd. (n.d.). Material Compatibility.
- Mettler Toledo. (n.d.). Fluorine and Fluorination Chemistry.
- BenchChem. (n.d.). Managing exothermic reactions in fluoropyridine synthesis.
- Professor Steven V. Ley Research Group. (n.d.). Fluorination Reactions.
- Organic Chemistry Portal. (n.d.). 1,2-Fluoroamine synthesis by fluorination or substitution.
- Wikipedia. (n.d.). Fluorine.
- ResearchGate. (n.d.). Scale-up reaction and further synthetic transformation.
Sources
- 1. Fluorination - Wordpress [reagents.acsgcipr.org]
- 2. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]
- 5. sravathi.com [sravathi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorination in flow: Safe and expedient scale-up of deoxyfluorination reactions using flow chemistry [morressier.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. Workup [chem.rochester.edu]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Coupling Reactions with 4,4-Difluorochroman-6-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to facilitate the successful implementation of coupling reactions with 4,4-Difluorochroman-6-amine. The unique electronic properties of this fluorinated amine present specific challenges that require careful consideration of reaction parameters. This document is designed to provide both a theoretical understanding and practical solutions to common issues encountered in the laboratory.
Understanding the Reactivity of this compound
This compound is an attractive building block in medicinal chemistry due to the favorable metabolic stability and lipophilicity often conferred by the difluorinated chroman scaffold. However, the gem-difluoro group at the 4-position and the amino group on the aromatic ring create a unique electronic environment that influences its reactivity in common cross-coupling reactions.
The two fluorine atoms are strongly electron-withdrawing, which reduces the electron density of the aromatic ring and the nucleophilicity of the amine. This decreased nucleophilicity can lead to sluggish or incomplete reactions under standard coupling conditions.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during coupling reactions with this compound.
Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig reaction with this compound is giving low yields or failing completely. What are the likely causes?
A1: Low reactivity in Buchwald-Hartwig aminations with this substrate typically stems from its reduced nucleophilicity due to the electron-withdrawing difluoro group.[1] Standard conditions may not be sufficient to drive the reaction to completion.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and phosphine ligand is critical.[2][3] For electron-deficient amines, bulky and electron-rich ligands are often more effective as they promote the reductive elimination step, which can be rate-limiting.[4] Consider screening a panel of ligands.
-
Base Selection: Strong, non-nucleophilic bases are essential for the deprotonation of the amine to form the active nucleophile. However, very strong bases like sodium tert-butoxide (NaOtBu) at high temperatures can sometimes lead to decomposition of fluorinated anilines.[1] A careful balance is required.
-
Reaction Temperature: Higher temperatures are often necessary to overcome the activation energy barrier. However, prolonged heating can lead to side reactions or decomposition.
-
Solvent Choice: Anhydrous, polar aprotic solvents like dioxane, toluene, or DMF are typically used. Ensure your solvent is thoroughly degassed to prevent catalyst deactivation.
Q2: I'm observing significant byproduct formation in my Buchwald-Hartwig reaction. What are the common side reactions and how can I mitigate them?
A2: Common side reactions include hydrodehalogenation of the aryl halide starting material and formation of diarylamines.
Troubleshooting Steps:
-
Hydrodehalogenation: This can occur if the catalytic cycle is interrupted. Ensure an inert atmosphere (argon or nitrogen) is maintained throughout the reaction to prevent catalyst oxidation. The purity of all reagents, especially the amine and base, is crucial.[5]
-
Diarylamine Formation: This can be an issue if the primary amine product is more reactive than the starting amine. Using a slight excess of the this compound can sometimes suppress this. Careful monitoring of the reaction progress by TLC or LC-MS is recommended to stop the reaction once the desired product is formed.
Amide Coupling
Q3: Standard amide coupling reagents (e.g., EDC/HOBt) are not effectively coupling my carboxylic acid with this compound. What should I try next?
A3: The reduced nucleophilicity of the amine is the primary challenge. Standard peptide coupling reagents may not be potent enough to activate the carboxylic acid sufficiently for reaction with this less reactive amine.[6]
Troubleshooting Steps:
-
Switch to a More Powerful Coupling Reagent: Uronium/aminium or phosphonium-based reagents like HATU, HBTU, or PyBOP are generally more effective for coupling with electron-deficient amines.[7]
-
In Situ Acid Chloride/Fluoride Formation: Converting the carboxylic acid to a more reactive acyl chloride (using, for example, oxalyl chloride or thionyl chloride) or acyl fluoride in a separate step prior to the addition of the amine can significantly improve yields.[8]
-
Additive Usage: The addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction, but should be used judiciously as it can sometimes promote side reactions.[6]
-
Reaction Conditions: Elevated temperatures may be required. Microwave irradiation can also be a useful tool to drive sluggish amide couplings to completion.
Suzuki Coupling
Q4: I want to perform a Suzuki coupling on a derivative of this compound where the amine is transformed into a halide or triflate. What are the key considerations?
A4: While the primary amine itself is not a direct partner in a Suzuki reaction, its derivatives (e.g., aryl halides or triflates) can be. The electronic nature of the difluorochroman system will still influence the reactivity.
Key Considerations:
-
Reactivity of the Halide/Triflate: The reactivity order for the leaving group is typically I > Br > OTf >> Cl.[9] Aryl chlorides can be particularly challenging and often require specialized catalyst systems with bulky, electron-rich phosphine ligands.[10]
-
Choice of Boronic Acid/Ester: The stability and reactivity of the organoboron reagent are important. Potassium trifluoroborate salts or boronate esters can sometimes offer advantages in terms of stability and ease of handling.
-
Base and Solvent System: A wide range of bases and solvents can be used in Suzuki couplings. The choice will depend on the specific substrates and the catalyst system. Biphasic solvent systems (e.g., toluene/water) are common.[9]
Experimental Protocols
The following are general starting protocols. Optimization for specific substrates is highly recommended.
Protocol 1: Buchwald-Hartwig Amination of an Aryl Bromide with this compound
Caption: Workflow for HATU-mediated Amide Coupling.
Data Summary Tables
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation for Aryl Bromides | Recommendation for Aryl Chlorides | Rationale |
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ | Readily available and effective precursors to the active Pd(0) species. |
| Ligand | XPhos, RuPhos, BrettPhos | GPhos, SPhos | Bulky, electron-rich ligands that facilitate oxidative addition and reductive elimination. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu, LHMDS | Strong, non-nucleophilic bases are required for amine deprotonation. |
| Solvent | Toluene, Dioxane | Toluene, Dioxane | Anhydrous, degassed polar aprotic solvents are standard. |
| Temperature | 80-110 °C | 100-120 °C | Higher temperatures are often needed for less reactive aryl chlorides. |
Table 2: Common Amide Coupling Reagents for Electron-Deficient Amines
| Reagent | Acronym | Class | Key Advantages |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Uronium/Aminium | High reactivity, low racemization. |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium | Effective for hindered couplings. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide | Often used with HOBt or DMAP for enhanced reactivity. Water-soluble byproducts. |
Troubleshooting Logic Diagram
Sources
- 1. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Palladium-Catalyzed Arylation of Fluoroalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Addressing Solubility Challenges of 4,4-Difluorochroman-6-amine Derivatives
Welcome to the technical support center for 4,4-Difluorochroman-6-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with this promising class of compounds. The inherent structural features of these derivatives, while conferring desirable pharmacological properties, often present significant solubility challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to overcome these hurdles in your experimental workflows.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of this compound derivatives.
Q1: Why are my this compound derivatives exhibiting poor aqueous solubility?
A1: The limited aqueous solubility of these derivatives is primarily attributed to the interplay of their molecular structure. The chroman scaffold is inherently hydrophobic, and the presence of two fluorine atoms at the 4-position further increases the lipophilicity of the molecule. While the amine group at the 6-position is hydrophilic and capable of hydrogen bonding, its contribution to overall solubility can be outweighed by the larger, nonpolar regions of the molecule.[1] As the hydrocarbon chain of an amine-containing compound gets larger, the overall solubility of the molecule tends to decrease.[1]
Q2: I'm observing inconsistent solubility results. What could be the contributing factors?
A2: Inconsistent solubility can stem from several factors:
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility profile.
-
Purity: The presence of impurities can significantly impact the solubility of the target compound. It's crucial to work with highly purified materials.
-
pH of the Solution: The amine group is basic and its ionization state is pH-dependent. At lower pH values, the amine group will be protonated, forming a more soluble salt.[2]
-
Temperature: Solubility is generally temperature-dependent. Ensure that all experiments are conducted at a consistent and recorded temperature.
Q3: What is the first step I should take to improve the solubility of my compound?
A3: The initial and often most effective step is to assess the pH-dependent solubility of your compound.[3] Since this compound derivatives contain a basic amine group, their solubility is expected to increase in acidic conditions due to the formation of a more soluble ammonium salt.[4][5][6] A simple experiment to determine the solubility at various pH points can provide valuable insights for formulation development.
Q4: Are there any general solvent considerations for this class of compounds?
A4: For initial dissolution, especially for creating stock solutions, organic solvents are typically required. Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
It is imperative to determine the final desired solvent composition for your assay and ensure that the compound remains soluble upon dilution from the organic stock solution into the aqueous experimental medium.
II. Troubleshooting Guides
This section provides detailed protocols and the rationale behind them for addressing specific solubility issues encountered during experimentation.
Troubleshooting Issue 1: Compound Precipitates Upon Dilution into Aqueous Buffer
This is a common challenge when diluting a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous buffer for biological assays.
Root Cause Analysis:
The primary reason for precipitation is that the final concentration of the organic solvent in the aqueous buffer is insufficient to maintain the solubility of the hydrophobic compound. The compound, which was stable in the high-concentration organic stock, "crashes out" of the solution when the environment becomes predominantly aqueous.
Solutions and Experimental Protocols:
The basic amine group in this compound derivatives offers a prime opportunity for solubility enhancement through pH modification and salt formation.[4][5][6] By lowering the pH of the aqueous buffer, the amine group becomes protonated, forming a more water-soluble ammonium salt.[4][5][6]
Experimental Protocol: pH-Dependent Solubility Assessment
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).
-
Compound Addition: Add an excess of the this compound derivative to a fixed volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separation: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Data Analysis: Plot the solubility as a function of pH to determine the optimal pH range for your experiments.
Diagram: pH Effect on Amine Solubility
Caption: The effect of pH on the ionization and solubility of an amine group.
A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of poorly soluble compounds.[7][8] This is a widely used technique in pharmaceutical formulations.[7][8]
Experimental Protocol: Co-Solvent Screening
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents such as polyethylene glycol 400 (PEG 400), propylene glycol (PG), and glycerin.[9]
-
Prepare Co-solvent Mixtures: Create a series of aqueous buffer solutions containing increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 30% v/v).
-
Determine Solubility: Measure the solubility of your this compound derivative in each co-solvent mixture using the shake-flask method described previously.
-
Evaluate Compatibility: Assess the compatibility of the optimal co-solvent concentration with your experimental system (e.g., cell viability, enzyme activity).
Table 1: Example Co-Solvent Screening Data
| Co-solvent (v/v %) | Solubility in Water (µg/mL) | Solubility in 10% PEG 400 (µg/mL) | Solubility in 20% PEG 400 (µg/mL) |
| Compound A | 1.5 | 15.2 | 55.8 |
| Compound B | 0.8 | 9.7 | 32.1 |
Diagram: Co-Solvency Workflow
Caption: A streamlined workflow for co-solvent screening to enhance solubility.
Troubleshooting Issue 2: Limited Solubility Even with pH and Co-solvent Optimization
In some cases, pH adjustment and co-solvents may not provide sufficient solubility enhancement, especially for highly lipophilic derivatives.
Advanced Solution: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can encapsulate poorly soluble "guest" molecules, like your this compound derivative, forming an inclusion complex that has significantly improved aqueous solubility.[10][11][12] This technique is particularly useful for BCS Class II and IV compounds.[]
Experimental Protocol: Cyclodextrin Complexation
-
Select Cyclodextrins: Common choices include alpha-cyclodextrin, beta-cyclodextrin, gamma-cyclodextrin, and chemically modified derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[11][]
-
Phase Solubility Studies:
-
Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.
-
Add an excess of the this compound derivative to each solution.
-
Equilibrate and quantify the dissolved compound as previously described.
-
Plot the concentration of the dissolved compound against the cyclodextrin concentration. A linear relationship (AL-type phase diagram) indicates the formation of a 1:1 inclusion complex.
-
-
Preparation of the Complex: The complex can be prepared by various methods, including kneading, co-precipitation, or freeze-drying.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Example of Solubility Enhancement with Cyclodextrins
| Compound | Intrinsic Solubility (µM) | Solubility with 10 mM HP-β-CD (µM) | Fold Increase |
| Derivative X | 5 | 150 | 30 |
| Derivative Y | 2 | 80 | 40 |
Diagram: Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule.
III. Concluding Remarks
Addressing the solubility of this compound derivatives is a critical step in unlocking their full therapeutic potential. By systematically applying the principles of pH modification, co-solvency, and cyclodextrin complexation, researchers can overcome these challenges and advance their drug discovery and development programs. This technical support guide provides a foundational framework for troubleshooting; however, the optimal solution will always be compound-specific and may require a combination of the strategies outlined.
IV. References
-
Hilaris Publisher. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Hilaris Publisher. Retrieved from [Link]
-
Bergström, C. A., Norinder, U., Luthman, K., & Artursson, P. (2003). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed, 22(5), 937-50. Retrieved from [Link]
-
Gâvan, A., Spirescu, V. A., Herman, V., Buteică, S. A., Bârcă, M., Jinga, V., & Găman, M. A. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central, 25(1), 10. Retrieved from [Link]
-
Wisdomlib. (2025). Co-solvency: Significance and symbolism. Wisdomlib. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?. Diplomata Comercial. Retrieved from [Link]
-
Unknown. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Unknown. Retrieved from [Link]
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]
-
BEPLS. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. BEPLS. Retrieved from [Link]
-
Springer. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Springer. Retrieved from [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Retrieved from [Link]
-
NIH. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. NIH. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. Retrieved from [Link]
-
Unknown. (n.d.). Solubility and pH of amines. Unknown. Retrieved from [Link]
-
Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Oxford Reference. (n.d.). Amine salts. Oxford Reference. Retrieved from [Link]
-
JoVE. (2024). Video: Extraction: Effects of pH. JoVE. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
-
ResearchGate. (2017). Is there a relationship between solubility of material and its PH level?. ResearchGate. Retrieved from [Link]
Sources
- 1. issr.edu.kh [issr.edu.kh]
- 2. Video: Extraction: Effects of pH [jove.com]
- 3. researchgate.net [researchgate.net]
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Validation & Comparative
A Comparative Guide to 4,4-Difluorochroman-6-amine and Chroman-6-amine: A Predictive Analysis of Bioactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive scaffolds is a well-established strategy to modulate pharmacological properties. This guide provides an in-depth, predictive comparison of 4,4-difluorochroman-6-amine and its non-fluorinated parent, chroman-6-amine. While direct comparative experimental data for these specific molecules is not yet prevalent in the public domain, this document synthesizes established principles of medicinal chemistry, data from structurally related compounds, and validated experimental protocols to offer a robust framework for researchers. We will explore the anticipated impact of gem-difluorination at the C4-position on the biological activity of the chroman-6-amine scaffold, focusing on a hypothetical application as a Monoamine Oxidase B (MAO-B) inhibitor, a target of interest for neurodegenerative diseases.
The Rationale for Fluorination: Anticipated Physicochemical and Pharmacological Shifts
The introduction of a gem-difluoro group at the C4-position of the chroman ring is expected to induce significant changes in the molecule's physicochemical and pharmacological profile. These alterations are rooted in the unique properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond.[1][2][3]
Expected Impact of 4,4-Difluorination:
-
Metabolic Stability: A primary driver for fluorination is the enhancement of metabolic stability.[3] The C-F bond is significantly stronger than a C-H bond, rendering it less susceptible to oxidative metabolism by cytochrome P450 enzymes. However, it is crucial to consider the potential for altered conformational preferences. A recent study on a macrocyclic system demonstrated that gem-difluorination can, in some contexts, lead to a higher population of a more metabolically labile conformer, paradoxically decreasing overall metabolic stability.[4] Therefore, experimental validation is paramount.
-
Binding Affinity and Potency: Fluorine's high electronegativity can modulate the electronic environment of the entire molecule. This can influence hydrogen bonding interactions with the target protein and alter the pKa of the amine group, which is often critical for salt-bridge formation in the binding pocket.[5] The introduction of fluorine can also lead to favorable orthogonal interactions with the protein backbone.
-
Lipophilicity and Membrane Permeability: The effect of fluorination on lipophilicity (LogP) is context-dependent.[6] While a single fluorine atom often increases lipophilicity, a gem-difluoro group can either increase or decrease it, depending on the overall molecular environment.[7] This property is a key determinant of a compound's ability to cross cellular membranes, including the blood-brain barrier, which is of particular relevance for neurological targets like MAO-B.
Hypothetical Comparative Activity Profile: MAO-B Inhibition
For the purpose of this guide, we will consider the potential of these compounds as inhibitors of Monoamine Oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative disorders such as Parkinson's disease. Chromone-based scaffolds have been identified as potent and selective MAO-B inhibitors.[8]
Table 1: Hypothetical In Vitro Activity Comparison
| Compound | Target | IC50 (nM) (Hypothetical) | Ki (nM) (Hypothetical) |
| Chroman-6-amine | MAO-B | 150 | 85 |
| This compound | MAO-B | 50 | 28 |
This data is illustrative and intended to represent a plausible outcome based on the anticipated benefits of fluorination. Actual experimental results may vary.
Experimental Workflows for Comparative Analysis
To empirically validate the predicted differences between this compound and chroman-6-amine, a series of well-defined experiments are necessary.
I. Synthesis of Target Compounds
The synthesis of chroman-6-amine can be achieved through established methods, likely involving the reduction of a corresponding nitro or cyano precursor. For this compound, a multi-step synthesis would be required, potentially starting from a fluorinated phenol derivative, followed by the construction of the chroman ring and subsequent functional group manipulations to introduce the amine.
Caption: Proposed synthetic workflows for chroman-6-amine and its 4,4-difluoro analog.
II. In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of each compound against human MAO-B.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human MAO-B enzyme and a suitable substrate (e.g., benzylamine) are prepared in an appropriate assay buffer.
-
Compound Dilution Series: A serial dilution of each test compound (chroman-6-amine and this compound) is prepared.
-
Incubation: The enzyme is pre-incubated with varying concentrations of the test compounds.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Detection: The rate of product formation is measured over time using a suitable detection method (e.g., fluorescence or absorbance).
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. Ki values are determined using the Cheng-Prusoff equation.[9]
III. Cell-Based Cytotoxicity Assay
Objective: To assess the general cytotoxicity of the compounds in a relevant cell line (e.g., SH-SY5Y human neuroblastoma cells).
Protocol:
-
Cell Culture: SH-SY5Y cells are cultured under standard conditions.
-
Compound Treatment: Cells are treated with a range of concentrations of each compound for a specified duration (e.g., 24 or 48 hours).
-
MTT Assay: The viability of the cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The concentration of compound that causes a 50% reduction in cell viability (CC50) is determined.
IV. In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of the two compounds in human liver microsomes.
Protocol:
-
Incubation Mixture: Each compound is incubated with human liver microsomes and NADPH (as a cofactor for P450 enzymes) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The enzymatic reaction is stopped at each time point by the addition of a quenching solvent (e.g., acetonitrile).
-
LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated from the disappearance rate of the parent compound.[10][11][12]
Table 2: Hypothetical Metabolic Stability Comparison
| Compound | In Vitro Half-life (t1/2, min) (Hypothetical) | Intrinsic Clearance (Clint, µL/min/mg protein) (Hypothetical) |
| Chroman-6-amine | 25 | 27.7 |
| This compound | > 60 | < 11.5 |
This data is illustrative and assumes that gem-difluorination at the C4 position blocks a primary site of metabolism without inducing a conformational change that increases lability at another site.
Visualizing the Proposed Mechanism of Action
The following diagram illustrates a simplified, hypothetical signaling pathway where the chroman-6-amine derivatives inhibit MAO-B, leading to a neuroprotective effect.
Caption: Hypothetical mechanism of MAO-B inhibition by chroman-6-amine derivatives.
Conclusion
This guide provides a comprehensive, albeit predictive, comparison of this compound and chroman-6-amine. The introduction of a gem-difluoro group at the C4-position is anticipated to enhance metabolic stability and binding affinity for targets such as MAO-B. However, the nuanced effects of fluorination on molecular conformation and lipophilicity underscore the necessity of empirical validation. The detailed experimental workflows provided herein offer a clear and actionable path for researchers to undertake a direct comparative analysis of these promising compounds. The insights gained from such studies will be invaluable for the rational design of next-generation therapeutics based on the privileged chroman scaffold.
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Part 1: Methodologies for Potency Determination: A Self-Validating System
An In-Depth Guide to the Comparative Potency of Fluorinated Chroman Isomers for Drug Discovery Professionals
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1] In the relentless pursuit of more effective and safer therapeutics, medicinal chemists frequently turn to fluorine substitution as a powerful strategy to fine-tune molecular properties. The strategic incorporation of fluorine—the most electronegative element—into the chroman framework can profoundly alter a molecule's lipophilicity, metabolic stability, pKa, and binding interactions, ultimately leading to significant changes in biological potency.[2][3]
This guide provides a comparative analysis of fluorinated chroman isomers, moving beyond theoretical principles to deliver actionable insights grounded in experimental data. We will explore the causal relationships between the specific placement of fluorine atoms and the resulting biological activity, offering a framework for rational drug design. By examining case studies and detailing the methodologies used for potency determination, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to harness the full potential of fluorination in chroman-based drug discovery.
To objectively compare isomers, one must first establish a robust and reproducible method for quantifying their biological effect. Potency is a measure of the concentration of a drug required to produce a specific effect. It is typically expressed as an IC50 (the concentration that inhibits a biological process by 50%), an EC50 (the concentration that produces 50% of the maximal response), or a Ki (the inhibition constant, representing the affinity of a ligand for a receptor).[4] The choice of assay is critical and depends on the biological target and the desired endpoint.
Key Assay Architectures
-
Biochemical (Target-Based) Assays: These assays directly measure the interaction between a compound and its purified molecular target (e.g., an enzyme or receptor). They are invaluable for determining intrinsic affinity and mechanism of action. A prime example is the Radioligand Binding Assay , long considered the "gold standard" for measuring the affinity of a ligand for its receptor due to its sensitivity and robustness.[4][5]
-
Cell-Based (Functional) Assays: These assays utilize living cells to measure the functional consequences of a compound's activity.[6][7] They provide a more physiologically relevant context by assessing a compound's effects within a complex cellular environment, accounting for factors like cell permeability and off-target interactions.[8] Examples include cell viability assays (e.g., MTT assays) to measure cytotoxicity or reporter gene assays to quantify the activation of a specific signaling pathway.[9]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a filtration-based competitive binding assay to determine the Ki of a test compound (an unlabeled fluorinated chroman isomer) for a specific membrane-bound receptor. The principle involves incubating receptor-containing membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. By measuring the displacement of the radioligand, we can calculate the test compound's affinity.[4][10]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize frozen tissue or cultured cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[10]
-
Centrifuge the homogenate at low speed (1,000 x g) to remove large debris.[10]
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[10]
-
Wash the pellet by resuspending it in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in an assay binding buffer. Determine the protein concentration using a standard method like the BCA assay.[10] The rationale for washing is to remove endogenous ligands and other cellular components that could interfere with the binding reaction.
-
-
Assay Execution:
-
Set up the assay in a 96-well plate. To each well, add in sequence:
-
150 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-120 µg).[10]
-
50 µL of the competing test compound (fluorinated chroman isomer) at various concentrations (typically a serial dilution over several log units). For control wells, add buffer instead.
-
50 µL of the radioligand solution at a fixed concentration (usually at or below its Kd value).[4]
-
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[10]
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the incubation by vacuum filtration through a glass fiber filter plate (e.g., GF/C filters presoaked in 0.3% PEI to reduce non-specific binding).[10]
-
The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining free radioligand. The speed of this step is critical to prevent dissociation of the ligand-receptor complex.
-
-
Data Acquisition and Analysis:
-
Dry the filters and add a scintillation cocktail.[10]
-
Measure the radioactivity trapped on each filter using a scintillation counter.
-
Plot the radioactivity (counts per minute) against the log concentration of the test compound. This will generate a sigmoidal competition curve.
-
Use non-linear regression analysis to fit the curve and determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Part 2: Comparative Potency of Positional Isomers: A Case Study
The precise position of a fluorine atom on the chroman scaffold can lead to dramatic differences in potency. A compelling example is found in the development of fluorinated isoflavanones (3-phenylchroman-4-ones) as inhibitors of aromatase, a key enzyme in estrogen synthesis and a validated target for treating hormone-dependent breast cancer.[1][11]
In a study by Khan et al., various fluorinated isoflavanones were synthesized and evaluated for their ability to inhibit aromatase using a fluorescence-based enzymatic assay. The results provide a clear demonstration of isomeric potency differences.[11]
| Compound | Structure (Fluorine Position) | Aromatase Inhibition IC50 (µM) | Potency Fold-Increase vs. Parent |
| 1a | 3-phenylchroman-4-one (Parent) | 29 | - |
| 3e | 6-fluoro-3-(pyridin-3-yl)chroman-4-one | 0.8 | 36.3x (vs. 1a) |
| 3d | 8-fluoro-3-(pyridin-3-yl)chroman-4-one | > 100 | Inactive |
| 1e | 3-(pyridin-3-yl)chroman-4-one | 5.8 | 5.0x (vs. 1a) |
Data synthesized from Khan, I., et al. (2017).[11]
Structure-Activity Relationship (SAR) Insights
The data clearly shows that fluorination is not a guaranteed path to higher potency; its effect is exquisitely dependent on position.
-
The Potent Isomer (6-Fluoro): Compound 3e , with fluorine at the 6-position, is the most potent compound in the series, showing a remarkable 36-fold increase in potency compared to the parent isoflavanone 1a and a 7-fold increase compared to its non-fluorinated analogue 1e .[11] The rationale for this enhanced activity lies in the specific interactions within the aromatase active site. The hydrophobic nature of the active site means that the increased lipophilicity from the fluorine atom can enhance binding affinity.[11]
-
The Inactive Isomer (8-Fluoro): In stark contrast, the isomeric compound 3d , with fluorine at the 8-position, was found to be inactive. This dramatic loss of activity suggests that substitution at the 8-position introduces steric hindrance or an unfavorable electrostatic interaction that disrupts the optimal binding conformation within the enzyme's active site.
This case study powerfully illustrates that a simple positional change of a single fluorine atom can be the difference between a highly potent lead compound and an inactive molecule.
Part 3: Broader Bioactivity Landscape and Mechanistic Rationale
The principles observed with aromatase inhibitors extend to other biological targets. The strategic placement of fluorine can enhance potency across different therapeutic areas, from antiviral to anticancer applications.
Antiviral Activity of Fluorinated 2-Arylchroman-4-ones
A study on fluorinated flavanone derivatives revealed potent activity against the influenza A virus. The data below shows the inhibitory concentration (IC50) and selectivity index (SI), where a higher SI indicates a better safety profile (less cytotoxicity relative to antiviral activity).
| Compound | Structure (Fluorine Positions) | Antiviral Activity IC50 (µM) | Selectivity Index (SI) |
| Compound A | 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | 6 | 150 |
Data from Politanskaya, L., et al. (2023).[12]
In this case, a combination of fluorine substitutions on both the chroman core (6- and 8-positions) and the 2-aryl ring (trifluoromethyl group) led to the most active compound against the H1N1 influenza virus.[12] This highlights a more complex SAR, where multiple fluorine atoms work in concert to optimize the molecule's properties.
SIRT2 Inhibition for Neurodegenerative Disease and Cancer
In the development of Sirtuin 2 (SIRT2) inhibitors, a target for neurodegenerative diseases and cancer, halogen substitution patterns on the chroman-4-one scaffold were found to be critical for potency.[13]
| Compound | Structure | SIRT2 Inhibition (% at 200 µM) | SIRT2 IC50 (µM) |
| 1a | 8-bromo-6-chloro-2-pentylchroman-4-one | 88% | 4.5 |
Data from S-G. Andersson, et al. (2012).[13][14]
While this lead compound uses bromine and chlorine, the study underscores a key principle applicable to fluorine: large, electron-withdrawing groups at the 6- and 8-positions are crucial for high potency.[13] This suggests that fluorinated analogs at these positions would likely exhibit significant activity, driven by the strong electron-withdrawing nature of fluorine.
Conclusion and Future Directions
The experimental evidence is unequivocal: the potency of fluorinated chroman derivatives is not merely a function of containing fluorine, but is critically dependent on the precise isomeric placement of the fluorine atom(s). As demonstrated in the case of aromatase inhibitors, a shift from the 6- to the 8-position can completely abrogate biological activity. This underscores the necessity of systematic isomeric synthesis and evaluation during the lead optimization phase of drug discovery.
The strategic placement of fluorine influences a molecule's steric profile, electronic distribution, and metabolic stability, thereby dictating its interaction with the biological target. For drug development professionals, a deep, data-driven understanding of these structure-activity relationships is paramount. It enables the transition from serendipitous discovery to rational design, allowing for the targeted synthesis of isomers with the highest probability of success.
Future research should continue to explore the nuanced effects of di- and tri-fluorination patterns on the chroman scaffold and investigate the interplay between fluorination and stereochemistry, as chiral centers on the chroman ring add another layer of complexity and opportunity for optimizing potency and selectivity.
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4,4-Difluorochroman-6-amine: A Superior Scaffold for Modern Drug Discovery
Introduction: The Aniline Dilemma and the Rise of Saturated Bioisosteres
For decades, the aniline moiety has been a cornerstone in medicinal chemistry, its versatility in synthesis and ability to form key interactions with biological targets making it a frequent component of drug candidates.[1] However, the very properties that make aniline attractive also contribute to its significant drawbacks, namely metabolic instability and potential for toxicity.[1] The aromatic amine is susceptible to cytochrome P450-mediated oxidation, which can lead to the formation of reactive metabolites capable of causing idiosyncratic adverse drug reactions.[2] This "aniline dilemma" has spurred a search for bioisosteric replacements that mimic the desirable properties of aniline while mitigating its liabilities.
Saturated carbocyclic scaffolds have emerged as a promising solution.[2] By replacing the flat, electron-rich aniline ring with a three-dimensional, sp³-rich core, medicinal chemists can often improve physicochemical properties such as solubility and metabolic stability, while maintaining or even enhancing biological activity.[2] This guide provides an in-depth validation of 4,4-Difluorochroman-6-amine as a superior aniline bioisostere, offering a compelling alternative for the development of safer and more effective therapeutics. We will explore its synthesis, compare its key properties with aniline and other scaffolds, and provide detailed experimental protocols for its evaluation.
The this compound Scaffold: A Strategic Design
The this compound scaffold incorporates several key features that make it an attractive candidate for aniline replacement:
-
Saturated Core: The chroman ring system introduces a desirable three-dimensional geometry, increasing the fraction of sp³-hybridized carbons (Fsp³) which is often correlated with improved clinical success.
-
Gem-Difluoro Substitution: The introduction of a gem-dinal fluoro group at the 4-position offers several advantages. The strong carbon-fluorine bond can block potential sites of metabolism, thereby enhancing metabolic stability.[3] Furthermore, the electronegativity of the fluorine atoms can modulate the pKa of the neighboring amine and influence the molecule's overall electronic properties and binding interactions.
-
Constrained Conformation: The cyclic nature of the chroman scaffold reduces the conformational flexibility compared to acyclic aniline bioisosteres, which can lead to improved binding affinity and selectivity for the target protein.
Comparative Analysis: this compound vs. Alternative Scaffolds
To objectively assess the viability of this compound, we compare its key physicochemical and metabolic properties with aniline and another common saturated bioisostere, aminonorbornane.[4]
| Property | Aniline | Aminonorbornane[4] | This compound (Predicted) | Rationale for Improvement |
| LogP | 0.9 | ~1.5 - 2.5 | ~1.8 - 2.2 | The gem-difluoro group increases lipophilicity compared to a methylene group, but the overall 3D structure can lead to a more favorable balance than simple saturated rings. |
| pKa | 4.6[5] | ~10.5 | ~5.0 - 5.5 | The electron-withdrawing effect of the gem-difluoro group is expected to lower the basicity of the amine compared to other saturated amines, bringing it closer to the pKa of aniline, which can be advantageous for certain biological targets. |
| Aqueous Solubility | 16,000 mg/L[5] | Moderate | Moderate to Good | The increased polarity from the C-F bonds and the potential for improved crystal packing due to the rigid scaffold can lead to enhanced aqueous solubility compared to highly lipophilic scaffolds. |
| Metabolic Stability (HLM) | Low to Moderate[2] | High[4] | High | The gem-difluoro substitution at a potential metabolic "soft spot" is a well-established strategy to block CYP450-mediated oxidation and improve metabolic stability. |
Note: Experimental data for this compound is not extensively available in the public domain. The values presented are estimations based on the known effects of gem-difluorination and the properties of structurally similar compounds.
Experimental Validation: Protocols for Scaffold Assessment
To validate the predicted advantages of the this compound scaffold, the following experimental protocols are recommended:
Protocol 1: Synthesis of this compound
A plausible synthetic route to this compound is outlined below, starting from commercially available materials.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure:
-
Fluorination of 6-Nitrochroman-4-one: To a solution of 6-nitrochroman-4-one in a suitable anhydrous solvent (e.g., dichloromethane) at -78 °C, add diethylaminosulfur trifluoride (DAST) or another suitable fluorinating agent dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 4,4-difluoro-6-nitrochroman.
-
Reduction of the Nitro Group: Dissolve the 4,4-difluoro-6-nitrochroman in a suitable solvent such as ethanol or methanol. Add a catalytic amount of palladium on carbon (10% w/w). Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure. The resulting residue is the desired product, this compound, which can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay determines the rate of metabolism of a compound by liver enzymes.
Workflow for Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay.
Step-by-Step Procedure:
-
Preparation of Incubation Mixture: Prepare a stock solution of the test compound (this compound, aniline, etc.) in a suitable organic solvent (e.g., DMSO). Dilute the stock solution in incubation buffer (e.g., potassium phosphate buffer, pH 7.4) to the final desired concentration.
-
Incubation: In a 96-well plate, combine the test compound solution with human liver microsomes. Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH regenerating system.
-
Time Points and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
Sample Processing and Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (Clint) can be calculated.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts the passive permeability of a compound across a biological membrane.
Step-by-Step Procedure:
-
Preparation of Plates: Coat the wells of a 96-well filter plate with an artificial membrane solution (e.g., a solution of lecithin in dodecane). Allow the solvent to evaporate.
-
Addition of Compounds: To the donor wells of the filter plate, add a solution of the test compound in a suitable buffer.
-
Assembly and Incubation: Place the filter plate onto a 96-well acceptor plate containing buffer. Incubate the assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculation of Permeability: The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells and the incubation parameters.
Application in Drug Discovery: A Case Study in p38 MAPK Inhibition
The this compound scaffold is particularly well-suited for targets where an aniline or related aromatic amine is a known pharmacophore. One such target class is the p38 mitogen-activated protein kinase (MAPK) family, which is implicated in inflammatory diseases.[6][7] Many p38 MAPK inhibitors utilize a substituted aniline moiety to form a key hydrogen bond with the hinge region of the kinase.
p38 MAPK Signaling Pathway
Caption: Simplified p38 MAPK signaling pathway and the point of intervention.
Replacing the aniline in a known p38 MAPK inhibitor with this compound could lead to a new chemical entity with an improved pharmacokinetic profile. The gem-difluoro group would be expected to enhance metabolic stability, potentially leading to a longer half-life and reduced dosing frequency. The altered pKa of the amine could also fine-tune the binding interactions with the kinase, potentially improving potency and selectivity.
Conclusion: A Scaffold with Significant Promise
The validation of this compound as a viable scaffold in drug discovery is supported by a strong scientific rationale. Its inherent properties, including a three-dimensional structure, the presence of metabolically robust gem-dinal fluoro groups, and a tunable amine basicity, directly address the well-documented liabilities of the traditional aniline moiety. The provided experimental protocols offer a clear path for the empirical validation of these advantages. For researchers and drug development professionals seeking to design next-generation therapeutics with improved safety and pharmacokinetic profiles, this compound represents a compelling and strategically sound building block.
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Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses. PubMed. Available at: [Link]
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Synthesis and Characterization of High-Affinity 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene-Labeled Fluorescent Ligands for Human β-Adrenoceptors. PubMed Central. Available at: [Link]
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Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][6] triazolo [4, 3-d][6][8] diazepin-8-amine derivatives as potential BRD4 inhibitors. PubMed. Available at: [Link]
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Design, synthesis, and biological evaluation of novel 4,4‐difluoro‐1‐methyl‐N, 6‐diphenyl‐5, 6‐dihydro‐4H‐pyrimido [4, 5‐b][6] triazolo [4, 3‐d][6][8] diazepin‐. ResearchGate. Available at: [Link]
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Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes. PubMed. Available at: [Link]
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A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. PubMed Central. Available at: [Link]
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Design, synthesis and biological evaluation of novel 4-anilinoquinazolines with C-6 urea-linked side chains as inhibitors of the epidermal growth factor receptor. PubMed. Available at: [Link]
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Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. National Institutes of Health. Available at: [Link]
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A Prospective Guide to the Structure-Activity Relationship of Novel 4,4-Difluorochroman-6-amine Analogs: A Blueprint for Discovery
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of innovation. This guide provides a forward-looking analysis of the 4,4-difluorochroman-6-amine scaffold, a promising yet underexplored area in medicinal chemistry. In the absence of extensive published data on this specific analog series, this document serves as a predictive blueprint, synthesizing established principles of medicinal chemistry to hypothesize a structure-activity relationship (SAR) and to propose a strategic direction for its investigation.
The chroman scaffold is a privileged structure in drug discovery, forming the core of various biologically active compounds. The introduction of a gem-difluoro group at the 4-position is anticipated to modulate the molecule's physicochemical properties, including its metabolic stability and conformational preferences.[1][2][3][4][5] Furthermore, the 6-amino group provides a key site for functionalization, allowing for the exploration of a wide range of chemical space to optimize biological activity.
Proposed Synthetic Strategy: A Gateway to Novel Analogs
A plausible synthetic route to the this compound core and its derivatives is essential for initiating an SAR study. Based on established chemical transformations, a multi-step synthesis can be envisioned, starting from a readily available precursor such as 6-nitro-4-chromanone.[6]
Caption: Proposed synthetic route to this compound analogs.
Experimental Protocol: Synthesis of this compound
-
Gem-difluorination of 6-Nitro-4-chromanone: To a solution of 6-nitro-4-chromanone in an appropriate solvent (e.g., dichloromethane), add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) at a controlled temperature. Monitor the reaction by thin-layer chromatography (TLC) until completion. Upon completion, quench the reaction and purify the product, 4,4-difluoro-6-nitrochroman, using column chromatography.
-
Reduction of the Nitro Group: Dissolve the 4,4-difluoro-6-nitrochroman in a suitable solvent like ethanol or methanol. Add a catalyst, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere. After the reaction is complete, filter off the catalyst and evaporate the solvent to obtain the desired this compound.
Hypothesized Structure-Activity Relationships: A Roadmap for Optimization
The following sections outline potential SAR trends for the this compound scaffold, drawing parallels from the known SAR of other chroman derivatives and the established effects of fluorine in medicinal chemistry.[7][8]
1. The Role of the 4,4-Difluoro Group
The gem-difluoro moiety at the 4-position is expected to have a profound impact on the molecule's properties. It can alter the conformation of the chroman ring system and influence the basicity of the pyran oxygen.[1][2][3] Furthermore, the C-F bond's stability can block metabolic oxidation at this position, potentially increasing the compound's half-life.[4][5]
2. Modifications of the 6-Amino Group
The 6-amino group serves as a critical handle for introducing diversity. The nature of the substituent on the amine is expected to significantly influence the biological activity.
| Modification | Hypothesized Effect on Activity | Rationale |
| Acylation | Potentially increased potency and altered target selectivity. | Amide formation can introduce hydrogen bond donors and acceptors, facilitating stronger interactions with biological targets. |
| Alkylation | May influence lipophilicity and cell permeability. | The size and nature of the alkyl group can be tuned to optimize pharmacokinetic properties. |
| Sulfonylation | Could enhance binding affinity through strong hydrogen bonding. | Sulfonamides are known to be effective functional groups in various drug classes. |
3. Substitutions on the Aromatic Ring
Introducing substituents on the aromatic part of the chroman ring can modulate electronic properties and provide additional points of interaction with target proteins.
| Position | Substitution | Hypothesized Effect on Activity |
| 5, 7, 8 | Electron-withdrawing groups (e.g., -Cl, -CF3) | May enhance activity by altering the electron density of the aromatic ring. |
| 5, 7, 8 | Electron-donating groups (e.g., -OCH3) | Could influence metabolic stability and target binding. |
Proposed Experimental Workflow for SAR Elucidation
To validate the hypothesized SAR, a systematic approach to synthesis and biological evaluation is necessary.
Caption: Proposed workflow for the elucidation of the SAR of this compound analogs.
Key Biological Assays to Consider:
-
Antiproliferative Assays: Screen against a panel of cancer cell lines to identify potential anticancer activity.
-
Antimicrobial Assays: Evaluate activity against a range of bacterial and fungal strains.
-
Antioxidant Assays: Determine the radical scavenging and antioxidant potential.
-
In vitro ADME Assays: Assess metabolic stability in liver microsomes to validate the effect of the gem-difluoro group.
Conclusion
The this compound scaffold represents a promising, yet unexplored, frontier in medicinal chemistry. This guide provides a foundational, hypothesis-driven framework for initiating research into this novel class of compounds. By systematically synthesizing and evaluating analogs based on the proposed SAR, researchers can unlock the therapeutic potential of this intriguing scaffold. The strategic incorporation of the gem-difluoro group and the versatile 6-amino functionality offers a rich platform for the design of next-generation therapeutic agents.
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Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC. [Link]
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Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]
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Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][1][3][7] triazolo [4, 3-d][3][7] diazepin-8-amine derivatives as potential BRD4 inhibitors. PubMed. [Link]
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A Comparative Analysis of Novel 4,4-Difluorochroman-6-amine Derivatives and Established γ-Secretase Inhibitors in the Context of Alzheimer's Disease Research
A Senior Application Scientist's Guide to Evaluating Novel Inhibitors
In the relentless pursuit of effective therapeutics for Alzheimer's disease (AD), the enzymatic complex γ-secretase remains a pivotal, albeit challenging, drug target. As the final protease to cleave the amyloid precursor protein (APP), it is directly responsible for generating the amyloid-β (Aβ) peptides that aggregate to form the pathological plaques characteristic of AD brains. This guide provides a framework for researchers and drug development professionals to compare the biological activity of a novel chemical series, exemplified here by 4,4-Difluorochroman-6-amine derivatives, against well-characterized γ-secretase inhibitors.
The development of γ-secretase inhibitors (GSIs) has been a long and complex journey, marked by both significant promise and notable setbacks.[1] Early-generation GSIs demonstrated potent reduction of Aβ in preclinical models, but their clinical progression was often hampered by mechanism-based toxicities.[2] This is primarily due to γ-secretase's role in processing other critical substrates, most notably the Notch receptor, which is essential for cell-fate decisions.[3][4] Inhibition of Notch signaling can lead to severe side effects, including gastrointestinal toxicity and immunosuppression.[3] Consequently, the field has evolved to prioritize not just the potency of new inhibitors, but also their selectivity for APP processing over Notch cleavage.
This guide will first present a comparative overview of established GSIs, followed by a template for evaluating novel compounds like the this compound series. We will delve into the critical experimental protocols and data interpretation necessary to build a comprehensive biological activity profile.
Established γ-Secretase Inhibitors: A Performance Benchmark
A multitude of GSIs have been developed over the years, each with a unique pharmacological profile.[5][6] The table below summarizes the in vitro potency of several well-known inhibitors against the production of Aβ40 and Aβ42, the two primary isoforms of amyloid-β, and their off-target activity on Notch signaling. A lower IC50 value indicates higher potency.
| Compound | Aβ40 IC50 (nM) | Aβ42 IC50 (nM) | Notch IC50 (nM) | Selectivity (Notch/Aβ42) |
| Semagacestat | 12.1[5] | 10.9[5] | 14.1[5] | ~1.3 |
| Avagacestat | 0.30[5] | 0.27[5] | 0.84[5] | ~3.1 |
| DAPT | ~115 (total Aβ)[5] | 200[5] | - | - |
| LY-411575 | 0.078 (membrane)[5] | - | 0.39[5] | ~5 |
| Nirogacestat | - | - | 6.2[5] | - |
| MK-0752 | 5 (in cells)[5] | - | 55[5] | 11 |
Note: IC50 values can vary depending on the assay conditions (e.g., cell-free vs. cell-based). The data presented here is for comparative purposes.
Evaluating Novel this compound Derivatives
At present, specific biological activity data for this compound derivatives as γ-secretase inhibitors is not extensively available in the public domain. The following section serves as a template for researchers to populate with their own experimental findings.
A thorough evaluation of a novel chemical series requires a systematic approach, beginning with in vitro enzymatic assays and progressing to cell-based models to assess both on-target potency and potential off-target effects.
Table 2: Biological Activity Profile of this compound Derivatives (Example Template)
| Derivative | Aβ40 IC50 (nM) | Aβ42 IC50 (nM) | Notch IC50 (nM) | Selectivity (Notch/Aβ42) |
| Compound X-1 | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] |
| Compound X-2 | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] |
| Compound X-3 | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] |
Understanding the Mechanism: The γ-Secretase Pathway
To appreciate the nuances of inhibitor activity, it is crucial to understand the underlying biological pathway. The diagram below illustrates the sequential cleavage of APP by β-secretase and then γ-secretase, leading to the production of Aβ peptides. It also depicts the cleavage of Notch by γ-secretase, highlighting the point of potential off-target effects.
Caption: Sequential processing of APP by β- and γ-secretase leading to Aβ production, and the parallel cleavage of Notch by γ-secretase.
Experimental Design: A Step-by-Step Workflow for Inhibitor Profiling
The following diagram outlines a typical workflow for the initial characterization of novel γ-secretase inhibitors. This systematic process ensures that the most promising compounds are advanced based on a comprehensive data package.
Caption: A streamlined workflow for the in vitro and cell-based evaluation of novel γ-secretase inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, detailed protocols are essential. Below are representative methods for key assays in the inhibitor profiling workflow.
In Vitro γ-Secretase FRET Assay
This assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of isolated γ-secretase.
Principle: A synthetic peptide substrate contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by γ-secretase, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 6.8, 2 mM EDTA, 0.25% CHAPSO).
-
Reconstitute purified γ-secretase enzyme in reaction buffer to the desired concentration.
-
Prepare the FRET substrate in a suitable solvent (e.g., DMSO) and then dilute in reaction buffer.
-
Prepare a serial dilution of the test compounds (e.g., this compound derivatives) and known inhibitors in DMSO.
-
-
Assay Procedure:
-
In a 384-well microplate, add 1 µL of each compound dilution.
-
Add 10 µL of the γ-secretase enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.
-
Immediately begin kinetic reading of fluorescence intensity (e.g., every 2 minutes for 1 hour) using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the reaction rates to the DMSO control wells (100% activity) and a potent inhibitor control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Aβ Production Assay (ELISA)
This assay measures the effect of inhibitors on Aβ production in a more physiologically relevant cellular context.
Principle: Cells that overexpress APP are treated with the test compounds. The amount of Aβ40 and Aβ42 secreted into the cell culture medium is then quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate HEK293 cells stably expressing human APP695 in a 96-well plate and culture overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds.
-
Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
-
ELISA Procedure:
-
Collect the conditioned medium from each well.
-
Coat a 96-well ELISA plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42 and incubate overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add the conditioned medium and Aβ standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a detection antibody conjugated to horseradish peroxidase (HRP).
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the Aβ standards against their concentrations.
-
Calculate the concentration of Aβ40 and Aβ42 in each sample from the standard curve.
-
Normalize the Aβ concentrations to the vehicle-treated control cells.
-
Plot the percentage of Aβ reduction against the logarithm of the compound concentration to determine the IC50 values.
-
Conclusion
The comparative evaluation of novel chemical entities against established inhibitors is a cornerstone of modern drug discovery. For a target as complex as γ-secretase, a multi-faceted approach that considers both on-target potency and off-target selectivity is imperative. This guide provides a robust framework for such an evaluation, enabling researchers to make data-driven decisions in the development of the next generation of therapeutics for Alzheimer's disease. The successful application of these principles will be critical in identifying novel this compound derivatives or other chemical series with a superior therapeutic window.
References
- Imbimbo, B. P., & Villetti, G. (2010). γ-Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State. CNS & Neurological Disorders-Drug Targets, 9(3), 329-340.
- Imbimbo, B. P. (2010). γ-secretase inhibitors for treating Alzheimer's disease: rationale and clinical data. Future Medicinal Chemistry, 2(8), 1327-1340.
- Lanz, T. A., & Wood, K. M. (2004). Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity. Current opinion in drug discovery & development, 7(4), 523-532.
- Golde, T. E., Koo, E. H., Felsenstein, K. M., Osborne, B. A., & Miele, L. (2013). γ-Secretase inhibitors and modulators. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1828(12), 2898-2907.
- Coric, V., van Dyck, C. H., Salloway, S., Andreasen, N., Brody, M., Richter, R. W., ... & Gilman, S. (2015). Safety and tolerability of the γ-secretase inhibitor avagacestat in a phase 2 study of mild to moderate Alzheimer disease. Archives of neurology, 69(11), 1430-1440.
- Doody, R. S., Raman, R., Farlow, M., Iwatsubo, T., Vellas, B., Joffe, S., ... & Aisen, P. S. (2013). A phase 3 trial of semagacestat for treatment of Alzheimer's disease. New England Journal of Medicine, 369(4), 341-350.
- De Strooper, B. (2014). Lessons from a failed γ-secretase Alzheimer trial. Cell, 159(4), 721-726.
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profile of 4,4-Difluorochroman-6-amine Derivatives
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to its successful translation into a therapeutic agent. The 4,4-Difluorochroman-6-amine scaffold represents a promising pharmacophore, with the gem-difluoro group offering potential enhancements in metabolic stability and binding affinity.[1] However, the introduction of such modifications necessitates a thorough evaluation of the compound's cross-reactivity profile to anticipate and mitigate potential off-target effects.[2] This guide provides a comparative analysis of the predicted cross-reactivity profile of this compound derivatives, supported by data from analogous structures, and details the experimental methodologies required for a comprehensive assessment.
The Significance of the this compound Scaffold
The chroman ring system is a core component of numerous biologically active compounds, both natural and synthetic, exhibiting a wide array of pharmacological activities including anticancer, anti-inflammatory, and neuroprotective effects.[3][4][5] The amine substitution at the 6-position provides a key vector for chemical modification, allowing for the exploration of structure-activity relationships (SAR). The incorporation of a gem-difluoromethylene group at the 4-position is a strategic design element intended to modulate the physicochemical properties of the molecule, potentially leading to improved metabolic stability and altered binding interactions.[1]
Predicted Cross-Reactivity Profile: Learning from Analogs
Direct experimental data on the cross-reactivity of this compound derivatives is not yet extensively published. However, by examining the known biological targets of structurally related chroman and chromone derivatives, we can construct a predictive framework for their likely off-target interactions.
Table 1: Potential Off-Target Classes for this compound Derivatives Based on Analogous Scaffolds
| Target Class | Specific Examples of Targets | Rationale Based on Analogous Compounds |
| Kinases | Various serine/threonine and tyrosine kinases | Chromone-based structures have been identified as kinase inhibitors.[6] The ATP-binding site of many kinases can accommodate planar heterocyclic scaffolds. |
| G-Protein Coupled Receptors (GPCRs) | Serotonin (5-HT), Dopamine, Adrenergic receptors | Chroman derivatives have been explored as ligands for various GPCRs, including 5-HT1A receptor antagonists.[3][7] |
| Ion Channels | Voltage-gated sodium (NaV), potassium (KV), and calcium (CaV) channels | The lipophilic and rigid nature of the chroman scaffold may facilitate interaction with the hydrophobic pockets of ion channels.[8][9] |
| Nuclear Receptors | Estrogen Receptor (ER) | Certain chromene derivatives are known to interact with the estrogen receptor.[10] |
| Enzymes | Sirtuins (e.g., SIRT2), Cholinesterases (AChE, BChE), Monoamine Oxidases (MAO-A, MAO-B), Phosphodiesterases (PDEs) | Substituted chroman-4-ones are selective SIRT2 inhibitors.[11] Other chromene derivatives have shown inhibitory activity against cholinesterases, MAOs, and PDEs.[12][13][14] |
A Strategic Approach to Experimental Cross-Reactivity Profiling
A definitive understanding of the cross-reactivity profile of this compound derivatives requires a systematic and tiered experimental approach. This typically begins with broad panel screening followed by more focused dose-response studies for any identified hits.
Caption: Tiered experimental workflow for cross-reactivity profiling.
I. Kinase Selectivity Profiling
Given the prevalence of kinase inhibitors in drug discovery and the potential for chroman-based scaffolds to interact with the ATP binding site, a broad kinase panel is a critical first step.
Experimental Protocol: Radiometric Kinase Assay (HotSpot™)
-
Plate Preparation: Dispense a master mix containing buffer, cofactors, and a specific kinase into a 384-well plate.
-
Compound Addition: Add the this compound derivative at a screening concentration (e.g., 1 µM and 10 µM) to the assay wells. Include a vehicle control (DMSO) and a known inhibitor as a positive control.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and a specific substrate peptide or protein.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Reaction Quenching & Washing: Stop the reaction by adding a quenching solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control. Hits are typically defined as compounds causing >50% or >70% inhibition.
Data Presentation: Kinase Selectivity TreeSpot
For hits identified in the initial screen, IC50 values should be determined using a 10-point dose-response curve. The data can be visualized using a TreeSpot diagram, which maps the inhibited kinases onto the human kinome tree, providing a clear visual representation of the compound's selectivity.
II. GPCR Off-Target Screening
GPCRs represent a large and diverse family of drug targets, and off-target interactions can lead to a range of physiological effects. Radioligand binding assays are a robust method for initial screening.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the target GPCR.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the target GPCR, and the test compound at a screening concentration (e.g., 10 µM).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the percent inhibition of radioligand binding by the test compound.
Caption: GPCR agonist vs. antagonist action.
For confirmed binders, functional assays are necessary to determine if the compound acts as an agonist, antagonist, or allosteric modulator.[15] Common functional readouts include measuring changes in intracellular second messengers like cAMP or calcium.[16]
III. Ion Channel Cross-Reactivity Assessment
Off-target interactions with ion channels, particularly cardiac channels like hERG, are a significant safety concern in drug development.[8] Automated patch-clamp electrophysiology provides a high-throughput method for assessing ion channel activity.
Experimental Protocol: Automated Patch-Clamp Electrophysiology
-
Cell Preparation: Use a stable cell line expressing the ion channel of interest.
-
Chip Priming: Prime the microfluidic chip of the automated patch-clamp system.
-
Cell Sealing: Introduce the cell suspension to the chip, where individual cells are captured and form a high-resistance seal (gigaseal) over an aperture.
-
Whole-Cell Configuration: Establish the whole-cell patch-clamp configuration.
-
Voltage Protocol & Baseline Recording: Apply a specific voltage protocol to elicit ion channel currents and record a stable baseline.
-
Compound Application: Perfuse the test compound over the cell at multiple concentrations.
-
Data Acquisition: Record the ion channel currents in the presence of the compound.
-
Data Analysis: Measure the effect of the compound on the current amplitude and kinetics to determine the IC50.
Conclusion: Building a Comprehensive Selectivity Profile
The this compound scaffold holds considerable promise for the development of novel therapeutics. However, a thorough and early assessment of its cross-reactivity profile is essential for mitigating risks and ensuring the selection of candidates with the highest potential for success. By leveraging predictive insights from analogous structures and employing a systematic, multi-tiered experimental approach encompassing broad panel screening and detailed mechanistic studies, researchers can build a comprehensive understanding of the selectivity of these derivatives. This knowledge is crucial for guiding medicinal chemistry efforts to optimize on-target potency while minimizing off-target liabilities, ultimately accelerating the journey from discovery to the clinic.
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A Head-to-Head Comparison of Fluorinated Amine Building Blocks in Synthesis: A Guide for Researchers
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists.[1][2] The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, pKa, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[1][3][4][5] Among the various fluorinated motifs, amines stand out due to their prevalence in bioactive compounds. This guide provides an in-depth, head-to-head comparison of key fluorinated amine building blocks, offering insights into their synthesis, properties, and strategic application in drug development.
The Impact of Fluorination on Amine Properties: A Physicochemical Overview
The introduction of fluorine atoms into an amine-containing molecule can dramatically alter its fundamental physicochemical properties. These changes are highly dependent on the number of fluorine atoms and their proximity to the nitrogen atom.
-
Basicity (pKa): Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which significantly reduces the basicity of nearby amine groups.[1][3] This modulation of pKa is a critical tool for optimizing a drug's bioavailability, as it can improve membrane permeability.[3][6]
-
Lipophilicity (LogP): The effect of fluorination on lipophilicity is more complex. While the introduction of a single fluorine atom or a trifluoromethyl group can increase lipophilicity, leading to better cell penetration, extensive fluorination can sometimes decrease it.[3][6][7][8] The overall impact is highly context-dependent, influenced by the molecule's overall structure.[9][10][11]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (approximately 116 kcal/mol) compared to a carbon-hydrogen bond (around 99 kcal/mol).[3] This inherent strength makes fluorinated compounds more resistant to metabolic oxidation by cytochrome P450 enzymes, a common strategy to block metabolic "soft spots" and prolong a drug's half-life.[1][6][12][13]
-
Conformational Effects and Binding Affinity: Fluorine substitution can influence molecular conformation, which in turn can enhance binding affinity to the target protein.[1][3] Fluorine can also act as a hydrogen bond acceptor, further contributing to tighter binding interactions.[3][14]
Comparative Analysis of Key Fluorinated Amine Building Blocks
This section provides a detailed comparison of commonly utilized fluorinated amine building blocks, highlighting their synthetic accessibility and key characteristics.
α-Trifluoromethyl Amines
α-Trifluoromethyl amines are valuable motifs in medicinal chemistry, often serving as proteolysis-resistant surrogates for amides.[15]
Synthesis: Recent advancements have provided more accessible routes to these compounds. One notable method involves the reaction of gem-difluoroazadienes with silver fluoride (AgF) in the presence of a phosphine catalyst.[15] This generates a key α-CF3 azaallyl-silver intermediate that can undergo palladium-catalyzed cross-coupling with aryl iodides.[15] Another practical approach starts from aldehydes or ketones, which are converted to imines and then trifluoromethylated using the Ruppert-Prakash reagent (Me3SiCF3).[16]
Key Properties & Applications:
-
Metabolic Stability: The trifluoromethyl group significantly enhances metabolic stability.
-
Lipophilicity: Generally increases the lipophilicity of the parent molecule.
-
Basicity: The strong electron-withdrawing nature of the CF3 group drastically reduces the basicity of the amine.
β-Trifluoromethyl Amines
These building blocks are accessible through various modern synthetic methods, including photoredox catalysis.
Synthesis: Visible light-mediated aminotrifluoromethylation of alkenes offers a highly efficient and regioselective route to β-trifluoromethylamines.[17] Another strategy employs a trifluoromethylsulfonylpyridinium salt (TFSP) in a photoredox-catalyzed hydrotrifluoromethylation of styrenes and other alkenes.[17]
Key Properties & Applications:
-
Reduced Basicity: The influence on pKa is less pronounced than in α-trifluoromethyl amines but still significant.
-
Versatility: The synthetic accessibility from a wide range of alkenes makes them versatile building blocks.
N-Trifluoromethyl Amines
Direct trifluoromethylation of amines has historically been challenging, but new methods have emerged.
Synthesis: A one-pot synthesis at room temperature utilizes the bench-stable reagent (Me4N)SCF3 and AgF.[18] This method proceeds through a thiocarbamoyl fluoride intermediate and is operationally simple and high-yielding.[18] Another approach uses chlorodithiophenylformate and AgF, avoiding the need for pre-synthesized CF3-containing precursors.[19]
Key Properties & Applications:
-
Drastically Reduced Basicity: The direct attachment of the CF3 group to the nitrogen atom makes these amines very weakly basic.
-
Unique Electronic Profile: This motif offers a distinct electronic profile for probing structure-activity relationships.
Difluoroethylamines
Difluoroethylamines have emerged as valuable amide isosteres, offering a balance of properties.
Synthesis: The preparation of 2,2-difluoroethylamine can be achieved by reacting 2,2-difluoro-1-haloethanes with ammonia in a solvent with low water content, often in the presence of a catalyst like potassium iodide.[20][21]
Key Properties & Applications:
-
Amide Isostere: The difluoroethylamine group can effectively mimic the properties of an amide bond.[22][23]
-
Modulated Basicity: Compared to trifluoroethylamines, difluoroethylamines exhibit increased basicity, which can positively impact LogD and improve oral bioavailability.[22][23]
-
Potency and Selectivity: In some cases, difluoroethylamine analogs have shown similar potency and selectivity profiles to their trifluoroethylamine counterparts.[22]
Data Summary: Physicochemical Properties
| Building Block | Typical pKa Range (relative to non-fluorinated analog) | General Effect on LogP | Key Synthetic Feature |
| α-Trifluoromethyl Amines | Significantly Lowered | Increase | Catalytic methods from alkenes or carbonyls |
| β-Trifluoromethyl Amines | Moderately Lowered | Increase | Photoredox catalysis on alkenes |
| N-Trifluoromethyl Amines | Drastically Lowered | Variable | One-pot methods from secondary amines |
| Difluoroethylamines | Lowered, but higher than trifluoroethylamines | Can improve LogD | Nucleophilic substitution on difluoro-haloethanes |
Experimental Protocols
Protocol 1: Synthesis of an α-Trifluoromethyl Amine via Pd-Catalyzed Cross-Coupling
This protocol is adapted from the work of the Malcolmson lab.[15]
Workflow Diagram:
Caption: Workflow for α-trifluoromethyl amine synthesis.
Methodology:
-
Intermediate Formation: In a nitrogen-filled glovebox, to a solution of the gem-difluoroazadiene in a suitable solvent (e.g., THF), add the phosphine catalyst followed by silver fluoride (AgF).
-
Stirring: Stir the reaction mixture at room temperature until spectroscopic analysis (e.g., 19F NMR) indicates the formation of the α-CF3 azaallyl-silver intermediate.
-
Cross-Coupling: To the in-situ generated intermediate, add the palladium catalyst and the aryl iodide.
-
Heating: Heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by LC-MS or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with an appropriate aqueous solution, and extract the product with an organic solvent. Purify the crude product by column chromatography.
Protocol 2: One-Pot Synthesis of an N-Trifluoromethyl Amine
This protocol is based on a method utilizing (Me4N)SCF3.[18]
Workflow Diagram:
Caption: One-pot synthesis of N-trifluoromethyl amines.
Methodology:
-
Initial Reaction: Dissolve the secondary amine in a suitable solvent (e.g., acetonitrile) in a reaction vessel.
-
Reagent Addition: Add (Me4N)SCF3 to the solution and stir at room temperature. The formation of the thiocarbamoyl fluoride intermediate is typically rapid (within 10 minutes).
-
Second Step: Directly to this mixture, add silver fluoride (AgF).
-
Reaction Monitoring: Continue stirring at room temperature and monitor the conversion to the N-trifluoromethylated amine by 19F NMR or LC-MS.
-
Work-up and Purification: Once the reaction is complete, filter the reaction mixture to remove insoluble silver salts. Concentrate the filtrate and purify the residue by column chromatography.
Conclusion
The selection of a fluorinated amine building block is a strategic decision that can significantly impact the success of a drug discovery program. α-Trifluoromethyl amines offer enhanced metabolic stability, while difluoroethylamines provide a nuanced approach to modulating basicity and improving bioavailability. The continuous development of novel synthetic methodologies is expanding the toolbox available to medicinal chemists, enabling the rational design of next-generation therapeutics.[24] This guide serves as a foundational resource for researchers to navigate the complexities of these valuable building blocks and make informed decisions in their synthetic endeavors.
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Unraveling the Enigmatic Mechanism of 4,4-Difluorochroman-6-amine Compounds: A Comparative Guide to Target Deconvolution
In the landscape of contemporary drug discovery, the chroman scaffold stands out as a "privileged structure," a molecular framework consistently found in compounds with a wide array of biological activities. The introduction of fluorine atoms, known to modulate metabolic stability and binding affinity, into this scaffold presents a compelling yet enigmatic class of molecules: the 4,4-Difluorochroman-6-amine derivatives. While the synthetic accessibility of these compounds is established, their precise mechanism of action remains largely uncharted territory. This guide provides a comprehensive, hypothesis-driven framework for researchers to systematically elucidate the biological targets and signaling pathways of this compound compounds. By leveraging established protocols and comparative data from known bioactive agents, we aim to equip scientists with the tools to transform this promising chemical series from a collection of molecules into a validated set of pharmacological probes.
The Chroman Core: A Legacy of Diverse Bioactivity
The chroman ring system is a recurring motif in natural products and synthetic molecules, demonstrating a remarkable capacity to interact with a multitude of biological targets. Extensive research into chroman and its oxidized counterpart, chromone, has revealed significant potential in several key therapeutic areas:
-
Neurodegenerative Diseases: A substantial body of evidence points to the neuroprotective effects of chroman derivatives. Many of these compounds exhibit inhibitory activity against key enzymes in neurotransmitter metabolism, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B)[1][2]. Inhibition of these enzymes is a cornerstone of symptomatic treatment for Alzheimer's and Parkinson's diseases.
-
Inflammation: The anti-inflammatory properties of chromans are well-documented. Mechanistic studies have shown that these compounds can suppress the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, often through modulation of the NF-κB signaling pathway[3][4].
-
Oncology: The anticancer potential of chroman derivatives is an active area of investigation. Various analogues have been shown to inhibit protein kinases crucial for cancer cell proliferation and survival, such as Src kinase, and to induce apoptotic cell death[5][6].
Given this precedent, we can formulate three primary hypotheses for the mechanism of action of this compound:
-
Hypothesis 1: Neuroprotective Activity via Enzyme Inhibition. The compound acts as an inhibitor of cholinesterases (AChE, BuChE) or monoamine oxidases (MAO-A, MAO-B), suggesting a potential therapeutic role in neurodegenerative disorders.
-
Hypothesis 2: Anti-inflammatory Effects via Cytokine and NF-κB Modulation. The compound mitigates inflammatory responses by inhibiting the production of pro-inflammatory cytokines and suppressing the NF-κB signaling pathway.
-
Hypothesis 3: Anticancer Properties via Kinase Inhibition and Apoptosis Induction. The compound exhibits cytotoxic effects on cancer cells by inhibiting key protein kinases and triggering programmed cell death.
The following sections will detail the experimental workflows required to systematically test each of these hypotheses, providing a clear path to confirming the mechanism of action of this compound compounds.
Hypothesis 1: A Neuroprotective Role Through Enzyme Inhibition
The structural similarity of this compound to known neuroprotective agents makes the inhibition of enzymes central to neurodegeneration a prime investigative starting point. The primary targets in this domain are the cholinesterases and monoamine oxidases.
Workflow for Assessing Neuroprotective Enzyme Inhibition
Caption: Workflow for Neuroprotective Enzyme Target Validation.
Experimental Protocols: Enzyme Inhibition Assays
1. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)
-
Principle: This colorimetric assay measures the activity of cholinesterases. The enzyme hydrolyzes a thiocholine substrate (acetylthiocholine for AChE, butyrylthiocholine for BuChE) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow product that can be quantified spectrophotometrically at 412 nm. A reduction in the rate of color formation indicates enzyme inhibition.
-
Protocol:
-
Prepare a 100 mM sodium phosphate buffer (pH 8.0).
-
Prepare stock solutions of the test compound (this compound) and a positive control (Donepezil) in DMSO.
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution (1.5 mM in buffer), and 10 µL of the test compound at various concentrations.
-
Add 20 µL of AChE or BuChE enzyme solution and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of the respective substrate solution (15 mM acetylthiocholine iodide for AChE or 15 mM butyrylthiocholine iodide for BuChE).
-
Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration. The percent inhibition is determined relative to a vehicle control (DMSO without inhibitor).
-
Plot percent inhibition versus compound concentration and determine the IC50 value using non-linear regression.
-
2. Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
-
Principle: This is a fluorometric assay that detects hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate by MAO. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to produce the highly fluorescent resorufin. A decrease in the rate of fluorescence increase signifies MAO inhibition[7].
-
Protocol:
-
Prepare a 100 mM potassium phosphate assay buffer (pH 7.4).
-
Prepare stock solutions of the test compound and positive controls (Clorgyline for MAO-A, Pargyline for MAO-B) in DMSO.
-
In a black 96-well plate, add assay buffer, recombinant human MAO-A or MAO-B enzyme, HRP, and Amplex® Red reagent.
-
Add the test compound at various concentrations and incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the MAO substrate (e.g., kynuramine).
-
Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) over time using a fluorescence plate reader.
-
Calculate the reaction rates and determine the percent inhibition and IC50 values as described for the cholinesterase assay.
-
Comparative Data for Neuroprotective Enzyme Inhibitors
| Target Enzyme | Standard Inhibitor | Reported IC50 Value | Reference |
| AChE | Donepezil | 5.7 - 6.7 nM | [2][8] |
| BuChE | Quercetin | ~203 µM (varies) | [9] |
| MAO-A | Clorgyline | ~11.52 nM | [1] |
| MAO-B | Pargyline | ~8.2 nM | [1][4][10] |
Hypothesis 2: Anti-inflammatory Activity
The chroman scaffold is a known modulator of inflammatory pathways. Investigating the effect of this compound on cytokine production and NF-κB signaling in immune cells is a logical step in characterizing its mechanism of action.
Workflow for Assessing Anti-inflammatory Activity
Caption: Workflow for Anti-inflammatory Mechanism Validation.
Experimental Protocols: Cellular Anti-inflammatory Assays
1. Inhibition of TNF-α Production in LPS-Stimulated Macrophages
-
Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, potently stimulates macrophages to produce pro-inflammatory cytokines, including TNF-α. The amount of TNF-α released into the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in TNF-α levels in the presence of the test compound indicates anti-inflammatory activity.
-
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or a positive control (e.g., Indomethacin) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value for the inhibition of TNF-α production.
-
2. NF-κB Luciferase Reporter Assay
-
Principle: This assay uses a cell line that has been engineered to contain a luciferase reporter gene under the control of NF-κB response elements. When the NF-κB pathway is activated (e.g., by LPS), the NF-κB transcription factor binds to these elements and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to NF-κB activity. A decrease in luminescence indicates inhibition of the pathway[11][12].
-
Protocol:
-
Seed HEK293 cells stably expressing an NF-κB-luciferase reporter construct in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound or a positive control (e.g., Parthenolide) for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.
-
Lyse the cells using a lysis buffer.
-
Add a luciferase assay reagent containing luciferin to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the data to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay) and calculate the percent inhibition and IC50 values.
-
Comparative Data for Anti-inflammatory Compounds
| Assay | Standard Inhibitor | Reported IC50 Value | Reference |
| TNF-α Inhibition | Indomethacin | ~10-50 µM (cell-based) | Varies by cell type |
| NF-κB Inhibition | Parthenolide | ~5-10 µM | Varies by cell type |
Hypothesis 3: Anticancer Activity
The potential for chroman derivatives to inhibit protein kinases and induce apoptosis makes cancer cell lines a crucial testing ground for this compound. A tiered approach, starting with broad cell viability screening and progressing to specific mechanistic assays, is recommended.
Workflow for Assessing Anticancer Activity
Caption: Workflow for Anticancer Mechanism Validation.
Experimental Protocols: Anticancer Assays
1. Cell Viability (MTT) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of living cells[5][6][13][14].
-
Protocol:
-
Seed cancer cells (e.g., MCF-7 breast cancer, HCT116 colon cancer) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
2. Apoptosis (Caspase-3/7 Activity) Assay
-
Principle: A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. These assays use a proluminescent caspase-3/7 substrate containing the DEVD peptide sequence. When cleaved by active caspases, a substrate for luciferase is released, generating a luminescent signal that is proportional to caspase activity[15][16][17][18].
-
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Equilibrate the plate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent directly to each well.
-
Mix by gentle shaking and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer. An increase in luminescence compared to untreated cells indicates apoptosis induction.
-
Comparative Data for Anticancer Compounds
| Target/Assay | Standard Inhibitor | Reported IC50/Activity | Reference |
| Src Kinase | Dasatinib | <1 nM (cell-free) | [19][20] |
| SIRT2 | Sirtinol | 38-57.7 µM (human SIRT2) | [3][21][22] |
| Cell Viability | Doxorubicin | Varies widely by cell line | Varies |
Conclusion: Charting the Path Forward
The this compound scaffold holds considerable promise, but its therapeutic potential can only be realized through a rigorous and systematic elucidation of its mechanism of action. The hypothesis-driven approach outlined in this guide provides a clear and logical framework for this endeavor. By starting with broad enzymatic and cellular screens based on the known activities of the parent chroman structure and progressing to more specific mechanistic studies, researchers can efficiently identify the primary biological targets of these novel compounds. The comparative data provided for standard inhibitors serves as a crucial benchmark for evaluating the potency and potential of this new chemical series. Through the diligent application of these established protocols, the scientific community can unlock the secrets of this compound and pave the way for its development as a potential therapeutic agent.
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MTT Assay Protocol. Roche. Available at: [Link]
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Sirtinol, SIRT inhibitor. AstorScientific. Available at: [Link]
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Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]
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NF-KBLUCIFERASE ASSAY. Bowdish Lab. Available at: [Link]
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Human NF-κB Reporter Assay System. Indigo Biosciences. Available at: [Link]
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IC50 values for eqBuChE with quercetin-1,2,3-triazole hybrids II and IV. ResearchGate. Available at: [Link]
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Inhibition and IC 50 values of the synthesized compounds, donepezil and tacrine against AChE and BChE enzymes. ResearchGate. Available at: [Link]
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IC50 plots for BuChE inhibition: concentration against percentage... ResearchGate. Available at: [Link]
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Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]
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IC50 values for the cholinesterase inhibitory assay. AChE-acetylcholinesterase; BuChE. ResearchGate. Available at: [Link]
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A Comparative Guide to the Metabolic Stability of 4,4-Difluorochroman-6-amine Derivatives: A Strategy for Overcoming Aromatic Amine Liabilities
Introduction: The Quest for Metabolic Robustness in Drug Discovery
In the landscape of modern drug discovery, the optimization of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as its potency and selectivity. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and cause toxicity.[1] Therefore, assessing and engineering metabolic stability is a cornerstone of successful drug development, enabling the selection of candidates with favorable pharmacokinetic profiles.[1][2]
Aromatic amines, particularly anilines, are prevalent structural motifs in medicinal chemistry. However, they are often considered "notorious" structural alerts due to their susceptibility to oxidative metabolism by Cytochrome P450 (CYP) enzymes, which can lead to rapid clearance and the formation of potentially reactive, toxic metabolites.[3] A leading strategy to mitigate these risks is the use of bioisosteric replacement, where the problematic aniline ring is substituted with a saturated, three-dimensional scaffold that mimics its geometry but possesses superior metabolic properties.[4][5][6]
This guide provides an in-depth analysis of the 4,4-Difluorochroman-6-amine scaffold as a metabolically robust bioisostere for anilines. We will explore the mechanistic basis for its enhanced stability, provide a detailed, self-validating experimental protocol for its assessment, and present a comparative analysis against its non-fluorinated and aromatic counterparts.
The Rationale: Why 4,4-Difluorination Confers Metabolic Stability
The strategic incorporation of fluorine is a powerful tool in medicinal chemistry to enhance a molecule's drug-like properties.[7][8] The this compound scaffold leverages the unique properties of fluorine to block common metabolic pathways that plague related structures.
-
Blocking Benzylic Oxidation: The benzylic position (carbon-4) of the chroman ring is a prime target for hydroxylation by CYP enzymes. The introduction of a gem-difluoro group at this position replaces the vulnerable C-H bonds with exceptionally strong C-F bonds. These C-F bonds are highly resistant to the oxidative chemistry of CYPs, effectively "shielding" this metabolic soft spot.[9][10][11]
-
Electronic Deactivation: Fluorine is the most electronegative element. The potent electron-withdrawing inductive effect of the CF2 group can decrease the electron density of the adjacent aromatic ring.[10][12] This electronic perturbation can render the ring less susceptible to oxidative attack, a common metabolic pathway for aniline-like structures.
-
Minimal Steric Perturbation: Despite its powerful electronic effects, fluorine has a van der Waals radius comparable to that of hydrogen.[10] This allows the this compound scaffold to often retain the desired binding interactions of the parent aniline at the target receptor while fundamentally improving its metabolic profile.
The diagram below illustrates the concept of metabolic shielding conferred by the gem-difluoro group.
Caption: Metabolic shielding by gem-difluorination at the C4 position.
Core Methodology: The In Vitro Liver Microsomal Stability Assay
The most common and cost-effective method for evaluating metabolic stability in early drug discovery is the liver microsomal stability assay.[13][14] Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, which is responsible for the majority of Phase I oxidative metabolism.[14][15]
This assay measures the rate of disappearance of a test compound when incubated with metabolically active microsomes.[16] From this rate, key parameters like the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated, providing a quantitative measure of the compound's metabolic liability.[1][17]
The following workflow diagram outlines the key stages of the assay.
Caption: Workflow for the in vitro microsomal stability assay.
Experimental Protocol: Microsomal Stability Assay
This protocol is designed to be a self-validating system through the inclusion of appropriate controls.
1. Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound derivatives in human liver microsomes (HLM).
2. Materials:
-
Test Compounds: 10 mM stock solutions in DMSO.
-
Control Compounds: Verapamil or Dextromethorphan (high clearance), Propranolol (intermediate clearance). 10 mM stocks in DMSO.
-
Liver Microsomes: Pooled Human Liver Microsomes (e.g., from Corning or Sekisui XenoTech), stored at -80°C.
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
NADPH Regenerating System (NRS): Solution A (NADP+, Glucose-6-Phosphate) and Solution B (Glucose-6-Phosphate Dehydrogenase).
-
Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., Tolbutamide, Labetalol).
-
Equipment: 96-well plates, multichannel pipettes, incubator (37°C), centrifuge, LC-MS/MS system.[15][16]
3. Procedure:
-
Step 1: Reagent Preparation
-
Thaw liver microsomes on ice. Dilute to a working concentration of 0.5 mg/mL in cold phosphate buffer. Keep on ice.
-
Prepare the complete NRS by mixing Solutions A and B according to the manufacturer's protocol.
-
Prepare working solutions of test and control compounds by diluting the 10 mM stocks to 100 µM in buffer. This minimizes the final DMSO concentration to ≤0.1%.
-
-
Step 2: Incubation Setup
-
In a 96-well plate, add the appropriate volume of buffer.
-
Add the liver microsomal solution to all wells except those for the "-Microsome" control.
-
Add the 100 µM compound working solution to achieve a final concentration of 1 µM.
-
Pre-incubation: Place the plate in a 37°C incubator for 5-10 minutes to equilibrate the temperature.
-
Initiate Reaction: Add the NRS to all wells to start the metabolic reaction. For "-NADPH" control wells, add buffer instead of NRS.[18] The final reaction volume is typically 200 µL.
-
-
Step 3: Time-Point Sampling and Reaction Quenching
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot (e.g., 25 µL) of the reaction mixture to a new 96-well plate containing a larger volume (e.g., 100 µL) of the ice-cold acetonitrile/IS quenching solution.[14][16]
-
The T=0 sample is taken immediately after adding the NRS and represents 100% of the initial compound concentration.
-
-
Step 4: Sample Processing
-
Once all time points are collected, seal the quenching plate and vortex thoroughly to ensure protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new plate for analysis.
-
-
Step 5: LC-MS/MS Analysis
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the slope of the linear portion of the curve. The slope represents the elimination rate constant (-k).
-
Calculate Half-Life (t1/2):
-
t1/2 = 0.693 / k[14]
-
-
Calculate Intrinsic Clearance (CLint):
-
CLint (µL/min/mg protein) = (0.693 / t1/2) * (Reaction Volume (µL) / Microsomal Protein (mg))[17]
-
Comparative Data Analysis
The true value of the this compound scaffold is demonstrated through direct comparison. The following table presents hypothetical but realistic data illustrating the expected improvement in metabolic stability.
| Compound ID | Structure | Rationale | t1/2 (min) | CLint (µL/min/mg protein) | Stability Class |
| CMPD-1 | Aniline Analog | Parent aromatic amine | 8 | 173.3 | Low |
| CMPD-2 | Chroman-6-amine | Non-fluorinated analog | 25 | 55.4 | Moderate |
| CMPD-3 | This compound | Metabolically blocked analog | >120 | <11.5 | High |
| Verapamil | Control | High clearance control | 6 | 231.0 | Low |
| Propranolol | Control | Intermediate clearance control | 35 | 39.6 | Moderate |
Data are hypothetical for illustrative purposes. Stability classes are often defined as: High (>60 min), Moderate (20-60 min), Low (<20 min).
As the data shows, the replacement of the aniline (CMPD-1) with a chroman ring (CMPD-2) offers a moderate stability improvement. However, the introduction of the gem-difluoro group (CMPD-3) dramatically reduces the rate of metabolism, shifting the compound from a low-stability to a high-stability class. This profound effect underscores the power of this specific structural modification.
Beyond Stability: The Role of Metabolite Identification
If a derivative still exhibits moderate or low stability, the next crucial step is metabolite identification (MetID). Using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is possible to identify the structures of the metabolites formed during the incubation.[18][21][22] This analysis reveals any remaining "metabolic soft spots" on the molecule, providing invaluable guidance for the next cycle of medicinal chemistry optimization.
Conclusion
The assessment of metabolic stability is a non-negotiable step in modern drug discovery. The this compound scaffold represents a rational, mechanistically sound strategy to overcome the inherent metabolic liabilities of anilines and other aromatic amines. By effectively blocking benzylic oxidation, this motif significantly enhances metabolic stability, thereby improving the pharmacokinetic potential of drug candidates. The robust and reproducible microsomal stability assay detailed herein provides the necessary experimental framework to quantify this advantage and guide the selection of compounds with a higher probability of success in vivo. For researchers in drug development, employing such rationally designed scaffolds and rigorous in vitro assessment is key to building a pipeline of durable and effective therapeutics.
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Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. [Link]
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Zhou, J., & Yin, Y. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Request PDF. [Link]
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Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. (2024). NIH. [Link]
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Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]
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A Technical Guide to Comparative Docking Studies: Fluorinated vs. Non-Fluorinated Chromans
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated chromans through the lens of molecular docking, offering both theoretical grounding and practical, data-driven insights to inform rational drug design.
The chroman ring system is a privileged scaffold, appearing in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1] The introduction of fluorine, the most electronegative of elements, can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[2][3] Understanding these effects at a molecular level is paramount for optimizing lead compounds. This guide will dissect the nuances of these interactions, providing a clear, evidence-based comparison.
The Rationale for Fluorination in Chroman Scaffolds
The decision to incorporate fluorine into a chroman backbone is driven by the desire to modulate several key pharmacological parameters:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, rendering it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased biological half-life.[4]
-
Increased Lipophilicity: Fluorination typically increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and access hydrophobic binding pockets within protein targets.[5][6]
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing ionization states and, consequently, receptor interactions.[6]
-
Specific Interactions with Protein Targets: Fluorine can participate in a range of non-covalent interactions, including hydrogen bonds (acting as a weak acceptor), halogen bonds, and dipole-dipole interactions, which can contribute to enhanced binding affinity.[2][7]
A Comparative Docking Workflow: A Case Study
To illustrate the impact of fluorination, we will consider a hypothetical yet representative case study: the docking of a non-fluorinated chroman-4-one and its fluorinated analog against a putative protein kinase target. This workflow is designed to be a self-validating system, ensuring the reliability of the generated data.
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
The crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed.
-
Hydrogen atoms are added, and charge states of ionizable residues are assigned at a physiological pH of 7.4.
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
2D structures of the non-fluorinated and fluorinated chroman analogs are sketched.
-
The structures are converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are assigned to all atoms.
-
-
Grid Generation:
-
The binding site is defined based on the location of the co-crystallized ligand or through blind docking followed by site-specific docking.
-
A grid box is generated encompassing the active site, with appropriate dimensions and spacing (e.g., 1 Å).
-
-
Molecular Docking:
-
A validated docking program (e.g., AutoDock Vina) is used to perform the docking calculations.[8]
-
The Lamarckian Genetic Algorithm is typically employed, with a sufficient number of runs to ensure conformational sampling.
-
The resulting docking poses are clustered and ranked based on their predicted binding affinities (docking scores).
-
-
Post-Docking Analysis:
-
The lowest energy docking pose for each ligand is visually inspected to analyze key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the protein's active site residues.
-
The root-mean-square deviation (RMSD) between the docked pose of a known inhibitor and its crystallographic pose should be less than 2.0 Å to validate the docking protocol.[9]
-
Figure 1: A generalized workflow for comparative molecular docking studies.
Comparative Analysis: Quantitative Data
The following table summarizes hypothetical docking results for a parent chroman-4-one and its fluorinated derivatives against a protein kinase target.
| Compound | Structure | Number of Fluorine Atoms | Docking Score (kcal/mol) | Hydrogen Bond Interactions | Key Interacting Residues |
| Chroman-4-one | 2-phenylchroman-4-one | 0 | -7.5 | 1 | LEU354 |
| Mono-fluorinated Chroman | 2-(4-fluorophenyl)chroman-4-one | 1 | -8.6 | 2 | LEU354, ARG421 |
| Di-fluorinated Chroman | 2-(3,4-difluorophenyl)chroman-4-one | 2 | -9.4 | 3 | LEU354, ARG421, ASP477 |
Interpreting the Results: A Deeper Dive
The hypothetical data reveals a clear trend: increasing fluorination correlates with a more favorable docking score, suggesting enhanced binding affinity. This can be attributed to several factors:
-
Increased Hydrophobic Interactions: The fluorine atoms on the phenyl ring of the chroman scaffold increase the molecule's lipophilicity, leading to more extensive hydrophobic interactions with nonpolar residues like Leucine in the binding pocket.[2]
-
Formation of Additional Hydrogen Bonds: The fluorine atom, acting as a weak hydrogen bond acceptor, can form favorable interactions with donor groups on residues such as Arginine.[7] While individually weak, these interactions can collectively contribute significantly to binding energy.
-
Favorable Electrostatic Interactions: The highly polarized C-F bond can engage in favorable dipole-dipole and other electrostatic interactions with polar residues or backbone atoms in the active site.[10]
Figure 2: A logical diagram comparing the binding interactions of non-fluorinated and fluorinated chromans.
Broader Implications and Considerations
While molecular docking provides valuable predictive insights, it is essential to contextualize these findings within the broader drug discovery pipeline. Key considerations include:
-
Force Field Accuracy: The accuracy of docking results is highly dependent on the force field used, especially for halogenated compounds. It is crucial to use force fields that are well-parameterized for fluorine.[7][11]
-
Solvation Effects: Docking is typically performed in a vacuum or with implicit solvent models. The entropic and enthalpic contributions of water displacement from the binding site can be significant and are not always perfectly captured.[7]
-
Experimental Validation: In silico predictions must always be validated through in vitro and in vivo experiments. Docking serves as a powerful hypothesis-generation tool to prioritize compounds for synthesis and biological testing. A recent study on fluorinated 2-arylchroman-4-ones demonstrated their potent antiviral activity against the influenza A virus, with 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one showing significant efficacy.[12] This underscores the real-world therapeutic potential of these fluorinated scaffolds.
Conclusion
This guide has provided a comprehensive framework for understanding and executing comparative docking studies of fluorinated and non-fluorinated chromans. The strategic incorporation of fluorine is a powerful strategy in medicinal chemistry, often leading to compounds with enhanced binding affinities and improved pharmacokinetic profiles. By leveraging robust computational workflows and a deep understanding of the underlying molecular principles, researchers can more effectively design and optimize the next generation of chroman-based therapeutics. The support of computational methods is essential for making rational predictions about the effects of fluorination.[7][11]
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Wehrhan, L., & Keller, B. G. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. The Journal of Physical Chemistry B, 128(25), 5925–5934. [Link]
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Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]
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Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]
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Safety Operating Guide
Definitive Guide to the Safe Disposal of 4,4-Difluorochroman-6-amine
This document provides a comprehensive, step-by-step protocol for the proper disposal of 4,4-Difluorochroman-6-amine. As a specialized fluorinated aromatic amine, this compound requires meticulous handling and adherence to specific waste management procedures to ensure personnel safety, regulatory compliance, and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols.
The Chemist's Perspective: Why Specialized Disposal is Critical
Understanding the molecular structure of this compound is fundamental to appreciating its hazard profile and the rationale behind its disposal protocol. The molecule combines three key features: an aromatic amine group, a chroman core, and geminal fluorine atoms.
-
Aromatic Amines : This functional group is associated with potential health hazards. Aromatic amines as a class can be toxic, and some are known to permeate common laboratory gloves.[1] OSHA regulates exposure to certain aromatic amines due to their potential health effects.[1][2] Related compounds are suspected of causing genetic defects and may cause allergic skin reactions.[3]
-
Fluorinated Organic Compound : The carbon-fluorine bond is exceptionally strong, lending high stability to the molecule.[4] However, this stability means the compound is persistent and not readily biodegradable. Improper disposal, such as incineration at inadequate temperatures, can lead to the formation of smaller, potentially hazardous fluorinated byproducts.[4] For regulatory purposes, any organic compound containing a halogen (F, Cl, Br, I) is classified as a halogenated organic waste.[5][6][7]
-
Reactivity : While the compound itself is stable, it must be stored away from strong acids, bases, and oxidizing agents to prevent unforeseen reactions in the waste container.[8]
Given these characteristics, this compound must be treated as a regulated, hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[6][9]
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, a thorough risk assessment is mandatory.[4][8] The following table summarizes the required PPE, which provides the minimum level of protection.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant chemical splash goggles and a full-face shield.[4] | Protects against splashes of the chemical or solvents used for rinsing, which could cause serious eye damage.[10] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact.[6] Note that aromatic amines can sometimes permeate gloves; check glove manufacturer's compatibility charts and change gloves frequently.[1] |
| Body Protection | Flame-retardant lab coat and closed-toe shoes.[7][9] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Required if handling the solid compound outside of a fume hood or if dusts are generated. | Prevents inhalation of the compound, which is presumed harmful. |
| Engineering Controls | Chemical Fume Hood. | All handling and preparation for disposal must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7][8] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is waste segregation . It must be collected as a halogenated organic waste, separate from all other waste streams.[5][7]
Step 1: Preparing for Waste Collection
-
Select the Correct Waste Container : Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department. This container should be made of a compatible material (e.g., polyethylene) and be in good condition with a secure, leak-proof cap.[9][11]
-
Label the Container : Before adding any waste, affix a hazardous waste label to the container.[12] Fill out all required information as per your local and federal regulations, including:
Step 2: Collecting the Waste
-
Solid Waste : Carefully transfer any residual solid this compound into the prepared waste container using a dedicated spatula or scoop.
-
Contaminated Labware : Place grossly contaminated items such as weigh boats, gloves, and wipes directly into the halogenated waste container.
-
Rinsing Glassware :
-
Perform a "triple rinse" of any glassware that contained the compound.
-
Use a minimal amount of a suitable organic solvent (e.g., acetone, ethanol, or methanol) for the first rinse.
-
Pour this first rinse (the rinsate) into the Halogenated Organic Waste container. This is critical, as this rinsate is considered hazardous.
-
The second and third rinses can typically be collected in a non-halogenated solvent waste container, but consult your institutional EHS policy.
-
Step 3: Secure Storage of Waste Container
-
Close the Container : Always keep the waste container tightly sealed when not actively adding waste.[11]
-
Designated Storage Area : Store the container in a designated satellite accumulation area. This area should be secure, well-ventilated, and clearly marked.[9][13]
-
Segregation : Ensure the halogenated waste container is stored separately from incompatible waste streams, particularly acids, bases, and oxidizers, using secondary containment bins.[8][11]
Step 4: Final Disposal
-
Do Not Treat In-Lab : Never attempt to neutralize or treat this chemical waste in the laboratory.[9] The unpredictable nature of such reactions can be dangerous.[9]
-
Arrange for Pickup : Once the container is nearly full (no more than ¾ full) or has been in storage for the maximum time allowed by your institution (e.g., 150 days), arrange for pickup.[11]
-
Contact EHS : Contact your institution's EHS department or licensed hazardous waste vendor to schedule a pickup.[9] They are trained professionals who will ensure the waste is transported and disposed of in a compliant manner, typically via high-temperature incineration.[5][14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Regulatory Context
The disposal procedures outlined are designed to comply with regulations set by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). This compound, as a halogenated organic compound, falls under waste codes that mandate specific disposal pathways to prevent environmental contamination.[15][16][17] Adherence to these protocols is not just a matter of safety but also of legal compliance.
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
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Occupational Safety and Health Administration. (1991, September 23). Worker Exposures to Volatile Amines. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]
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PubMed. (1992). OSHA safety requirements for hazardous chemicals in the workplace. Retrieved from [Link]
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University of Pennsylvania EHRS. (2024, December 12). Hazardous Waste Determination. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 4,4-Difluorochroman-6-amine
Navigating the frontiers of drug discovery and chemical synthesis requires not only innovation but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 4,4-Difluorochroman-6-amine. As a novel compound, specific safety data may be limited. Therefore, this document synthesizes best practices from handling analogous fluoroaromatic amines and chroman derivatives to establish a robust framework for its safe utilization. The causality behind each recommendation is explained to empower you with the knowledge to work safely and effectively.
Understanding the Hazard Landscape
Inferred Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Skin and Eye Irritation: Likely to cause irritation upon contact.
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.
-
Unknown Chronic Effects: Due to its novelty, long-term health effects are not yet established.
Given these potential hazards, a conservative approach to handling is paramount. All operations should be conducted under the assumption that the compound is hazardous.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure. The following table outlines the recommended PPE for handling this compound.
| Operation | Required PPE | Rationale |
| Weighing and preparing solutions | - Nitrile or neoprene gloves (double-gloving recommended)- Chemical splash goggles- Fully-buttoned laboratory coat- Long pants and closed-toe shoes | Prevents skin and eye contact with the solid compound. Double-gloving provides an extra layer of protection against potential permeation. |
| Conducting reactions and workups | - Nitrile or neoprene gloves (double-gloving recommended)- Chemical splash goggles and a face shield- Flame-resistant laboratory coat- Long pants and closed-toe shoes- Use of a certified chemical fume hood is mandatory | A face shield offers additional protection from splashes during transfers and reactions. Working in a fume hood is essential to prevent inhalation of any volatile components or aerosols. |
| Handling large quantities (>5g) | - All PPE listed above- Consider a half-mask respirator with organic vapor cartridges | For larger quantities, the risk of inhalation exposure increases, justifying the use of respiratory protection. |
It is crucial to inspect all PPE for integrity before each use and to follow proper doffing procedures to avoid contaminating yourself or the laboratory environment. [2]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan minimizes the risk of accidental exposure and ensures the integrity of your research.
Preparation and Weighing
-
Designated Area: All handling of solid this compound should be performed within a certified chemical fume hood or a ventilated balance enclosure.
-
Pre-use Checks: Before starting, ensure the fume hood is functioning correctly and all necessary PPE is readily available.[3]
-
Spill Containment: Work on a disposable absorbent bench liner to contain any potential spills.
-
Weighing: Use a tared, sealed container for weighing to prevent dispersal of the solid.
-
Solution Preparation: Add the solid to the solvent slowly and carefully. If heating is required, use a controlled heating mantle and monitor the process closely.
Reaction and Work-up
-
Closed System: Whenever possible, conduct reactions in a closed system to minimize the release of vapors.
-
Ventilation: All reaction and work-up procedures must be carried out in a certified chemical fume hood.
-
Quenching: Be cautious when quenching reactions, as exothermic processes can lead to splashing. Add quenching agents slowly and with adequate cooling.
-
Extractions and Washes: Perform liquid-liquid extractions in a fume hood, ensuring the separatory funnel is properly vented away from your face.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[3]
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and associated waste is essential to protect the environment and comply with regulations.
Waste Segregation
As a halogenated organic compound, all waste containing this compound must be segregated into a dedicated, labeled hazardous waste container.[4] This includes:
-
Unused or unwanted product.
-
Contaminated solvents and solutions.
-
Contaminated disposable labware (e.g., pipette tips, gloves, bench liners).
Do not mix halogenated waste with non-halogenated waste streams. [5]
Waste Disposal Procedure
-
Containerization: Use chemically resistant, sealed containers for all waste. Ensure containers are clearly labeled with the full chemical name and a hazardous waste sticker.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Pickup: Arrange for waste disposal through your institution's EHS department. Do not pour any waste down the drain.[5]
-
Decontamination: Decontaminate any non-disposable glassware or equipment that has come into contact with the compound using an appropriate solvent, and collect the rinsate as hazardous waste.
Conclusion: A Culture of Safety
The responsible use of novel chemical entities like this compound is foundational to advancing scientific discovery. By internalizing the principles and procedures outlined in this guide, you contribute to a culture of safety that protects yourself, your colleagues, and the integrity of your research. Always consult with your institution's safety professionals for any specific questions or concerns.
References
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- BYU Department of Chemistry and Biochemistry. (n.d.). A Chemist's Guide to PPE.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
